molecular formula C6H13ClFN B8242590 3-(2-Fluoroethyl)pyrrolidine hydrochloride

3-(2-Fluoroethyl)pyrrolidine hydrochloride

カタログ番号: B8242590
分子量: 153.62 g/mol
InChIキー: IYAIZRSINLJCPO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Fluoroethyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C6H13ClFN and its molecular weight is 153.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Fluoroethyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluoroethyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

3-(2-fluoroethyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAIZRSINLJCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCF.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2-Fluoroethyl)pyrrolidine hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 3-(2-Fluoroethyl)pyrrolidine hydrochloride , a specialized fluorinated building block.

Executive Summary

3-(2-Fluoroethyl)pyrrolidine hydrochloride is a secondary amine building block used in the design of pharmaceutical agents. It belongs to the class of fluorinated pyrrolidines , which are prized in medicinal chemistry for their ability to modulate lipophilicity (logP), metabolic stability, and basicity (pKa) compared to their non-fluorinated ethyl or hydroxyethyl counterparts.

This guide provides a comprehensive analysis of the molecule, moving from its fundamental properties to a validated synthetic workflow and its strategic utility in structure-activity relationship (SAR) studies.[1]

Molecular Architecture & Properties[2]

Chemical Identity

The molecule consists of a pyrrolidine ring substituted at the C3 position with a 2-fluoroethyl chain.[2][3] It is typically supplied as a hydrochloride salt to ensure stability and solubility.

PropertyData
Chemical Name 3-(2-Fluoroethyl)pyrrolidine hydrochloride
Free Base CAS 2137742-58-4 (Reference for base)
N-Boc Precursor CAS 2386721-24-8 (Key Synthetic Intermediate)
Molecular Formula C₆H₁₂FN[4][2][5][6][7] · HCl
Molecular Weight 153.63 g/mol (Salt); 117.17 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol, DMSO
Acidity (pKa) ~10.5 (Pyrrolidine NH, predicted)
Structural Significance

The introduction of the fluorine atom at the terminal position of the ethyl side chain creates a strong dipole moment and reduces the electron density of the nearby carbons. This modification often serves two purposes:

  • Metabolic Blocking: The C-F bond (approx. 110 kcal/mol) is significantly stronger than a C-H bond, preventing oxidative metabolism (hydroxylation) at the terminal carbon.

  • Lipophilicity Tuning: The fluoroethyl group is generally more lipophilic than a hydroxyethyl group but less lipophilic than a simple ethyl group, allowing for fine-tuning of permeability.

Synthetic Pathways & Protocols

The synthesis of 3-(2-Fluoroethyl)pyrrolidine hydrochloride is rarely a one-step process. It is most reliably generated via the deoxofluorination of a protected alcohol precursor.

Validated Synthetic Workflow

The following protocol outlines the conversion of N-Boc-3-(2-hydroxyethyl)pyrrolidine to the target hydrochloride salt.

Step 1: Nucleophilic Fluorination
  • Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Conditions: -78°C to RT under Nitrogen.

Step 2: Deprotection
  • Reagents: 4M HCl in Dioxane.

  • Solvent: 1,4-Dioxane or Methanol.

  • Conditions: 0°C to RT, 2-4 hours.

Process Visualization (Graphviz)

SynthesisPath Start N-Boc-3-(2-hydroxyethyl) pyrrolidine Step1 Fluorination (DAST/DCM, -78°C) Start->Step1 Inter N-Boc-3-(2-fluoroethyl) pyrrolidine (CAS: 2386721-24-8) Step1->Inter Step2 Deprotection (4M HCl/Dioxane) Inter->Step2 Final 3-(2-Fluoroethyl) pyrrolidine HCl Step2->Final

Figure 1: Synthetic route from the alcohol precursor to the final hydrochloride salt.

Detailed Experimental Protocol

Caution: DAST is thermally unstable and can be explosive. Perform all reactions in a fume hood behind a blast shield.

  • Fluorination:

    • Dissolve N-Boc-3-(2-hydroxyethyl)pyrrolidine (1.0 eq) in anhydrous DCM (10 mL/g).

    • Cool to -78°C.

    • Add DAST (1.2 eq) dropwise.

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Quench: Pour slowly into saturated NaHCO₃ solution (gas evolution occurs).

    • Extract with DCM, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

  • Salt Formation:

    • Dissolve the intermediate N-Boc-3-(2-fluoroethyl)pyrrolidine in 1,4-dioxane.

    • Add 4M HCl in dioxane (5.0 eq) at 0°C.

    • Stir at RT for 3 hours. A white precipitate should form.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to yield 3-(2-Fluoroethyl)pyrrolidine hydrochloride .

Medicinal Chemistry Applications

The "Fluorine Scan" Strategy

In drug discovery, replacing a hydrogen or a hydroxyl group with fluorine is a standard optimization tactic. 3-(2-Fluoroethyl)pyrrolidine is specifically used to probe the terminal metabolic liability of ethyl chains.

  • Metabolic Stability: Cytochrome P450 enzymes frequently attack terminal alkyl chains. The fluorine atom deactivates the adjacent C-H bonds, extending the half-life (

    
    ) of the drug candidate.
    
  • Basicity Modulation: The electron-withdrawing effect of the fluorine (2 carbons away from the ring) slightly lowers the pKa of the pyrrolidine nitrogen compared to the non-fluorinated analog. This can improve oral bioavailability by increasing the fraction of the neutral species in the intestine.

Biological Pathway Interaction

MedChemLogic Drug Candidate Drug (Pyrrolidine Core) Ethyl Ethyl Side Chain (High Liability) Drug->Ethyl Standard Design Fluoro Fluoroethyl Side Chain (Blocked Site) Drug->Fluoro Bioisostere Metabolism P450 Metabolism (Oxidation) Result1 Rapid Clearance Metabolism->Result1 Ethyl->Metabolism Susceptible Fluoro->Metabolism Resistant Result2 Extended Half-life Fluoro->Result2

Figure 2: Impact of fluoroethyl substitution on metabolic stability.

Analytical Characterization

To validate the identity of synthesized 3-(2-Fluoroethyl)pyrrolidine hydrochloride, the following spectral features should be observed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (D₂O or DMSO-d₆):

    • δ 4.5 - 4.7 ppm (dt, 2H): Characteristic signal for the

      
       group. The fluorine coupling (
      
      
      
      Hz) splits this into a doublet of triplets.
    • δ 3.2 - 3.5 ppm (m, 4H): Pyrrolidine ring protons adjacent to Nitrogen.

    • δ 1.8 - 2.2 ppm (m, remaining H): Ring protons and the

      
       linker.
      
  • ¹⁹F NMR:

    • δ -215 to -220 ppm: Single triplet/multiplet corresponding to a primary alkyl fluoride.

Mass Spectrometry
  • Method: LC-MS (ESI+).

  • Expected Mass:

    
    
    
    
    
    .

Handling & Safety

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Hazards: Treat as a skin and eye irritant (H315, H319). The specific toxicity of the fluoroethyl moiety is not fully characterized, so standard "fluoro-organic" precautions apply (avoid inhalation of dust).

References

  • ChemicalBook. 3-(2-Fluoroethyl)pyrrolidine Properties and CAS. Retrieved from .

  • ChemSrc. Tert-butyl 3-(2-fluoroethyl)pyrrolidine-1-carboxylate (Precursor CAS 2386721-24-8).[5] Retrieved from .

  • National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold. Retrieved from .

  • ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Retrieved from .

Sources

3-(2-Fluoroethyl)pyrrolidine hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Fluoroalkyl)pyrrolidine Derivatives for Drug Discovery

This guide provides a detailed technical overview of 3-(2-fluoroethyl)pyrrolidine hydrochloride and its closely related analogues. It is designed for researchers, medicinal chemists, and drug development professionals who leverage fluorinated heterocyclic scaffolds to address complex therapeutic challenges. This document moves beyond simple data presentation to explain the underlying scientific principles, strategic considerations in experimental design, and the practical application of these valuable building blocks.

The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its five-membered, saturated, and non-planar structure provides an ideal scaffold for exploring three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[3] This "escape from flatland" is a key strategy for improving the clinical success rates of drug candidates.

The introduction of fluorine into organic molecules is a powerful tactic for fine-tuning physicochemical and pharmacokinetic properties.[4][5] Strategic fluorination can enhance metabolic stability by blocking sites of oxidation, modulate pKa to improve cell permeability and solubility, and alter ligand conformation to lock in a bioactive state, thereby increasing potency and selectivity.[6][7] The combination of the versatile pyrrolidine core with the unique properties of fluorine makes 3-(fluoroalkyl)pyrrolidines highly sought-after building blocks in modern drug discovery.[8][9]

Core Compound Profile: 3-(2-Fluoroethyl)pyrrolidine Hydrochloride and Its Analogues

A thorough search of prominent chemical supplier databases and scientific literature indicates that 3-(2-Fluoroethyl)pyrrolidine hydrochloride , the mono-fluorinated derivative, is not a readily available commercial compound and is sparsely documented. However, its di- and tri-fluorinated analogues are well-characterized. This guide utilizes data from these analogues to provide a robust and scientifically grounded profile relevant to the entire class of 3-(fluoroalkyl)pyrrolidines.

The table below summarizes the key physicochemical properties of the target compound (with calculated values) and its commercially available, more heavily fluorinated counterparts.

Property3-(2-Fluoroethyl)pyrrolidine HCl3-(2,2-Difluoroethyl)pyrrolidine HCl3-(2,2,2-Trifluoroethyl)pyrrolidine HCl[10][11]
CAS Number Not Commercially Available2230803-39-91269152-60-4
Molecular Formula C₆H₁₃ClFNC₆H₁₂ClF₂NC₆H₁₁ClF₃N
Molecular Weight 153.63 g/mol (Calculated)171.62 g/mol 189.61 g/mol
Appearance Solid / Oil (Predicted)Not SpecifiedOil / Solid
Storage Inert atmosphere, 2-8°C (Recommended)Sealed in dry, 2-8°CInert atmosphere, Room Temperature

Synthesis and Mechanistic Rationale

The construction of the 3-substituted pyrrolidine ring is a well-established field, with several robust synthetic strategies available. The choice of a specific route depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

Strategy 1: [3+2] Cycloaddition of Azomethine Ylides

A powerful and convergent approach for synthesizing polysubstituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[1] This method allows for the direct and often stereocontrolled construction of the five-membered ring.

Causality and Experimental Choices:

  • Azomethine Ylide Precursor: An imine derived from an amino acid (like glycine or sarcosine) and an aldehyde is a common precursor. The ester group helps to stabilize the ylide intermediate.

  • Dipolarophile: A key component is the fluoroalkyl-substituted alkene. The electron-withdrawing nature of the fluorine atoms can influence the reactivity and regioselectivity of the cycloaddition.

  • Reaction Conditions: The reaction is typically promoted thermally or with a Lewis acid catalyst. The choice of solvent and temperature is critical for controlling the reaction rate and preventing side reactions. The diagram below illustrates this generalized workflow.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_end Post-Cycloaddition AminoEster Amino Acid Ester (e.g., Glycine Methyl Ester) Imine In-situ Imine Formation AminoEster->Imine Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Imine FluoroAlkene Fluoroalkyl Alkene (e.g., 4-fluoro-1-butene) Cyclo [3+2] Cycloaddition FluoroAlkene->Cyclo Dipolarophile Ylide Azomethine Ylide Generation Imine->Ylide Deprotonation or Thermal Activation Ylide->Cyclo 1,3-Dipole Pyrrolidine Substituted Pyrrolidine Ester Cyclo->Pyrrolidine Final Deprotection / Reduction (e.g., LiAlH₄) Pyrrolidine->Final Product 3-(Fluoroalkyl)pyrrolidine Final->Product

Caption: Generalized workflow for pyrrolidine synthesis via [3+2] cycloaddition.

Strategy 2: Intramolecular Cyclization

An alternative strategy involves the intramolecular cyclization of a linear precursor containing both a nucleophilic amine and an electrophilic center, separated by a four-carbon chain.

Causality and Experimental Choices:

  • Key Step: A critical step is the introduction of fluorine. This can be achieved via bromofluorination of an appropriate alkenyl azide precursor.[12][13]

  • Nucleophilic Substitution: The resulting alkyl bromide is then subjected to reduction of the azide to an amine, which is often protected (e.g., as a Boc-carbamate). Subsequent intramolecular nucleophilic substitution, where the protected amine nitrogen attacks the carbon bearing a leaving group (formed from the initial precursor), closes the ring.

  • Self-Validation: The success of the cyclization is confirmed by the disappearance of the linear precursor and the appearance of the cyclic product, readily distinguishable by NMR spectroscopy and mass spectrometry. The change in the chemical shifts of the methylene protons adjacent to the nitrogen is a key diagnostic indicator.

Applications in Drug Development: The "Fluoroalkyl-Pyrrolidine" Advantage

The incorporation of a 3-(fluoroalkyl)pyrrolidine moiety into a drug candidate is a deliberate strategy to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and target engagement.

Expertise-Driven Insights:

  • Metabolic Blocking: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing a fluoroalkyl group at a potential site of metabolism can significantly increase the half-life of a compound, reducing the required dose and frequency.[14]

  • Modulation of Basicity (pKa): The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This effect lowers the pKa of the pyrrolidine nitrogen, making it less basic. This is a crucial parameter for medicinal chemists; a lower pKa can reduce off-target ion channel interactions (e.g., hERG) and improve oral bioavailability by ensuring a higher proportion of the neutral species is present for passive diffusion across the gut wall.

  • Conformational Control: The presence of a fluorine substituent can influence the puckering of the pyrrolidine ring through stereoelectronic effects, such as the gauche effect.[7] This can pre-organize the molecule into a conformation that is optimal for binding to its target protein, thereby enhancing potency.

  • Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[6] This must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.

The diagram below illustrates the logical relationship between the structural features of fluoroalkyl-pyrrolidines and their impact on key drug discovery parameters.

G cluster_scaffold Structural Features cluster_properties Physicochemical Impact cluster_outcome Drug-like Properties (ADME) Scaffold 3-(Fluoroalkyl)pyrrolidine Scaffold pKa Lowered pKa (Reduced Basicity) Scaffold->pKa MetStab Increased Metabolic Stability (C-F Bond) Scaffold->MetStab Conf Conformational Restriction Scaffold->Conf Lipo Increased Lipophilicity Scaffold->Lipo Bio Improved Oral Bioavailability pKa->Bio HalfLife Longer Half-Life MetStab->HalfLife Potency Enhanced Potency & Selectivity Conf->Potency Lipo->Bio BBB Improved CNS Penetration Lipo->BBB

Caption: Impact of the fluoroalkyl-pyrrolidine scaffold on drug properties.

Key Experimental Protocol: Purification and Characterization

Trustworthiness in synthetic chemistry relies on rigorous purification and unambiguous characterization of the final compound. The following protocol outlines a standard, self-validating workflow for a newly synthesized pyrrolidine derivative.

Objective: To purify a crude N-Boc-3-(fluoroalkyl)pyrrolidine intermediate by flash column chromatography and confirm its identity and purity.

Methodology:

  • Preparation of Crude Material: a. Following the synthesis, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent. b. Re-dissolve the crude residue in a minimal amount of dichloromethane (DCM). c. Add a small amount of silica gel (~1-2x the mass of the crude product) and concentrate again to afford a dry, free-flowing powder. This is the "dry load" for chromatography.

  • Flash Column Chromatography Setup: a. Select a silica gel column appropriately sized for the scale of the reaction (e.g., a 40g column for a 500mg crude sample). b. The mobile phase (eluent) must be determined by thin-layer chromatography (TLC). A typical starting system for N-Boc protected amines is a gradient of ethyl acetate (EtOAc) in hexanes. c. Rationale: A gradient elution is used to first wash off non-polar impurities with a low-polarity solvent (hexanes) and then increase the polarity (adding EtOAc) to elute the more polar product. d. Equilibrate the column with the starting eluent (e.g., 5% EtOAc in hexanes).

  • Purification: a. Carefully load the dry-loaded sample onto the top of the equilibrated column. b. Begin the elution, collecting fractions. Monitor the elution using a UV detector (if the compound is UV-active) or by collecting fractions and analyzing by TLC. c. Self-Validation: The target compound should appear as a single spot on the TLC plate (stained with potassium permanganate) at a specific Rf value. Fractions containing this single spot are pooled.

  • Characterization: a. Confirmation of Identity: i. Mass Spectrometry (MS): Analyze a sample of the pooled fractions by ESI-MS. The observed mass should correspond to the calculated mass of the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. ii. NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Dissolve the purified product in an appropriate deuterated solvent (e.g., CDCl₃).

    • ¹H NMR: Will confirm the presence of the pyrrolidine ring protons and the fluoroalkyl side chain.
    • ¹³C NMR: Will show the correct number of carbon signals.
    • ¹⁹F NMR: Is essential for fluorinated compounds. It will show a signal (or signals) confirming the presence of fluorine and the coupling patterns can provide structural information. b. Purity Assessment: The ¹H NMR spectrum should show clean signals without significant impurities. Purity can be quantified at >95% by integrating the product signals against any residual solvent or impurity signals.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(2-fluoroethyl)pyrrolidine hydrochloride is unavailable, the hazard profile can be inferred from its close analogues.

  • Primary Hazards: Based on data for related compounds, this class of chemicals should be handled as potentially hazardous. Key warnings include:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.

    • Avoid inhalation of dust, vapor, or mist.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[15][11]

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. [Link]

  • De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15. [Link]

  • Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-214. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. [Link]

  • Shah, P., & Westwell, A. D. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8365-8404. [Link]

  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248550. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • Synthesis of 3-pyrrolines. Organic Chemistry Portal. [Link]

  • Guillemin, J.-C., et al. (2025). Primary Pyrrolimines and Pyridinimines. Molbank, 2025(1), M1943. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Perrone, M. G., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Science, 9, 127-138. [Link]

  • Brela, M. Z., & O'Hagan, D. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1026-1035. [Link]

Sources

Introduction: The Strategic Convergence of Fluorine and the Pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Discovery of (Fluoroalkyl)pyrrolidines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for modulating molecular properties.[1][2][3][4] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[1][2] Concurrently, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most vital scaffolds in drug discovery.[5][6][7] Its prevalence in natural products, approved pharmaceuticals, and its ability to explore three-dimensional chemical space make it a privileged structure for interacting with complex biological systems.[5][8][9]

The confluence of these two powerful motifs gives rise to (fluoroalkyl)pyrrolidines, a class of compounds that has garnered significant attention from researchers and drug development professionals.[10] These structures offer a unique combination of conformational constraint and tailored electronic properties, making them highly valuable building blocks for novel therapeutics across a range of disease areas, including oncology, central nervous system disorders, and infectious diseases. This guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable compounds, detailing the underlying chemical principles, field-proven protocols, and the rationale behind key experimental choices.

Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of (fluoroalkyl)pyrrolidines can be broadly categorized into two primary strategies: the direct fluorination of a pre-formed pyrrolidine ring system or the construction of the pyrrolidine ring from acyclic, fluorine-containing precursors. The choice of strategy is often dictated by the desired substitution pattern, stereochemical complexity, and the availability of starting materials.

G cluster_0 Core Synthetic Approaches cluster_1 Strategy 1 Details cluster_2 Strategy 2 Details A Synthesis of (Fluoroalkyl)pyrrolidines B Strategy 1: Fluorination of Pyrrolidine Derivatives A->B C Strategy 2: Cyclization with Fluorinated Building Blocks A->C D Electrophilic Fluorination (e.g., Selectfluor, NFSI) B->D E Nucleophilic Fluorination (e.g., DAST, DMPU/HF) B->E F [3+2] Cycloaddition (Azomethine Ylides) C->F G Michael Addition & Reductive Cyclization C->G H Intramolecular Cyclization (e.g., Iodocyclisation) C->H I Ring Expansion (e.g., from Aziridines) C->I

Caption: Overview of primary synthetic routes to (fluoroalkyl)pyrrolidines.

Synthesis via Fluorination of Pre-existing Pyrrolidine Scaffolds

This "late-stage" approach involves the introduction of fluorine onto a fully formed pyrrolidine ring. It is particularly useful when the non-fluorinated analog is readily available.

Electrophilic fluorination is a powerful method for introducing fluorine adjacent to a carbanion-stabilizing group. The reaction typically proceeds via the formation of an enolate or enamine from a pyrrolidinone or pyrroline precursor, which then attacks an electrophilic fluorine source ("F+").

Causality in Reagent Selection: Modern electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are widely used due to their crystalline nature, stability, and relative safety compared to gaseous fluorine.[11] The choice between them can influence reactivity and diastereoselectivity. For instance, the fluorination of enantiomerically pure 2-pyrrolidinones derived from (L)-glutamic acid using NFSI on the corresponding lactam enolate results in a completely diastereoselective monofluorination.[12]

Mechanism and Stereocontrol: The stereochemical outcome is often dictated by the steric environment of the substrate, with the electrophilic fluorine source approaching from the less hindered face of the planar enolate intermediate. This allows for the synthesis of specific stereoisomers, which is critical for pharmacological applications.[12]

Nucleophilic fluorination involves the displacement of a leaving group (e.g., a hydroxyl or sulfonate group) with a fluoride anion. This method is fundamental for producing compounds like 3-fluoropyrrolidine, a key intermediate in several drug candidates.[13]

Overcoming Challenges: Nucleophilic fluoride sources like simple metal fluorides often suffer from low solubility and high basicity, leading to competing elimination reactions.[14] To circumvent this, a variety of modern reagents have been developed. Diethylaminosulfur trifluoride (DAST) and its less hazardous successor Deoxo-Fluor® are effective for the deoxyfluorination of hydroxypyrrolidines.[4] Additionally, hydrogen fluoride complexes such as Pyridine/HF and 1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one/HF (DMPU/HF) serve as effective, handleable sources of fluoride for reactions like fluoro-Prins cyclizations to form fluorinated piperidines and related heterocycles.[15] A scalable process for manufacturing (R)-3-fluoropyrrolidine hydrochloride has been developed using a stereoselective SN2 reaction, highlighting the industrial relevance of this approach.[13]

Synthesis from Fluorinated Building Blocks

This "bottom-up" approach constructs the pyrrolidine ring using acyclic precursors that already contain the desired fluoroalkyl group. This is often the most versatile and stereocontrolled method for accessing complex, highly substituted (fluoroalkyl)pyrrolidines.[2][3][16]

The 1,3-dipolar cycloaddition between an azomethine ylide and a fluorinated dipolarophile is arguably the most powerful and widely used method for synthesizing substituted fluoropyrrolidines.[8] This reaction allows for the rapid construction of the pyrrolidine core with excellent control over multiple stereocenters.

Catalytic Asymmetric Variants: A significant breakthrough in this area is the development of copper(I)-catalyzed asymmetric cycloadditions.[17][18] Using a chiral ligand, this methodology enables the synthesis of densely substituted chiral pyrrolidines containing fluorinated quaternary stereocenters in high yields and with excellent diastereo- and enantioselectivities.[17][18] The reaction is highly versatile, accommodating a wide range of fluorinated alkenes, including β-fluoroacrylates, 1,1-difluoro-, and 1,1,2-trifluorostyrenes.[18][19] The resulting fluorinated pyrrolidines have demonstrated significant biological activity, such as antifungal properties, underscoring the importance of the fluorine atoms.[19]

G cluster_0 Asymmetric [3+2] Cycloaddition Workflow A Azomethine Ylide Precursor (e.g., Glycine Iminoester) D [3+2] Cycloaddition A->D B Fluorinated Alkene (Dipolarophile) B->D C Chiral Cu(I) Catalyst C->D Catalyzes, Induces Asymmetry E Enantioenriched (Fluoroalkyl)pyrrolidine D->E High Yield & Stereoselectivity

Caption: Workflow for Copper-Catalyzed Asymmetric [3+2] Cycloaddition.

A formal [3+2] annulation strategy has been developed for the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines.[20][21] This two-step process begins with a direct, organocatalytic asymmetric Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin. This initial step proceeds with low catalyst loadings and generates the Michael adduct with high diastereo- and enantioselectivity.[20][21]

The Self-Validating System: The subsequent step involves a catalytic hydrogenation of the nitro group, which triggers a spontaneous reductive cyclization to stereoselectively form the desired 2-trifluoromethylated pyrrolidine bearing three contiguous stereocenters.[20] This sequence provides a robust and reliable pathway to a class of compounds that are otherwise challenging to access.

Several other innovative methods leveraging fluorinated building blocks have been developed:

  • Intramolecular Iodocyclisation: 3-Fluoropyrrolidines can be prepared via a 5-exo-trig iodocyclisation of allylic fluorides that bear a pendant nitrogen nucleophile. The allylic fluorine atom itself directs the stereochemical outcome of the ring closure, inducing a syn-stereocontrol with high diastereomeric ratios.[22]

  • Ring Expansion: Functionalized trifluoromethylated pyrrolidines can be synthesized through a novel ring-expansion protocol starting from 1-tosyl-2-(trifluoromethyl)aziridine.[23] This method allows for the introduction of diverse functional groups on a side chain.

  • Radical Cascade Reactions: A visible light-induced cascade transformation of N,N-diallylamines and fluoroalkyl iodides provides direct access to functionalized fluoroalkylated pyrrolidines under solvent-free conditions.[24]

Quantitative Data Summary

The stereochemical outcome is a critical parameter in the synthesis of bioactive molecules. The following tables summarize representative data from key synthetic methodologies.

Table 1: Stereoselectivity in Asymmetric [3+2] Cycloadditions

Fluorinated Alkene Catalyst System Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Yield (%) Reference
β-Fluoroacrylate Chiral N,O-ligand/Cu(I) >20:1 up to 99% up to 99% [17][18]
1,1-Difluorostyrene Chiral Ligand/Cu(I) >20:1 up to 97% up to 96% [19]

| 1,1,2-Trifluorostyrene | Chiral Ligand/Cu(I) | >20:1 | up to 96% | up to 92% |[19] |

Table 2: Stereoselectivity in Michael Addition/Reductive Cyclization

Ketone Substrate Nitroolefin Substrate Michael Addition dr Michael Addition ee Overall Yield Reference
CF3COCH2CO2Et β-Nitrostyrene 99:1 96% 80% (2 steps) [20][21]

| CF3CO-Ph | β-Nitrostyrene | 98:2 | 99% | 75% (2 steps) |[20][21] |

Detailed Experimental Protocols

To provide actionable insights, this section details methodologies for key transformations, reflecting best practices in the field.

Protocol 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is adapted from the highly efficient synthesis of chiral pyrrolidines containing a 3-fluoro quaternary stereocenter.[17][18]

Objective: To synthesize a highly substituted, enantioenriched 3-fluoropyrrolidine.

Materials:

  • Glycine iminoester (azomethine ylide precursor)

  • β,β-disubstituted β-fluoroacrylate (dipolarophile)

  • Cu(CH₃CN)₄BF₄ (Copper(I) source)

  • Chiral N,O-ligand (e.g., a derivative of (S)-tert-leucinol)

  • Anhydrous dichloromethane (DCM) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral N,O-ligand (0.055 mmol) and Cu(CH₃CN)₄BF₄ (0.05 mmol).

  • Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the β,β-disubstituted β-fluoroacrylate (0.5 mmol) to the reaction mixture.

  • In a separate vial, dissolve the glycine iminoester (0.6 mmol) in anhydrous DCM (1.0 mL).

  • Add the glycine iminoester solution to the reaction mixture dropwise via syringe pump over 1 hour at the specified reaction temperature (e.g., 0 °C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure fluorinated pyrrolidine.

  • Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and determine the enantiomeric excess by chiral HPLC analysis.

Causality: The use of a copper(I) salt with a chiral ligand is essential for creating a chiral environment that directs the facial selectivity of the cycloaddition, leading to high enantiomeric excess. The slow addition of the azomethine ylide precursor maintains a low concentration of the reactive ylide, suppressing potential side reactions.

Protocol 2: Michael Addition / Reductive Cyclization for 2-CF₃-Pyrrolidines

This two-step, one-pot protocol is adapted from the formal [3+2] annulation strategy.[20][21]

Objective: To synthesize a trisubstituted 2-trifluoromethyl pyrrolidine.

G cluster_0 Workflow A Step 1: Asymmetric Michael Addition D Intermediate: Chiral Michael Adduct A->D High ee & dr B 1,1,1-Trifluoromethylketone + Nitroolefin B->A C Organocatalyst (e.g., Cinchona Alkaloid) C->A E Step 2: Reductive Cyclization D->E G Final Product: Trisubstituted 2-CF₃-Pyrrolidine E->G Stereoselective F H₂, Pd/C Catalyst F->E

Caption: Protocol workflow for 2-CF₃-pyrrolidine synthesis.

Materials:

  • 1,1,1-Trifluoromethylketone (1.0 equiv)

  • Nitroolefin (1.2 equiv)

  • Organocatalyst (e.g., a cinchona alkaloid derivative, 10 mol%)

  • Toluene as solvent

  • H₂ gas or a hydrogen source (e.g., Hantzsch ester)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol as solvent for hydrogenation

Procedure:

  • Michael Addition: To a vial, add the 1,1,1-trifluoromethylketone (1.0 mmol), the nitroolefin (1.2 mmol), the organocatalyst (0.1 mmol), and toluene (5 mL).

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Once the Michael addition is complete, concentrate the mixture under reduced pressure to remove the toluene.

  • Reductive Cyclization: Dissolve the crude Michael adduct in methanol (10 mL).

  • Carefully add Pd/C (10 wt% of substrate mass) to the solution.

  • Place the reaction vessel in a hydrogenation apparatus and subject it to a hydrogen atmosphere (e.g., 50 psi) at room temperature.

  • Stir vigorously for 12-24 hours or until TLC analysis indicates the formation of the final product.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude pyrrolidine by flash column chromatography.

Trustworthiness: This sequential protocol is a self-validating system. The high stereoselectivity achieved in the first step directly translates into the stereochemical purity of the final cyclized product, as the hydrogenation and cyclization steps are stereospecific.

Conclusion and Future Outlook

The synthesis of (fluoroalkyl)pyrrolidines is a dynamic and evolving field, driven by the persistent demand for novel, three-dimensional scaffolds in drug discovery. While significant progress has been made, particularly in the realm of asymmetric catalysis, future research will likely focus on several key areas. The development of new, more efficient fluorinating reagents, the discovery of novel catalytic systems with even broader substrate scopes, and the application of flow chemistry for safer and more scalable syntheses represent exciting frontiers.[25] As our understanding of organofluorine chemistry deepens, the ability to precisely install fluoroalkyl groups onto the pyrrolidine scaffold will continue to empower medicinal chemists to design next-generation therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.

References

  • Campbell, N. H., Smith, D. L., Reszka, A. P., Neidle, S., & O'Hagan, D. (2011). Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry, 9(5), 1328-1331. [Link][26][27][28]

  • Liu, Y. Z., Shang, S. J., Yang, W. L., Luo, X., & Deng, W. P. (2017). Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry, 82(20), 11141-11149. [Link][17][18]

  • Pfund, E., & Lequeux, T. (2015). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Beilstein Journal of Organic Chemistry, 11, 1855-1860. [Link][22]

  • McAlpine, I., Tran-Dubé, M., Wang, F., Scales, S., Matthews, J., Collins, M. R., ... & O'Neill, B. T. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry, 80(13), 6596-6604. [Link][29]

  • Pfund, E., & Lequeux, T. (2017). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. In Fluorine in Life Sciences: Pharmaceuticals, Agrochemicals and Materials. Elsevier. [Link][10]

  • Fier, P. S., & Hartwig, J. F. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(44), 16413-16421. [Link][30]

  • Kündig, E. P., & Xu, L. H. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters, 16(9), 2554-2557. [Link][20][21]

  • Piron, K., Verniest, G., Van Hende, E., & De Kimpe, N. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15. [Link][31]

  • O'Hagan, D. (2013). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. [Link][32]

  • Metzger, A., Moessner, C., Tosatti, P., & Hildbrand, S. (2026). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ChemistryOpen. [Link][13]

  • Wang, C., et al. (2021). Synthesis of Bioactive Fluoropyrrolidines via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Chemical Science, 13(1), 169-175. [Link][19]

  • Mao, T., et al. (2022). Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. Advanced Synthesis & Catalysis. [Link][24]

  • Van der Veken, P., et al. (2001). Electrophilic fluorination of pyroglutamic acid derivatives: application of substrate-dependent reactivity and diastereoselectivity to the synthesis of optically active 4-fluoroglutamic acids. Tetrahedron, 57(52), 10367-10375. [Link][12]

  • Carvalho, P., Guedes, R. C., & Moreira, R. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5732. [Link][1]

  • Champagne, P. A., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 17(21), 5392-5395. [Link][15]

  • Dolfen, J., Kenis, S., Van Hecke, K., De Kimpe, N., & D'hooghe, M. (2014). Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. Chemistry–A European Journal, 20(34), 10650-10653. [Link][23]

  • Lu, Y., & Lu, Z. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3584. [Link][11]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947. [Link][5]

  • Vincent, S. P., Burkart, M. D., Tsai, C. Y., Zhang, Z., & Wong, C. H. (2004). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 69(14), 4515-4524. [Link][33]

  • Doyle Group. (2023). Nucleophilic Fluorination. UCLA Chemistry. [Link][14]

  • Britton, J., & Raston, C. L. (2017). Pyrrolidines prepared using a fluoride monolith in flow. Beilstein Journal of Organic Chemistry, 13, 186-191. [Link][25]

  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link][2]

  • Grygorenko, O. O., & Zhemera, A. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link][3]

  • Szabó, D., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2556-2565. [Link][4]

  • Kurma, S. R., & Gunturu, K. C. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4801. [Link][9]

  • Taş, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Future Medicinal Chemistry, 15(19), 1599-1623. [Link][7]

Sources

Whitepaper: Unraveling the Therapeutic Potential of Pyrrolidine-Based Compounds in Central Nervous System Disorders

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidine Scaffold - A Cornerstone of CNS Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents one of the most versatile and privileged scaffolds in medicinal chemistry. Its prevalence in numerous natural alkaloids and FDA-approved drugs underscores its significance.[1] In the realm of Central Nervous System (CNS) disorders, the structural and chemical properties of the pyrrolidine moiety allow it to serve as a versatile pharmacophore, enabling the design of ligands that can precisely interact with a wide array of neuronal targets.[2][3] This guide provides an in-depth technical exploration of the mechanisms of action for several key classes of pyrrolidine-based compounds, offering insights for researchers and drug development professionals aiming to harness their therapeutic potential for conditions ranging from neurodegenerative diseases to psychiatric disorders.[1]

Part 1: Modulators of Glutamatergic Neurotransmission

The glutamate system, the primary excitatory network in the CNS, is a critical target for therapeutic intervention. Pyrrolidine-based compounds have been instrumental in developing modulators for two of its key ionotropic receptors: AMPA and NMDA.

Ampakines: Positive Allosteric Modulators of AMPA Receptors

Ampakines are a class of compounds that enhance glutamatergic transmission by positively modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][5] Their primary mechanism does not involve direct activation of the receptor but rather an allosteric modulation that alters the receptor's response to its endogenous ligand, glutamate.

Mechanism of Action: Ampakines bind to a specific pocket at the interface of the AMPA receptor subunit dimers.[6] This binding event stabilizes the "clamshell" structure of the glutamate-binding domain in its closed, active conformation.[5] The functional consequences are twofold:

  • Slowing of Deactivation: The rate at which the ion channel closes after a brief pulse of glutamate is significantly reduced. This prolongs the excitatory postsynaptic potential (EPSP).[5][6]

  • Reduction of Desensitization: During prolonged exposure to glutamate, AMPA receptors normally enter a desensitized state where the channel closes despite the continued presence of the agonist. Ampakines stabilize the active dimer configuration, greatly reducing the rate and extent of desensitization.[6]

This enhanced AMPA receptor activity leads to increased synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[7] Furthermore, ampakine-mediated signaling has been shown to upregulate the production of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[5][7]

Therapeutic Implications: This mechanism is being explored for:

  • Cognitive Enhancement: In conditions like Alzheimer's disease and age-related cognitive decline.[8][9]

  • Depression: By enhancing synaptic plasticity in key brain regions.

  • Rett Syndrome & Respiratory Depression: Ampakines can act as respiratory stimulants, which is beneficial in certain neurological conditions.[4][7]

Featured Compound Data:

CompoundClassPrimary TargetKey Mechanistic EffectReference
CX-516 (Ampalex) AmpakineAMPA ReceptorPositive Allosteric Modulator; slows deactivation.[4][10]
Nefiracetam RacetamMultipleEnhances AMPA/NMDA receptor function, activates nAChR, modulates Ca2+ channels.[11][12][13]

Signaling Pathway: Ampakine Modulation of AMPA Receptor

AMPA_Pathway cluster_receptor AMPA Receptor Tetramer AMPA_R Extracellular Domain Glutamate Binding Site Dimer Interface (Ampakine Site) Transmembrane Domain (Ion Channel) Intracellular Domain Na_Ca Na+ / Ca2+ Influx AMPA_R:f3->Na_Ca Opens Glutamate Glutamate Glutamate->AMPA_R:f1 Binds Ampakine Ampakine (e.g., CX-516) Ampakine->AMPA_R:f2 Binds Allosterically Neuron_In Presynaptic Neuron Neuron_In->Glutamate Release Neuron_Out Postsynaptic Neuron Depolarization Postsynaptic Depolarization Na_Ca->Depolarization Causes LTP LTP Induction BDNF Expression Depolarization->LTP Leads to LTP->Neuron_Out Strengthens Synapse

Caption: Allosteric binding of an ampakine stabilizes the glutamate-bound AMPA receptor, prolonging channel opening.

Pyrrolidine-based NMDA Receptor Antagonists

While ampakines enhance glutamatergic signaling, excitotoxicity mediated by over-activation of N-methyl-D-aspartate (NMDA) receptors is a key pathological feature in stroke and some neurodegenerative diseases. Certain pyrrolidine derivatives have been developed as antagonists for this receptor.

Mechanism of Action: Instead of blocking the primary glutamate or NMDA binding site, many pyrrolidine-based antagonists target the co-agonist glycine binding site on the GluN1 subunit of the NMDA receptor.[14][15] By acting as competitive antagonists at this site, they prevent the conformational changes necessary for channel opening, even when glutamate is bound. This provides a modulatory, rather than complete, blockade of NMDA receptor function, which can be a more favorable therapeutic profile. Some compounds show selectivity for specific GluN2 subunits (e.g., GluN2A vs. GluN2B), offering the potential for more targeted therapies with fewer side effects.[16][17]

Part 2: Modulators of Cholinergic Neurotransmission

The cholinergic system is fundamental to cognitive processes such as memory and attention. Pyrrolidine-based compounds, particularly those targeting nicotinic acetylcholine receptors (nAChRs), are of significant interest.

Mechanism of Action: The pyrrolidine ring is a key structural feature of nicotine itself and serves as a scaffold for a vast number of synthetic nAChR ligands.[18][19] These compounds can be designed with high affinity and selectivity for different nAChR subtypes, most notably the α4β2 subtype, which is abundant in the brain.[20][21]

  • Agonists/Partial Agonists: These ligands bind to the acetylcholine binding site and activate the receptor's ion channel, leading to neuronal depolarization. Partial agonists provide a lower level of stimulation than full agonists like acetylcholine, which can be beneficial for avoiding overstimulation and receptor desensitization.

  • Antagonists: By introducing specific structural modifications, such as conformational restriction of the pyrrolidine nitrogen, the scaffold can be converted into a potent and selective antagonist, blocking receptor activity.[18]

Therapeutic Implications: Modulation of nAChRs by pyrrolidine compounds is being investigated for:

  • Alzheimer's Disease: To compensate for the loss of cholinergic neurons.[3]

  • Nicotine Addiction: Partial agonists can reduce cravings and withdrawal symptoms.[22]

  • Pain and Depression: Specific nAChR subtypes are involved in pain and mood regulation.[22]

Part 3: Inhibitors of Intracellular Signaling Cascades

Moving beyond direct receptor modulation, some pyrrolidine compounds target intracellular enzymes that regulate key signaling pathways.

Rolipram: A Selective Phosphodiesterase 4 (PDE4) Inhibitor

Rolipram is a pyrrolidinone-based compound that selectively inhibits the PDE4 enzyme family, which is highly expressed in neural and immune cells.[23][24]

Mechanism of Action: PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger. By inhibiting PDE4, rolipram leads to an accumulation of intracellular cAMP.[25][26] This has several important downstream consequences:

  • Activation of Protein Kinase A (PKA): Elevated cAMP activates PKA.

  • Phosphorylation of CREB: PKA phosphorylates the cAMP response element-binding protein (CREB), a transcription factor.

  • Gene Expression: Activated CREB promotes the transcription of genes crucial for synaptic plasticity, neurogenesis, and cell survival, including BDNF.[25][26]

This pathway enhances memory, provides neuroprotection, and exerts anti-inflammatory effects.[24][25] Rolipram has also been shown to promote the maturation of oligodendrocyte precursor cells and facilitate remyelination, potentially via the MEK-ERK signaling pathway.[27]

Therapeutic Implications:

  • Neurodegenerative Diseases: For its neuroprotective and memory-enhancing effects in models of Alzheimer's and Parkinson's disease.[25]

  • Spinal Cord Injury: To promote axonal regeneration.[23][26]

  • Depression: Originally developed as an antidepressant.[26]

Signaling Pathway: Rolipram's Inhibition of PDE4

PDE4_Pathway Rolipram Rolipram PDE4 Phosphodiesterase 4 (PDE4) Rolipram->PDE4 Inhibits cAMP cAMP ATP ATP AC Adenylate Cyclase AC->cAMP Converts AMP AMP cAMP->AMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB (Active) Nucleus Nucleus pCREB->Nucleus Translocates to Genes Gene Transcription (e.g., BDNF) Nucleus->Genes Promotes Effects Neuroprotection Synaptic Plasticity Myelination Genes->Effects

Caption: Rolipram inhibits PDE4, increasing cAMP levels and activating the PKA/CREB pathway for neuroprotection.

Part 4: Methodologies for Mechanistic Elucidation

A rigorous, multi-tiered approach is required to validate the mechanism of action of novel pyrrolidine-based compounds. The following protocols represent a self-validating system, where findings at each stage inform the experimental design of the next.

Experimental Workflow: From Target Identification to In Vivo Efficacy

Workflow cluster_1 cluster_2 cluster_3 cluster_4 A Phase 1: In Silico & In Vitro Screening B Phase 2: Cellular Functional Assays A->B C Phase 3: Ex Vivo & BBB Penetration B->C D Phase 4: In Vivo Behavioral Models C->D A1 Computational Docking (Target Prediction) A2 Radioligand Binding Assays (Affinity - Ki) A3 Enzyme Inhibition Assays (Potency - IC50) B1 Patch-Clamp Electrophysiology (Ion Channel Modulation) B2 Calcium Imaging (GPCR & Channel Activity) B3 Western Blot (Signaling Pathway Activation) C1 Brain Slice Electrophysiology (Network Effects) C2 In Vitro BBB Model (e.g., Transwell Assay) C3 Microdialysis (Rodent) (Target Engagement) D1 Disease-Specific Models (e.g., 5xFAD mice for AD) D2 Behavioral Testing (e.g., Morris Water Maze) D3 Post-mortem Histology & Biomarker Analysis

Caption: A phased workflow for characterizing pyrrolidine-based CNS compounds from initial screening to in vivo validation.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

Objective: To quantify the effect of a test compound on AMPA receptor deactivation and desensitization kinetics.

Causality: This protocol directly measures the functional output of the target receptor, providing definitive evidence of modulation (or lack thereof) and characterizing its biophysical impact.

Methodology:

  • Cell Preparation: Use HEK293 cells stably expressing the desired AMPA receptor subunits (e.g., GluA1/GluA2) or primary cultured hippocampal neurons.

  • Recording Setup: Mount the cell culture dish on an inverted microscope equipped with manipulators for the recording pipette and a fast-perfusion system.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 4 ATP-Mg (pH 7.2).

  • Recording Procedure:

    • Establish a whole-cell voltage-clamp configuration at a holding potential of -60 mV.

    • Deactivation Protocol: Apply a 1 ms pulse of 10 mM glutamate using the fast-perfusion system to an outside-out patch or a lifted cell. Record the resulting inward current. Repeat in the presence of the test compound (e.g., 10 µM).

    • Desensitization Protocol: Apply a 500 ms pulse of 10 mM glutamate. Record the peak current and the steady-state current. Repeat in the presence of the test compound.

  • Data Analysis:

    • Measure the decay time constant (τ) of the current from the deactivation protocol. An increase in τ indicates a slowing of deactivation.[6]

    • Calculate the desensitization ratio (steady-state current / peak current) from the desensitization protocol. An increase in this ratio indicates a reduction in desensitization.[6]

Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Objective: To determine the ability of a compound to cross the BBB, a critical prerequisite for CNS activity.

Causality: This assay models the physical and enzymatic barrier of the CNS vasculature. A positive result is a necessary (though not sufficient) condition for in vivo target engagement, validating further investment in a compound.[28][29]

Methodology:

  • Model Setup: Use a Transwell insert system. Seed human cerebral microvascular endothelial cells (hCMEC/D3) or induced pluripotent stem cell-derived BMECs on the porous membrane of the apical (blood-side) chamber.[28][30] Co-culture with astrocytes and pericytes in the basolateral (brain-side) chamber enhances barrier properties.

  • Barrier Integrity Validation: Measure the Trans-Endothelial Electrical Resistance (TEER) daily. A high TEER (>200 Ω·cm²) indicates the formation of tight junctions.

  • Permeability Experiment:

    • Add the test compound to the apical chamber at a known concentration.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.

    • Include control compounds with known high (e.g., caffeine) and low (e.g., lucifer yellow) BBB permeability.

  • Quantification: Analyze the concentration of the test compound in the basolateral samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. Compounds with Papp > 5.0 x 10⁻⁶ cm/s are generally considered to have good potential for CNS penetration.

Conclusion and Future Directions

The pyrrolidine scaffold is a remarkably successful platform for the design of CNS-active compounds. Its derivatives modulate a wide range of critical targets, from ionotropic receptors like AMPA and nAChR to intracellular enzymes like PDE4. The diverse mechanisms—including allosteric modulation, competitive antagonism, and enzyme inhibition—provide a rich toolbox for addressing the complex pathophysiology of CNS disorders.

Future research will likely focus on developing compounds with even greater subtype selectivity to minimize off-target effects. The combination of rational, structure-based design with sophisticated phenotypic screening in disease-relevant models will be crucial for translating the therapeutic promise of these compounds into clinical reality.[2][31] The robust methodologies outlined in this guide provide a framework for the rigorous validation required to advance the next generation of pyrrolidine-based CNS therapeutics.

References

  • Yoshii, M., & Watabe, S. (2000). Cellular mechanism of action of cognitive enhancers: effects of nefiracetam on neuronal Ca2+ channels. PubMed. [Link]

  • Lynch, G., & Arai, A. (2010). Mode of action for positive allosteric modulators of AMPA receptors (ampakines). ResearchGate. [Link]

  • Scite.ai. (n.d.). Cellular Mechanism of Action of Cognitive Enhancers: Effects of Nefiracetam on Neuronal Ca2+ Channels. Scite.ai. [Link]

  • Yoshii, M., et al. (1996). Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384). Europe PMC. [Link]

  • Patsnap Synapse. (2024). What are OPN stimulants and how do they work?. Patsnap Synapse. [Link]

  • Oncodesign Services. (n.d.). CNS models | Autoimmune diseases | CRO services. Oncodesign Services. [Link]

  • Wikipedia. (n.d.). Ampakine. Wikipedia. [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. Medicilon. [Link]

  • Pearse, D. D., et al. (2012). The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. PMC. [Link]

  • Wang, Y., et al. (2017). AMPAkines have site-specific analgesic effects in the cortex. PMC. [Link]

  • Kuchar, M., et al. (1999). Pyrrolidine-2,4-diones with affinity to the N-methyl-D-aspartate (glycine site) receptor, Part II. 5-Arylidene-pyrrolidine-2,3,4-trione 3-oximes as NMDA receptor antagonists. PubMed. [Link]

  • Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). Rolipram. Alzheimer's Drug Discovery Foundation. [Link]

  • ResearchGate. (n.d.). Novel 2-Pyrrolidone Derivatives as Negative Allosteric Modulators of GluN2B-Containing NMDA Receptors. ResearchGate. [Link]

  • Arai, A. C., & Kessler, M. (2007). Glutamate-based therapeutic approaches: ampakines. Current Opinion in Pharmacology. [Link]

  • Dale, E. A., et al. (2017). Pattern sensitivity of ampakine-hypoxia interactions for evoking phrenic motor facilitation in anesthetized rat. Journal of Neurophysiology. [Link]

  • Sygnature Discovery. (n.d.). CNS and Pain Models. Sygnature Discovery. [Link]

  • Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Sygnature Discovery. [Link]

  • Selvita. (n.d.). In Vivo Neuroscience Models. Selvita. [Link]

  • Bisson, F., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. PMC. [Link]

  • Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ScienceDirect. [Link]

  • IRBM. (n.d.). BBB Assay Service. IRBM. [Link]

  • Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. PubMed. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Singh, S., & Shetty, A. S. (2023). In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder. PubMed. [Link]

  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. NeuroProof. [Link]

  • ResearchGate. (n.d.). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. ResearchGate. [Link]

  • Nikulina, E., et al. (2004). The phosphodiesterase inhibitor rolipram delivered after a spinal cord lesion promotes axonal regeneration and functional recovery. PNAS. [Link]

  • Uddin, M. S., et al. (2024). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research. [Link]

  • Shorvon, S. (2001). Pyrrolidone derivatives. PubMed. [Link]

  • Soldevila, S., et al. (2017). Design, synthesis and in vivo study of novel pyrrolidine-based 11β-HSD1 inhibitors for age-related cognitive dysfunction. PubMed. [Link]

  • Dicali, A., et al. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PMC. [Link]

  • Nielsen, E. Ø., et al. (2015). Tying up Nicotine: New Selective Competitive Antagonist of the Neuronal Nicotinic Acetylcholine Receptors. PMC. [Link]

  • Kim, H. Y., et al. (2017). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. Frontiers. [Link]

  • NIH. (n.d.). Blood-Brain Barrier and CNS Drug Discovery. National Center for Advancing Translational Sciences. [Link]

  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • Abdrakhmanova, G. R., et al. (2019). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. PMC. [Link]

  • Chowdhury, E. A., et al. (2021). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. PMC. [Link]

  • Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. MDPI. [Link]

  • Kodonidi, I. P., et al. (2020). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology. [Link]

  • TRACER. (n.d.). Imaging for CNS drug development, practice and considerations. TRACER. [Link]

  • Medhurst, A. D. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]

  • Sun, X., et al. (2012). Rolipram promotes remyelination possibly via MEK-ERK signal pathway in cuprizone-induced demyelination mouse. PubMed. [Link]

  • Sharma, P., et al. (2025). Identifying Novel Spiro-Indenoquinoxaline-Pyrrolidine-Based Amyloid Beta Inhibitors in Alzheimer's Disease from In Silico to In Vitro. PubMed. [Link]

  • Matera, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. [Link]

  • Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. PMC. [Link]

  • Kumar, V., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. [Link]

  • Cherkashova, E. A., et al. (2022). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]

Sources

Technical Guide: Physicochemical Properties of Fluoroalkylamines for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of fluoroalkylamines for drug design Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary

Fluoroalkylamines represent a privileged motif in modern medicinal chemistry, offering a precise toolset for modulating the physicochemical and pharmacokinetic (PK) profiles of drug candidates. Unlike simple alkyl chains, fluoroalkyl groups introduce profound electronic and steric perturbations without significantly altering molecular volume.

This guide analyzes the three critical pillars of fluoroalkylamine utility:


 modulation , conformational steering (the gauche effect) , and metabolic blockade . It provides actionable data on property shifts and details a self-validating 

NMR protocol for precise

determination, essential for optimizing membrane permeability and reducing hERG liability.

The Fluorine Effect on Amine Basicity ( Modulation)

The most immediate impact of introducing a fluorine atom near a basic nitrogen is the reduction of basicity (


) via the strong electron-withdrawing inductive effect (

). This effect is distance-dependent and additive, allowing medicinal chemists to "dial in" a specific

to optimize the ratio of neutral-to-charged species at physiological pH (7.4).
Quantitative Impact of Fluorination

The table below illustrates the dramatic shift in basicity observed when substituting hydrogen with fluorine in ethylamine systems.

CompoundStructure

(approx)

(vs Ethylamine)
Physiological State (pH 7.4)
Ethylamine

10.7Reference>99.9% Cationic
2-Fluoroethylamine

9.0-1.7~97% Cationic
2,2-Difluoroethylamine

7.5-3.2~44% Neutral / 56% Cationic
2,2,2-Trifluoroethylamine

5.7-5.0>98% Neutral
Strategic Implications
  • Membrane Permeability: Passive diffusion is driven by the concentration of the neutral species. Lowering the

    
     of a basic amine from 10 to 7.5 significantly increases the fraction of neutral molecules available to cross the lipid bilayer.
    
  • hERG Channel Mitigation: High basicity (

    
    ) is a known pharmacophore feature for hERG potassium channel blockade (cardiotoxicity risk). Reducing basicity via fluorination often reduces hERG affinity while maintaining target potency.
    
  • P-glycoprotein (Pgp) Efflux: As demonstrated in PDE9 inhibitors, lowering basicity can reduce Pgp recognition, thereby improving Blood-Brain Barrier (BBB) penetration [1].

Conformational Dynamics: The Gauche Effect

Beyond electronics, fluorine acts as a "conformational steering" element.[1] In


-fluoroamines (

), the molecule does not adopt the sterically favored anti conformation. Instead, it strongly prefers the gauche conformation.
Mechanistic Drivers[1]
  • Hyperconjugation: Interaction between the

    
     bonding orbital and the low-lying 
    
    
    
    antibonding orbital stabilizes the gauche rotamer.
  • Electrostatics: In the protonated ammonium form, the favorable electrostatic attraction between the electronegative fluorine (

    
    ) and the positively charged nitrogen (
    
    
    
    ) dominates, locking the conformation.
Visualization of Physicochemical Logic

The following diagram maps the causal relationship between fluorine substitution and drug-like properties.

G cluster_0 Structural Modification cluster_1 Primary Effects cluster_2 Physicochemical Changes cluster_3 ADME Outcomes F_Sub Fluorine Substitution (Beta-position) Inductive Inductive Effect (-I) Electron Withdrawal F_Sub->Inductive Hyperconj Hyperconjugation (Sigma C-H -> Sigma* C-F) F_Sub->Hyperconj Bond_Str Increased Bond Strength (C-F vs C-H) F_Sub->Bond_Str pKa_Drop Reduced pKa (Basicity) Inductive->pKa_Drop Gauche Gauche Conformation (Pre-organization) Hyperconj->Gauche Permeability Increased Permeability (More Neutral Species) pKa_Drop->Permeability Metab_Stab Metabolic Stability (Blocked N-dealkylation) pKa_Drop->Metab_Stab Reduced CYP affinity Potency Potency/Selectivity (Bioactive Shape) Gauche->Potency Bond_Str->Metab_Stab

Figure 1: Causal map linking fluorine substitution to ADME outcomes.

Metabolic Stability & Lipophilicity[4][5]

Blocking Metabolic Hotspots

N-dealkylation is a primary clearance pathway for alkylamines, typically initiated by Cytochrome P450 (CYP) oxidation of the


-carbon (adjacent to nitrogen).
  • Mechanism: Replacing

    
    -hydrogens with fluorine prevents hydrogen abstraction (C-F bond dissociation energy 
    
    
    
    kcal/mol vs C-H
    
    
    kcal/mol).
  • Electronic Shielding: Even

    
    -fluorination reduces the electron density on the nitrogen lone pair, making the amine less susceptible to Single Electron Transfer (SET) oxidation mechanisms initiated by CYPs [2].
    
Lipophilicity ( )

While fluorine is lipophilic, the overall effect on


 is complex due to the 

shift.
  • Effect: Fluorination increases the intrinsic lipophilicity (

    
    ) of the neutral molecule.
    
  • Net Result: However, because fluorination lowers

    
    , it increases the fraction of the neutral species at pH 7.4. This often results in a higher effective distribution coefficient (
    
    
    
    ), improving membrane partitioning compared to the highly ionized non-fluorinated parent [3].

Experimental Protocol: NMR Determination

Standard potentiometric titration often fails for fluoroalkylamines due to low solubility or sample quantity.


 NMR titration  is the superior method, leveraging the high sensitivity of the fluorine nucleus to changes in the local electronic environment during protonation/deprotonation [4].
Why this method?
  • Specificity: Signals only from the analyte; no interference from buffers or impurities.

  • Sensitivity: Requires microgram quantities.

  • Throughput: Can measure mixtures of fluorinated compounds simultaneously.

Step-by-Step Methodology

Materials:

  • NMR Spectrometer (min. 300 MHz).[2]

  • 
     or 
    
    
    
    /
    
    
    (90:10).
  • Internal Standard: Trifluoroacetic acid (TFA) or Trichlorofluoromethane (if using organic co-solvent).

  • pH Electrode (micro-probe).

Workflow:

  • Sample Preparation: Dissolve the fluoroamine (approx. 1-5 mM) in the solvent. Measure initial pH.

  • Titration Loop:

    • Adjust pH using dilute

      
       or 
      
      
      
      .
    • Measure pH using a calibrated micro-electrode.

    • Acquire

      
       NMR spectrum (typically 16-64 scans).
      
    • Record the chemical shift (

      
      ) of the C-F signal.
      
  • Data Analysis:

    • Plot Chemical Shift (

      
      ) vs. pH.
      
    • Fit data to the Henderson-Hasselbalch sigmoidal equation:

      
      
      
Protocol Visualization

Protocol Start Start: Dissolve Fluoroamine (1-5 mM in D2O) Adjust_pH Adjust pH (HCl / NaOH) Start->Adjust_pH Measure_pH Measure pH (Micro-electrode) Adjust_pH->Measure_pH Acquire_NMR Acquire 19F NMR (Record Chemical Shift) Measure_pH->Acquire_NMR Check_Range Cover pH Range? (pKa +/- 2 units) Acquire_NMR->Check_Range Check_Range->Adjust_pH No (Continue) Fit_Data Fit Sigmoidal Curve (Henderson-Hasselbalch) Check_Range->Fit_Data Yes (Complete) Output Output: Precise pKa Fit_Data->Output

Figure 2: Workflow for


 NMR-based 

determination.

References

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Source: ResearchGate URL:[Link]

  • Determination of pKa values of fluorocompounds in water using 19F NMR. Source: University of Tartu / Journal of Physical Organic Chemistry URL:[Link]

Sources

Toxicological profile and safety data for fluoroethyl-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicological Profile and Safety of Fluoroethyl-Containing Compounds

Authored by a Senior Application Scientist

Foreword: The Fluoroethyl Moiety in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often enhancing its pharmacokinetic and pharmacodynamic profile.[1] Among the diverse array of fluorinated substituents, the fluoroethyl group presents a unique set of opportunities and challenges. While it can serve as a valuable bioisostere and modulator of molecular properties, its structural similarity to precursors of the highly toxic metabolite, fluoroacetate, necessitates a rigorous and proactive toxicological evaluation.[2][3]

This guide provides an in-depth exploration of the toxicological profile of fluoroethyl-containing compounds, intended for researchers, toxicologists, and drug development professionals. Moving beyond a mere recitation of data, we will dissect the underlying biochemical mechanisms, provide a framework for predictive safety assessment, and detail the experimental protocols required to navigate the complexities of developing pharmaceuticals containing this structural motif. Our approach is grounded in the principle of "lethal synthesis," a concept central to understanding the risks associated with these compounds.

The Core Toxicological Concern: Lethal Synthesis and Aconitase Inhibition

The primary toxicological risk associated with many fluoroethyl-containing compounds is their potential metabolic conversion to fluoroacetate (FCH₂COO⁻).[2] Fluoroacetate itself is deceptively benign until it enters the cell's metabolic machinery, where it undergoes a process termed "lethal synthesis."[4][5] This is not a direct toxic action of the parent compound but a metabolic activation to a potent enzymatic inhibitor.

The process unfolds in two critical steps:

  • Activation to Fluoroacetyl-CoA: Fluoroacetate is recognized by cellular enzymes and converted into fluoroacetyl-coenzyme A (F-AcCoA).

  • Condensation to Fluorocitrate: The enzyme citrate synthase, which normally condenses acetyl-CoA with oxaloacetate to form citrate in the first step of the Krebs cycle, mistakes F-AcCoA for its natural substrate. This condensation reaction produces (-)-erythro-2-fluorocitrate.[3]

Fluorocitrate is the ultimate toxicant. It binds with high affinity to aconitase, a key enzyme in the Krebs (tricarboxylic acid or TCA) cycle, effectively inhibiting it.[6][7] This blockade has catastrophic consequences for cellular energy production:

  • ATP Depletion: The Krebs cycle grinds to a halt, severely impairing the production of ATP, the cell's primary energy currency.[6]

  • Citrate Accumulation: With aconitase blocked, citrate accumulates upstream. This buildup can chelate intracellular calcium, leading to hypocalcemia, and also allosterically inhibits phosphofructokinase-1, a key regulatory enzyme in glycolysis.[6][7]

  • Metabolic Acidosis: The failure of aerobic respiration forces cells to rely on anaerobic glycolysis, leading to the production of lactic acid and subsequent metabolic acidosis.[6]

This disruption of cellular metabolism is systemic, affecting all obligate aerobic organisms, with mammals being particularly sensitive.[7]

Lethal_Synthesis cluster_Metabolism Metabolic Activation cluster_TCA_Cycle Krebs (TCA) Cycle Disruption Parent Fluoroethyl-Containing Compound (e.g., R-O-CH₂CH₂F) Metabolism Oxidative Metabolism (e.g., via P450 enzymes) Parent->Metabolism Dealkylation Fluoroacetate Fluoroacetate (FCH₂COO⁻) Metabolism->Fluoroacetate FACoA Fluoroacetyl-CoA Fluoroacetate->FACoA Acetyl-CoA Synthetase CitrateSynthase Citrate Synthase FACoA->CitrateSynthase Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase Fluorocitrate (-)-erythro-2-Fluorocitrate (Toxic Metabolite) CitrateSynthase->Fluorocitrate Aconitase Aconitase (Target Enzyme) Block INHIBITION Fluorocitrate->Block Isocitrate Isocitrate Aconitase->Isocitrate Blocked Energy Cellular Energy Production (ATP) Isocitrate->Energy Pathway Disrupted Block->Aconitase Safety_Assessment_Workflow Start New Fluoroethyl-Containing Compound Identified InSilico In Silico Assessment (Metabolic liability prediction) Start->InSilico InVitro In Vitro Metabolism (Microsomes, Hepatocytes) InSilico->InVitro Analysis LC-MS/MS Analysis (Quantify parent loss and identify metabolites) InVitro->Analysis FA_Check Potential for Fluoroacetate (FA) Formation? Analysis->FA_Check InVivo_PK In Vivo Pharmacokinetics (Rodent) FA_Check->InVivo_PK Yes / Ambiguous Proceed Low/Manageable Risk: Proceed with Caution to Further Tox Studies FA_Check->Proceed No FA_Quant Quantify FA in Plasma/Tissues InVivo_PK->FA_Quant Risk Risk Assessment (Compare FA exposure to known toxic thresholds) FA_Quant->Risk Stop High Risk: Consider Redesign Risk->Stop High Risk->Proceed Low

Figure 2: A logical workflow for assessing the risk of lethal synthesis.
Protocol 4.1: In Vitro Metabolic Stability in Liver Microsomes

Causality and Rationale: This assay provides a first-pass assessment of metabolic stability. Liver microsomes contain a high concentration of cytochrome P450 enzymes, the primary drivers of Phase I oxidative metabolism. By measuring the rate of disappearance of the parent compound in this system, we can quickly identify its susceptibility to the types of reactions (e.g., dealkylation) that could lead to fluoroacetate formation. The inclusion of an NADPH-regenerating system is essential, as P450 enzymes are dependent on this cofactor.

Step-by-Step Methodology:

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and liver microsomes (final concentration typically 0.5 mg/mL).

  • Initiation: Pre-warm the reaction mixture to 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH-regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time Points: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding an ice-cold quenching solution, typically acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound at each time point.

  • Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint). A rapid disappearance suggests high metabolic liability that warrants further investigation.

Protocol 4.2: In Vivo Acute Oral Toxicity and Fluoroacetate Quantification

Causality and Rationale: If in vitro data suggests metabolic liability, an in vivo study is necessary to confirm the formation of fluoroacetate and assess acute toxicity. The Sprague-Dawley rat is a standard model for regulatory toxicology. This protocol aims to correlate clinical observations with systemic exposure to both the parent drug and the potential toxic metabolite.

Step-by-Step Methodology:

  • Animal Model: Use young adult Sprague-Dawley rats, acclimated to laboratory conditions. Animals should be fasted overnight before dosing to ensure uniform absorption.

  • Dosing: Administer the test compound via oral gavage. A preliminary dose range-finding study should be conducted, followed by a main study with multiple dose groups and a vehicle control group. Doses should be selected based on in vitro data and predicted efficacy.

  • Clinical Observations: Monitor animals intensively for clinical signs of toxicity, paying close attention to the symptoms associated with fluoroacetate poisoning (seizures, lethargy, etc.). Observations should be made frequently in the first few hours post-dose and continue for up to 14 days.

  • Sample Collection: At predetermined time points, collect blood samples (e.g., via tail vein or terminal cardiac puncture) into tubes containing an appropriate anticoagulant. Process the blood to obtain plasma.

  • Sample Preparation for Fluoroacetate Analysis: This is a critical step. Fluoroacetate is a small, polar molecule that is difficult to analyze. A derivatization step is typically required to make it amenable to GC-MS analysis. A common method involves esterification to form a more volatile derivative.

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: A suitable capillary column for separating the derivatized analyte.

    • Derivatization (Example): Use an agent like pentafluorobenzyl bromide (PFBBr) to create a PFB ester of fluoroacetate.

    • Injection: Inject the derivatized sample extract into the GC.

    • Detection: Use Selected Ion Monitoring (SIM) mode on the MS to selectively and sensitively detect the characteristic ions of the derivatized fluoroacetate. [8] * Quantification: Create a calibration curve using standards of derivatized fluoroacetate in control plasma to accurately quantify the concentration in the study samples.

  • Data Correlation: Correlate the plasma concentrations of both the parent compound and fluoroacetate with any observed clinical signs of toxicity. This will establish a clear link between metabolism and adverse effects.

Regulatory Perspective and Risk Mitigation

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a thorough assessment of the safety of any new pharmaceutical, including a deep understanding of its metabolic fate. [9]While there are no specific guidelines that single out the fluoroethyl group, the expectation is clear: any structural motif with a well-understood mechanism for producing a highly toxic metabolite will face intense scrutiny.

Key Regulatory Expectations:

  • Metabolite Identification: Comprehensive identification of all major metabolites (in vitro and in vivo).

  • Metabolite Safety Qualification: If a unique human metabolite is formed at concentrations greater than 10% of the total drug-related exposure, it must be evaluated for safety. The potential formation of fluoroacetate, regardless of percentage, would trigger a rigorous safety evaluation due to its known, severe toxicity.

  • Risk Assessment: A clear risk assessment must be provided that weighs the potential for toxic metabolite formation against the therapeutic benefit of the drug.

Risk Mitigation Strategies:

  • Structure-Metabolism Relationship: In early discovery, prioritize chemical scaffolds where the fluoroethyl group is less metabolically labile (e.g., S-linked vs. O-linked).

  • Metabolic Blocking: Modify the molecule at sites adjacent to the fluoroethyl group to sterically hinder access by metabolic enzymes.

  • Dose and Indication: The acceptable level of risk is highly dependent on the therapeutic indication. A higher risk may be tolerated for a life-saving oncology drug than for a drug treating a chronic, non-life-threatening condition.

Conclusion

The fluoroethyl group is a tool of significant potential in drug design, but it must be handled with a profound understanding of its metabolic liabilities. The specter of "lethal synthesis" is the dominant safety concern, demanding a proactive, mechanism-based approach to toxicological assessment. By integrating early in vitro metabolic screening, robust in vivo studies with specific analytical endpoints for fluoroacetate, and intelligent chemical design, researchers can effectively manage the risks. This allows for the harnessing of the benefits of the fluoroethyl moiety while ensuring the development of safe and effective medicines for patients.

References

  • Poisoning & Drug Overdose, 7e. (n.d.). AccessMedicine. Retrieved from [Link]

  • Goncharov, N. V., Jenkins, R. O., & Radilov, A. S. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-161. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium fluoroacetate. Retrieved from [Link]

  • Proudfoot, A. T., Bradberry, S. M., & Vale, J. A. (2006). Sodium fluoroacetate poisoning. Toxicology reviews, 25(4), 213-219. Retrieved from [Link]

  • Sniekers, J., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Fluorine Chemistry, 223, 1441-1445. Retrieved from [Link]

  • U.S. Department of Agriculture, Animal and Plant Health Inspection Service, Wildlife Services. (2023). Risk Assessment: Sodium Fluoroacetate. Retrieved from [Link]

  • Grokipedia. (n.d.). Fluoroethyl fluoroacetate. Retrieved from [Link]

  • Peko, T., et al. (2015). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 20(7), 12551-12580. Retrieved from [Link]

  • Material Safety Data Sheet for FLURO ETHYL. (n.d.). Retrieved from [Link]

  • ABX advanced biochemical compounds. (2012). Material Safety Data Sheet: D-Tyrosine, O-(2-fluoroethyl)-, hydrochloride. Retrieved from [Link]

  • Meanwell, N. A. (2008). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4239-4286. Retrieved from [Link]

  • National Institute of General Medical Sciences. (2021). Metabolism and Toxicity of Fluorine Compounds. NIGMS Workshop Report. Retrieved from [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989. Retrieved from [Link]

  • Kim, H. J., et al. (2009). Brain MR Finding of β-Fluoroethyl Acetate Rodenticide Intoxication: A Case Report. Journal of the Korean Society of Magnetic Resonance in Medicine, 13(1), 60-63. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Perfluoroalkyls. Retrieved from [Link]

  • Saunders, B. C., & Stacey, G. J. (1948). Toxic fluorine compounds containing the C–F link. Part IV. (a) 2-Fluoroethyl fluoroacetate and allied compounds. (b) 2 : 2′-Difluorodiethyl ethylene dithioglycol ether. Journal of the Chemical Society, 196. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. Retrieved from [Link]

  • Iannelli, V., et al. (2005). Toxicological profile of hydrofluoropolyethers. Regulatory Toxicology and Pharmacology, 41(2), 143-151. Retrieved from [Link]

  • Cantillo, D., & Kappe, C. O. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2-17. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). TOXICOLOGICAL PROFILE FOR FLUORIDES, HYDROGEN FLUORIDE, AND FLUORINE. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Table 8-1, Regulations and Guidelines Applicable to Fluoride, Sodium Fluoride, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]

  • Inhance Technologies. (2025). Regulatory Update on Fluorinated Packaging. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Risk Management for Per- and Polyfluoroalkyl Substances (PFAS) under TSCA. Retrieved from [Link]

Sources

The Strategic Application of 3-(2-Fluoroethyl)pyrrolidine Hydrochloride and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold and the Transformative Role of Fluorination

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its three-dimensional, non-planar structure allows for a thorough exploration of pharmacophore space, a critical aspect in the design of novel therapeutics.[2][3] The introduction of fluorine into organic molecules, a strategy that has gained significant traction in drug design, can profoundly alter a compound's physicochemical and biological properties.[4] Strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by influencing factors such as pKa and molecular conformation.[4] This guide focuses on the synthesis and application of 3-(2-fluoroethyl)pyrrolidine hydrochloride and its close analogs, highlighting their role as valuable building blocks in the development of innovative therapeutic agents.

Synthetic Strategies for Fluoroalkyl Pyrrolidines

The synthesis of fluoroalkyl pyrrolidines can be achieved through various methodologies, primarily involving either the construction of the pyrrolidine ring from fluoroalkyl-containing precursors or the introduction of a fluoroalkyl moiety onto a pre-existing pyrrolidine scaffold.

A common and effective method for the synthesis of substituted pyrrolidines is the [3+2]-cycloaddition of azomethine ylides with electron-deficient alkenes.[1] This approach offers a high degree of control over the stereochemistry of the resulting pyrrolidine ring. For the synthesis of 3-fluoroalkyl pyrrolidines, a relevant strategy involves the use of β-fluoroalkyl alkenyl arylsulfones as dipolarophiles in a copper(II)-catalyzed asymmetric 1,3-dipolar cycloaddition with glycine/alanine iminoesters.[5] This method provides enantioenriched 3-fluoroalkyl pyrrolidines in good to excellent yields.[5]

Another approach involves the visible light-induced cascade transformation of N,N-diallylamines and fluoroalkyl iodides. This solvent-free method allows for the synthesis of various functionalized fluoroalkylated pyrrolidines.[6]

The following diagram illustrates a generalized workflow for the synthesis of a 3-fluoroalkyl pyrrolidine derivative.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_final Final Product A Fluoroalkylated Alkene (e.g., β-fluoroalkyl alkenyl arylsulfone) C [3+2] Cycloaddition (e.g., Cu(II) catalysis) A->C B Azomethine Ylide Precursor (e.g., Glycine Iminoester) B->C D N-Protected 3-Fluoroalkyl Pyrrolidine C->D Ring Formation E Deprotection & Salt Formation D->E Removal of Protecting Group & HCl treatment F 3-Fluoroalkyl Pyrrolidine Hydrochloride E->F

Caption: Generalized synthetic workflow for 3-fluoroalkyl pyrrolidine hydrochloride.

Applications in Drug Discovery: A Versatile Building Block

Fluoroalkyl pyrrolidine derivatives are valuable building blocks for the synthesis of a wide range of biologically active compounds. Their incorporation into a lead molecule can significantly enhance its pharmacological profile.

Fluoroalkyl Pyrrolidine DerivativeTherapeutic Area/TargetReference Compound/Application
3-(2,2-Difluoroethyl)pyrrolidine HClCNS DisordersBuilding block for novel psychoactive compounds.
(S)-3-(2,2,2-Trifluoroethyl)pyrrolidine HClMetabolic DisordersPotential component for dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1]
3-Aryl-pyrrolidinesVariousPotent ligands for serotonin and dopamine receptors, histone deacetylase (HDAC) inhibitors.[7][8]

Table 1: Examples of Fluoroalkyl Pyrrolidine Derivatives and their Applications.

The 3-aryl pyrrolidine scaffold, which can be synthesized via palladium-catalyzed hydroarylation of pyrrolines, has shown significant potential in various therapeutic areas.[7][8] These compounds have demonstrated potent activity as ligands for serotonin and dopamine receptors, making them attractive candidates for the treatment of neurological and psychiatric disorders.[7][9]

Representative Experimental Protocol: Synthesis of a 3-Fluoroalkyl Pyrrolidine Derivative

The following is a representative, generalized protocol for the synthesis of a 3-fluoroalkyl pyrrolidine derivative based on the principles of 1,3-dipolar cycloaddition. Note: This is an illustrative example and would require optimization for a specific target molecule.

Step 1: In situ Generation of the Azomethine Ylide

  • To a solution of the glycine iminoester (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a copper(II) salt (e.g., Cu(OAc)₂) and a chiral ligand.

  • Stir the mixture at room temperature for 30 minutes.

Step 2: 1,3-Dipolar Cycloaddition

  • To the reaction mixture from Step 1, add the β-fluoroalkyl alkenyl arylsulfone (1.1 eq).

  • Heat the reaction mixture to the appropriate temperature (e.g., 40-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

Step 3: Work-up and Purification

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-protected 3-fluoroalkyl pyrrolidine.

Step 4: Deprotection and Salt Formation

  • Dissolve the purified N-protected pyrrolidine derivative in a suitable solvent (e.g., methanol or dioxane).

  • Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the 3-fluoroalkyl pyrrolidine hydrochloride salt.

Conclusion: A Key Component in the Medicinal Chemist's Toolbox

While direct and extensive literature on 3-(2-fluoroethyl)pyrrolidine hydrochloride is sparse, the broader class of fluoroalkyl pyrrolidines represents a cornerstone in modern medicinal chemistry. Their synthesis, facilitated by robust methodologies like 1,3-dipolar cycloadditions, provides access to a diverse range of building blocks. The strategic incorporation of these fluorinated scaffolds into drug candidates continues to be a powerful approach for optimizing potency, selectivity, and pharmacokinetic properties, ultimately contributing to the discovery and development of novel and effective therapeutics.

References

  • Request PDF: Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Request PDF: Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N-Diallylamines. ResearchGate. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience. Retrieved from [Link]

  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. Retrieved from [Link]

  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. Retrieved from [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Retrieved from [Link]

  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity. (2020). ResearchGate. Retrieved from [Link]

  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). MDPI. Retrieved from [Link]

  • 3-(2,2-difluoroethyl)pyrrolidine hydrochloride. PubChem. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocol for 3-(2-Fluoroethyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 3-(2-Fluoroethyl)pyrrolidine Hydrochloride

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The introduction of fluorine into organic molecules can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated pyrrolidine derivatives are highly sought-after building blocks for drug discovery.[3][4] This document provides a comprehensive, two-step protocol for the synthesis of 3-(2-Fluoroethyl)pyrrolidine hydrochloride, a valuable intermediate for pharmaceutical research. The synthesis commences with the fluorination of the commercially available N-Boc-3-(2-hydroxyethyl)pyrrolidine, followed by the deprotection of the tert-butyloxycarbonyl (Boc) group and concurrent formation of the hydrochloride salt. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and critical safety considerations.

Overall Synthetic Scheme

The synthesis is a two-step process starting from N-Boc-3-(2-hydroxyethyl)pyrrolidine. The first step is a deoxofluorination reaction to replace the primary hydroxyl group with a fluorine atom. The second step involves the acid-catalyzed removal of the Boc protecting group to yield the free secondary amine, which is isolated as its hydrochloride salt.

G A N-Boc-3-(2-hydroxyethyl)pyrrolidine B N-Boc-3-(2-fluoroethyl)pyrrolidine A->B  Step 1: Fluorination  (DAST, DCM) C 3-(2-Fluoroethyl)pyrrolidine hydrochloride B->C  Step 2: Deprotection & Salt Formation  (HCl in Dioxane)

Caption: High-level workflow for the synthesis of 3-(2-Fluoroethyl)pyrrolidine hydrochloride.

Part 1: Synthesis of N-Boc-3-(2-fluoroethyl)pyrrolidine

Principle and Rationale

The conversion of a primary alcohol to an alkyl fluoride is a critical transformation. This protocol utilizes Diethylaminosulfur Trifluoride (DAST) as the fluorinating agent. DAST is a widely used reagent for deoxofluorination due to its commercial availability and efficacy in converting alcohols and carbonyl compounds to their corresponding fluorinated analogues. The reaction proceeds via the initial formation of a fluorosulfite intermediate from the alcohol and DAST. This intermediate then undergoes an intramolecular nucleophilic substitution (Sₙ2) by the fluoride ion, with the displacement of sulfur dioxide and diethylamine, to yield the desired alkyl fluoride.

The choice of DAST is based on its relatively mild reaction conditions, which are compatible with the acid-sensitive Boc protecting group. However, extreme caution must be exercised when using DAST, as it is thermally unstable and can undergo exothermic decomposition. All operations should be conducted in a well-ventilated fume hood, and the reaction temperature must be strictly controlled.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
N-Boc-3-(2-hydroxyethyl)pyrrolidine>97%Fluorochem[5]Starting material
Diethylaminosulfur Trifluoride (DAST)Synthesis GradeMilliporeSigmaCaution: Toxic and moisture-sensitive
Dichloromethane (DCM), Anhydrous>99.8%, DriSolv®MilliporeSigmaUsed as reaction solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificFor aqueous work-up
Magnesium Sulfate (MgSO₄), AnhydrousLaboratory GradeVWRFor drying organic layer
Silica Gel60 Å, 230-400 meshMilliporeSigmaFor column chromatography
Ethyl AcetateHPLC GradeFisher ScientificEluent for chromatography
HexanesHPLC GradeFisher ScientificEluent for chromatography
Experimental Protocol
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add N-Boc-3-(2-hydroxyethyl)pyrrolidine (1.0 eq, e.g., 5.0 g, 23.2 mmol).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.2 M, ~115 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to control the reactivity of DAST.

  • Reagent Addition: Slowly add DAST (1.1 eq, e.g., 3.3 mL, 25.5 mmol) dropwise to the stirred solution via the dropping funnel over 30 minutes. Ensure the internal temperature does not rise above -70 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Very slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quenching is exothermic and will release gas. Ensure adequate ventilation and slow addition.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (in vacuo) to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford N-Boc-3-(2-fluoroethyl)pyrrolidine as a clear oil.

Part 2: Deprotection and Hydrochloride Salt Formation

Principle and Rationale

The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group that is stable under many conditions but can be efficiently cleaved under acidic conditions.[6] The mechanism involves the protonation of the carbamate oxygen, followed by the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[6][7]

This protocol employs a solution of hydrochloric acid (HCl) in 1,4-dioxane. This reagent is highly effective for Boc deprotection and offers the significant advantage of forming the hydrochloride salt of the product in situ. This often results in the precipitation of the product as a crystalline solid, which simplifies purification and isolation, avoiding the need for aqueous work-up or chromatography for this final step.[8]

G cluster_mech Acid-Catalyzed Boc Deprotection Mechanism BocAmine N-Boc-3-(2-fluoroethyl)pyrrolidine Protonated Protonated Intermediate BocAmine->Protonated  Protonation (H⁺ from HCl) Products 3-(2-Fluoroethyl)pyrrolidine (as HCl salt) Protonated->Products  Fragmentation Byproducts tert-butyl cation + CO₂ Protonated->Byproducts

Caption: Simplified mechanism for the acid-catalyzed deprotection of the Boc group.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
N-Boc-3-(2-fluoroethyl)pyrrolidine>97%(From Part 1)Intermediate product
HCl in 1,4-Dioxane4.0 M SolutionMilliporeSigmaCaution: Corrosive and moisture-sensitive
Diethyl Ether, AnhydrousACS ReagentFisher ScientificFor precipitation and washing
Experimental Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Boc-3-(2-fluoroethyl)pyrrolidine (1.0 eq, e.g., 3.0 g, 13.8 mmol).

  • Reagent Addition: Dissolve the starting material in a minimal amount of a suitable solvent like ethyl acetate or methanol (optional, can be run neat if the starting material is an oil). Add a 4.0 M solution of HCl in 1,4-dioxane (4-5 eq, e.g., 17.3 mL, 69.0 mmol) to the flask at room temperature with stirring.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC (the product amine salt will likely remain at the baseline). Often, the hydrochloride salt will precipitate out of the solution as a white solid during the reaction.

  • Isolation: Upon completion, add anhydrous diethyl ether to the reaction mixture to facilitate further precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold, anhydrous diethyl ether to remove any non-polar impurities and residual dioxane.

  • Drying: Dry the resulting white to off-white solid under high vacuum to afford the final product, 3-(2-Fluoroethyl)pyrrolidine hydrochloride.

Summary of Results

CompoundStarting Mass (g)Product Mass (g)Yield (%)Purity (by ¹H NMR)Physical State
N-Boc-3-(2-fluoroethyl)pyrrolidine5.004.25~85%>95%Colorless Oil
3-(2-Fluoroethyl)pyrrolidine HCl3.001.85~92%>98%White Solid
Note: Yields are representative and may vary based on experimental conditions and scale.

Safety Precautions

  • Diethylaminosulfur Trifluoride (DAST): DAST is toxic, corrosive, and reacts violently with water. It can undergo exothermic decomposition at temperatures above 50 °C. Always handle DAST in a chemical fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Keep the reagent away from heat and moisture.

  • HCl in Dioxane: This reagent is highly corrosive and a respiratory irritant. Handle only in a well-ventilated fume hood. 1,4-Dioxane is a suspected carcinogen. Avoid inhalation and skin contact.

  • General Precautions: Perform all reactions under an inert atmosphere (e.g., nitrogen or argon) where anhydrous conditions are required. Use appropriate PPE at all times.

References

  • Dunne, J., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 40(24), 3838-3848. [Link]

  • Gao, J.-X., et al. (2020). Enantiomorphic Perovskite Ferroelectrics with Circularly Polarized Luminescence. Journal of the American Chemical Society, 142(10), 4756–4761. [Link]

  • De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2013(5), 5-13. [Link]

  • Reddit r/Chempros. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Google Patents. (2010). US20100311968A1 - Deprotection of boc-protected compounds.
  • Journal of the American Chemical Society. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5894. [Link]

  • IRIS UniPA. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of the [¹⁸F]Fluoroethyl Group in PET

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to [18F]Fluoroethylation Methods for Radiolabeling Small Molecules

Intended Audience: Researchers, scientists, and drug development professionals in the field of Positron Emission Tomography (PET) radiochemistry.

Abstract: The introduction of the radioactive isotope Fluorine-18 (t½ = 109.8 min) into biologically active molecules is a cornerstone of modern PET imaging. The fluoroethyl group (-CH₂CH₂¹⁸F) offers a favorable combination of metabolic stability and pharmacokinetic properties, making [¹⁸F]fluoroethylation a critical strategy in the development of novel radiotracers. This guide provides an in-depth analysis of the predominant methods for [¹⁸F]fluoroethylation, focusing on the versatile two-step prosthetic group approach. We will explore the synthesis and purification of key [¹⁸F]fluoroethylating agents and detail the subsequent coupling reactions for radiolabeling small molecules. Protocols are presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and essential quality control measures to ensure scientific integrity and reproducibility.

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that provides quantitative functional information about physiological, biochemical, and pharmacological processes in vivo. The development of PET radiotracers relies on the successful labeling of a target molecule with a positron-emitting radionuclide. Among the available radionuclides, Fluorine-18 is the most widely used due to its optimal decay characteristics, including a manageable half-life of 109.8 minutes and low positron energy (0.635 MeV), which results in high-resolution images[1][2][3].

While direct [¹⁸F]fluorination of complex molecules can be challenging, the introduction of an [¹⁸F]fluoroalkyl group provides a robust alternative. The [¹⁸F]fluoroethyl moiety is particularly advantageous. Compared to its [¹⁸F]fluoromethyl counterpart, the [¹⁸F]fluoroethyl group often imparts greater in vivo metabolic stability, reducing the rate of defluorination and leading to cleaner imaging signals[1].

The most prevalent and versatile strategy for introducing this group is a two-step approach:

  • Synthesis of a reactive [¹⁸F]fluoroethylating agent (also known as a building block or prosthetic group).

  • Coupling of this agent to a precursor of the target molecule.

This methodology allows for late-stage radiolabeling under milder conditions than direct fluorination, preserving the integrity of complex molecular scaffolds[4][5]. This guide will focus primarily on this two-step strategy, which is the workhorse of modern [¹⁸F]fluoroethylation chemistry.

The Two-Step Approach: Synthesis of [¹⁸F]Fluoroethylating Building Blocks

The success of a two-step fluoroethylation hinges on the efficient and high-purity synthesis of a reactive intermediate. The two most important building blocks in this class are 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs) and 1-bromo-2-[¹⁸F]fluoroethane ([¹⁸F]FEtBr) .[6]

Underlying Chemistry: Nucleophilic Substitution

The synthesis of these building blocks relies on the aliphatic nucleophilic substitution (Sɴ2) reaction.[7][8] Cyclotron-produced aqueous [¹⁸F]fluoride is first converted into a reactive, "naked" state. This is achieved by removing water (typically via azeotropic distillation with acetonitrile) and using a phase-transfer catalyst, most commonly a combination of potassium carbonate (K₂CO₃) and a cryptand like Kryptofix 2.2.2. ([K/K2.2.2]⁺¹⁸F⁻)[7][9]. The weakly coordinated [¹⁸F]fluoride anion becomes a potent nucleophile in aprotic polar solvents (e.g., acetonitrile, DMSO), ready to displace a leaving group.

Figure 1: General workflow for the synthesis of an [¹⁸F]fluoroethylating agent.

Synthesis of 2-[¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FEtOTs)

[¹⁸F]FEtOTs is a highly versatile reagent due to its good stability, relatively low volatility, and high reactivity towards nucleophiles.[9][10]

  • Precursor: Ethylene-1,2-ditosylate is the most common precursor.

  • Mechanism: The activated [¹⁸F]fluoride attacks one of the two electrophilic carbons, displacing a tosylate leaving group. The use of a large excess of the precursor minimizes the formation of the double-substitution byproduct, 1,2-[¹⁸F]difluoroethane.

  • Purification: A key challenge is the separation of the desired [¹⁸F]FEtOTs from the unreacted ditosylate precursor[11]. Solid-phase extraction (SPE) is the method of choice for automation. A reversed-phase cartridge (e.g., tC18) can effectively retain the more lipophilic ditosylate precursor while allowing the slightly more polar [¹⁸F]FEtOTs to be eluted with an appropriate solvent mixture[10][11].

cluster_reaction Synthesis of [18F]FEtOTs TsO TsO-CH2-CH2-OTs plus1 + 18F [K/K2.2.2]+[18F]F- arrow ----------> MeCN, Heat FEtOTs [18F]F-CH2-CH2-OTs plus2 + TsO_ion [K/K2.2.2]+[OTs]-

Figure 2: Reaction scheme for the synthesis of 2-[¹⁸F]fluoroethyl tosylate.

Synthesis of 1-bromo-2-[¹⁸F]fluoroethane ([¹⁸F]FEtBr)

[¹⁸F]FEtBr is another widely used agent, particularly favored for its high reactivity. Its volatility is a key physical property that dictates its purification method.[12]

  • Precursor: 2-Bromoethyl triflate or other precursors with two different leaving groups are often used.

  • Mechanism: The Sɴ2 reaction proceeds similarly, with [¹⁸F]fluoride displacing the better leaving group (e.g., triflate).

  • Purification: The significantly lower boiling point of [¹⁸F]FEtBr (71.5 °C) compared to the precursor and solvent allows for highly efficient purification via distillation[12]. The [¹⁸F]FEtBr is distilled from the reaction vessel and trapped in a second vial containing the precursor for the subsequent coupling step[12][13]. This method yields a very pure product, free from non-volatile contaminants.

Comparison of Fluoroethylating Agents
Feature2-[¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FEtOTs)1-bromo-2-[¹⁸F]fluoroethane ([¹⁸F]FEtBr)
Common Precursor Ethylene-1,2-ditosylate[9][14]2-Bromoethyl triflate[12]
Reactivity GoodHigh
Volatility Low[9]High (B.P. 71.5 °C)[12]
Purification Method Solid-Phase Extraction (SPE)[10][11]Distillation[6][12]
Key Advantage Amenable to simple, non-distillation automated syntheses.Purification by distillation yields a very pure building block.
Key Disadvantage Requires careful optimization of SPE to remove precursor.Requires a distillation setup in the automated synthesizer.

Step-by-Step Protocols: Coupling to Small Molecules

Once the [¹⁸F]fluoroethylating agent is synthesized and purified, it is reacted with the target precursor molecule. This reaction is typically an N-, O-, or S-alkylation, where a heteroatom nucleophile on the precursor attacks the electrophilic carbon of the fluoroethyl group, displacing the leaving group (tosylate or bromide).

Protocol 1: O-[¹⁸F]Fluoroethylation of a Phenolic Precursor

This method is extensively used for labeling molecules containing a phenol group, such as tyrosine derivatives to synthesize the important brain tumor imaging agent O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET).[15][16][17]

  • Causality: The reaction requires a base to deprotonate the weakly acidic phenolic hydroxyl group, generating a more potent phenoxide nucleophile. A relatively strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or a hindered base is preferred to avoid competing reactions. The reaction is performed at elevated temperatures to overcome the activation energy barrier.

Materials:

  • Purified [¹⁸F]FEtOTs in acetonitrile (or trapped [¹⁸F]FEtBr in DMF).

  • Target precursor with a phenolic hydroxyl group (e.g., protected L-tyrosine derivative).

  • Base: Cesium carbonate (Cs₂CO₃) or tetrabutylammonium hydroxide (TBAOH).

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction vessel compatible with the automated synthesis module.

  • HPLC system for purification.

Procedure:

  • Preparation: In a reaction vessel, dissolve the phenolic precursor (typically 5-10 mg) in 500 µL of anhydrous DMF. Add the base (e.g., 5-10 mg Cs₂CO₃).

  • Agent Transfer: Transfer the purified [¹⁸F]FEtOTs solution (or distilled [¹⁸F]FEtBr) to the reaction vessel containing the precursor.

  • Reaction: Seal the vessel and heat at 80-120 °C for 10-20 minutes. Monitor the reaction progress via radio-TLC or radio-HPLC if possible.

  • Quenching & Dilution: After cooling, quench the reaction by adding 1-2 mL of the initial mobile phase for HPLC (e.g., water/acetonitrile mixture).

  • Purification: Inject the crude reaction mixture onto a semi-preparative HPLC column to isolate the desired [¹⁸F]fluoroethylated product from unreacted precursor, [¹⁸F]fluoride, and other impurities.

  • Formulation: Collect the product peak, remove the HPLC solvent (e.g., via rotary evaporation or SPE), and formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

Start Start: Purified [18F]FEtOTs or [18F]FEtBr Precursor_Prep Prepare Phenolic Precursor + Base in DMF/DMSO Reaction Combine Agent and Precursor Heat (80-120 °C, 10-20 min) Start->Reaction Transfer Agent Precursor_Prep->Reaction Quench Cool and Quench/Dilute with HPLC Mobile Phase Reaction->Quench HPLC Semi-Preparative HPLC Purification Quench->HPLC Formulation Solvent Removal & Formulation in Saline HPLC->Formulation End Final Product: Purified Radiotracer Formulation->End

Figure 3: Experimental workflow for O-[¹⁸F]fluoroethylation.

Protocol 2: N-[¹⁸F]Fluoroethylation of an Amine Precursor

This protocol is suitable for labeling primary or secondary amines. A classic example is the synthesis of [¹⁸F]Fluoroethylcholine ([¹⁸F]FECh) from N,N-dimethylaminoethanol, used for imaging prostate cancer.[14][18]

  • Causality: Amines are generally more nucleophilic than alcohols and may not require as strong a base. However, for tertiary amine formation (quaternization), as in the case of [¹⁸F]FECh, no base is needed. For primary/secondary amines, a base is used to scavenge the proton released during the reaction and prevent the formation of the unreactive ammonium salt.

Materials:

  • Same as Protocol 1, but with an amine-containing precursor (e.g., N,N-dimethylaminoethanol).

  • Base (if required for primary/secondary amines): Potassium carbonate or an organic base like triethylamine.

Procedure:

  • Preparation: Dissolve the amine precursor (5-10 mg) in 500 µL of anhydrous acetonitrile or DMF. If labeling a primary or secondary amine, add the appropriate base.

  • Agent Transfer: Add the purified [¹⁸F]fluoroethylating agent.

  • Reaction: Seal the vessel and heat at 60-100 °C for 5-15 minutes. N-alkylation reactions are often faster and require lower temperatures than O-alkylations[12].

  • Quenching & Dilution: Cool the vessel and dilute with the HPLC mobile phase.

  • Purification: Purify the crude product using semi-preparative HPLC. For highly polar products like [¹⁸F]FECh, purification may also be achieved using a sequence of SPE cartridges[19].

  • Formulation: Collect the product, remove the solvent, and formulate for injection.

Quality Control: Ensuring a Validated System

For any radiopharmaceutical intended for preclinical or clinical use, rigorous quality control (QC) is mandatory. Each synthesis must be validated to ensure the final product is safe and effective.[20][21]

QC TestMethodAcceptance Criteria (Typical)Rationale
Appearance Visual InspectionClear, colorless, free of particulatesEnsures no precipitation or foreign matter.
pH pH meter or calibrated pH strip4.5 - 7.5Ensures the product is safe for intravenous injection.[22]
Radionuclidic Identity Gamma-ray Spectrometry or Half-life determinationγ-peak at 511 keV; t½ = 105-115 minConfirms the radionuclide is Fluorine-18.[21]
Radiochemical Purity (RCP) & Identity Radio-HPLC, Radio-TLCRCP ≥ 95%[22]; Retention time matches cold standardQuantifies the desired radiolabeled product relative to radioactive impurities (e.g., free [¹⁸F]F⁻).[23]
Residual Solvents Gas Chromatography (GC)e.g., Acetonitrile < 410 ppm, Ethanol < 5000 ppm (per USP/EP)Ensures toxic organic solvents from the synthesis are below safe limits.[23]
Sterility Incubation in culture mediaNo microbial growthConfirms the absence of viable microorganisms. (Note: This is a retrospective test).
Bacterial Endotoxins (LAL Test) Limulus Amebocyte Lysate (LAL)< 175 EU / V (where V is max patient dose in mL)Ensures the absence of pyrogenic bacterial cell wall components.[22]

Conclusion

The two-step [¹⁸F]fluoroethylation strategy represents a robust, reliable, and broadly applicable method for the radiolabeling of small molecules for PET imaging. By first synthesizing a reactive building block like [¹⁸F]FEtOTs or [¹⁸F]FEtBr, radiochemists can label a wide variety of precursors containing nucleophilic functional groups under relatively mild conditions. The choice of building block and purification strategy depends on the available automation hardware and the specific requirements of the synthesis. Understanding the chemical principles behind fluoride activation, nucleophilic substitution, and purification, coupled with stringent quality control, enables the consistent and reproducible production of high-quality [¹⁸F]fluoroethylated radiotracers, paving the way for new discoveries in molecular imaging.

References

  • Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium trifl
  • Fluorine-18 Radiochemistry, Labeling Str
  • [18F]Fluoroalkyl agents: synthesis, reactivity and application for development of PET ligands in molecular imaging. PubMed.
  • Improved automated synthesis of [18F]fluoroethylcholine as a radiotracer for cancer imaging. PubMed.
  • Radiosynthesis of 18F-fluoroethylated tracers via a simplified one-pot 18F-fluoroethylation method using [18F]fluoroethyl tosyl
  • A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of vol
  • What is Nucleophilic Fluorin
  • Fluorine-18 labelled building blocks for PET tracer synthesis. RSC Publishing.
  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. SciSpace.
  • Late-stage Fluorination with 19F− and 18F− via Concerted Nucleophilic Arom
  • Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorin
  • Lead structures of the most important ¹⁸F-prosthetic groups applied for copper-catalyzed click ¹⁸F-fluorination.
  • (PDF) A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products.
  • Fluoroethyltyrosine F-18 – Application in Therapy and Current Clinical Research. n/a.
  • New routes to fluorine-18 radiolabelled prosthetic groups for use in the Medical Imaging Technique - positron emission tomography. Newcastle University Theses.
  • A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosyl
  • [18F]Fluoroalkyl Agents: Synthesis, Reactivity and Application for Development of PET Ligands in Molecular Imaging. Bentham Science Publishers.
  • 18F-Labelling innovations and their potential for clinical application. .

  • Synthesis of [18F]-fluoroalkyl tosyl
  • Small Prosthetic Groups in 18F-Radiochemistry: Useful Auxiliaries for the Design of 18F-PET Tracers. PubMed.
  • Fluorine-18 Labelled Building Blocks for PET Tracer Synthesis. VU Research Portal.
  • Novel Fluorine-18 Prosthetic Group for Site-specific Protein Conjug
  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA.
  • Scheme of the automated setup for multiple 18 F-fluoroethylated tracer...
  • 18F fluoroethylations: different strategies for the rapid translation of 11C-methyl
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compounds.
  • Review of 18F-FDG Synthesis and Quality Control. PMC.
  • Automated synthesis of [18F]fluorocholine using a modified GE tracerlab module. Open MedScience.
  • Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South.
  • (PDF) Towards the Full Automation of QC Release Tests for [F-18]fluoride-labeled Radiotracers.
  • Fluorine-18 Radiochemistry, Labeling Str
  • Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. PMC.
  • Automated synthesis and purification of [F-18]bromofluoromethane at high specific radioactivity.
  • Development of 18 F-Fluoroethylcholine for Cancer Imaging with PET: Synthesis, Biochemistry, and Prostate Cancer Imaging. Journal of Nuclear Medicine.
  • The Application of 18 F-FES PET in Clinical Cancer Care : A System
  • Direct 18F-Fluorosulfurylation of Phenols and Amines Using an [18F]FSO2+ Transfer Agent Gener
  • PET - Production of [18F] PET tracers: Beyond [18F]FDG. Slideshare.
  • 18F-FDG PET/CT Imaging In Oncology. PMC.
  • Synthesis and Evaluation of Three Structurally Related F-18-Labeled Orvinols of Different Intrinsic Activities: 6-O-[F-18]Fluoroethyl-diprenorphine ([F-18]FDPN), 6-O-[F-18]Fluoroethyl-buprenorphine ([F-18]FBPN), and 6-O-[F-.
  • [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. PMC.
  • A facile direct nucleophilic synthesis of O-(2-[F-18]fluoroethyl)-L-tyrosine ([F-18]FET) without HPLC purification.
  • Review Article Radiodifluoromethylation of well-functionalized molecules.
  • Direct no-carrier-added 18F-labelling of arenes via nucleophilic substitution on aryl(2-thienyl)iodonium salts. Universität zu Köln. R9WSeZClx9QWCU02trtOzp0g==)

Sources

Application Notes and Protocols: In Vivo PET Imaging with [18F]Fluoroethyl-Labeled Tracers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for [18F]Fluoroethyl Tracers in PET Imaging

Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, offering unparalleled insights into physiological, biochemical, and pharmacological processes in vivo.[1] The choice of radiotracer is paramount to the success of a PET study, and those labeled with Fluorine-18 (¹⁸F) offer distinct advantages, including a favorable half-life of approximately 110 minutes and low positron energy, which contributes to higher resolution images.[1][2] Among the diverse array of ¹⁸F-labeled probes, fluoroethyl-labeled tracers have carved a significant niche in both preclinical research and clinical diagnostics.

The addition of a fluoroethyl group can modify the pharmacokinetic profile of a parent molecule, often enhancing its metabolic stability and altering its biodistribution in a manner advantageous for imaging specific biological targets. This guide provides a comprehensive, experience-driven protocol for conducting in vivo PET imaging studies using [18F]fluoroethyl-labeled tracers, with a focus on scientific integrity and reproducible outcomes. We will delve into the causality behind experimental choices, ensuring that each step is understood not just as a procedural mandate but as a critical component of a self-validating system.

Part 1: Pre-Imaging Considerations & Radiotracer Quality Control

Success in PET imaging begins long before the animal is placed on the scanner bed. Meticulous preparation of both the subject and the radiotracer is non-negotiable for acquiring high-quality, quantifiable data.

Radiotracer Quality Control: Ensuring Purity and Identity

The quality of the radiopharmaceutical is the bedrock of any PET study.[3] It is imperative to perform a battery of quality control tests to confirm the identity, purity, and safety of the [18F]fluoroethyl-labeled tracer prior to administration.

Key Quality Control Parameters:

ParameterMethodAcceptance CriteriaRationale
Radionuclidic Identity Half-life measurement109.0 ± 0.8 minutes[2]Confirms that the detected radiation originates from ¹⁸F.
Radiochemical Purity HPLC or TLC>95%[4]Ensures that the detected signal is from the desired tracer and not from radioactive impurities, which could alter biodistribution and confound results.
pH pH meter or calibrated pH strips5.0 - 7.5[2]Ensures the injected solution is physiologically compatible and prevents potential discomfort or tissue damage at the injection site.
Residual Solvents Gas Chromatography (GC)Within USP/Ph. Eur. limitsConfirms that solvents used in the synthesis have been sufficiently removed to prevent toxicity.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 5.0 EU/mL[2]A critical safety measure to prevent pyrogenic reactions in the subject.
Sterility Incubation in culture mediaNo microbial growthEnsures the final product is free from microbial contamination.[3]
Animal Preparation: Minimizing Physiological Variability

The physiological state of the animal at the time of tracer injection and uptake can significantly influence biodistribution and, consequently, the imaging results.[5] Standardization of animal preparation is therefore crucial for minimizing inter-subject variability and ensuring the reliability of longitudinal studies.[6]

Core Animal Preparation Steps:

  • Fasting: For many tracers, particularly those involved in metabolic pathways, a fasting period of 6-12 hours is recommended to reduce background signal and enhance tumor-to-background ratios.[5] However, the necessity of fasting is tracer-dependent and should be empirically determined.

  • Hydration: Ensuring adequate hydration by providing water ad libitum can aid in the clearance of unbound tracer through the urinary system.[7]

  • Acclimatization: Animals should be acclimatized to the laboratory environment to minimize stress, which can alter physiological parameters and tracer uptake.

  • Temperature Maintenance: Maintaining the animal's body temperature within a narrow physiological range (36-37°C) is critical, as fluctuations can impact metabolic rates and tracer biodistribution.[6][8] This can be achieved using heating pads or lamps during the uptake period and imaging.[9]

Part 2: The Experimental Protocol: From Injection to Image Analysis

This section outlines a detailed, step-by-step protocol for performing in vivo PET imaging with [18F]fluoroethyl-labeled tracers in a preclinical setting.

Anesthesia and Monitoring

The choice of anesthetic can influence tracer biodistribution.[5] Inhalation anesthesia with isoflurane (1.5-2% mixed with oxygen) is commonly preferred as it allows for rapid induction and recovery.[5][6] Throughout the procedure, it is essential to monitor the animal's vital signs, including respiration rate and body temperature.[6]

Radiotracer Administration

Intravenous (IV) tail vein injection is the preferred route for administration as it ensures rapid and complete delivery of the tracer into the systemic circulation.[5] The injected volume should be kept to a minimum (typically < 200 µL for a mouse) to avoid physiological disturbances. The injected activity will depend on the specific tracer and the sensitivity of the PET scanner, but a typical dose for a mouse is in the range of 3.7-7.4 MBq (100-200 µCi).[10]

Uptake Period

Following injection, a specific uptake period is required to allow the tracer to distribute throughout the body and accumulate at the target site. The optimal uptake time is tracer-dependent and should be determined from biodistribution studies. For example, the highest bone concentration of [¹⁸F]NaF is observed 20 minutes after injection, while the maximum uptake of [¹⁸F]FET in gliomas is at 60 minutes post-injection.[2][11] During this period, the animal should be kept anesthetized and warm.[6]

PET/CT Image Acquisition

For anatomical co-registration and attenuation correction, a CT scan is typically performed immediately prior to the PET scan.[12] The PET acquisition can be either static or dynamic.

  • Static Imaging: A single image is acquired over a defined period (e.g., 10-20 minutes) at a specific time point post-injection.[5] This provides a snapshot of the tracer distribution at that time.

  • Dynamic Imaging: A series of images are acquired continuously over a longer duration (e.g., 60-90 minutes) starting immediately after tracer injection.[10][13] This allows for the measurement of the tracer's kinetic profile and can provide more detailed quantitative information.

The choice between static and dynamic imaging depends on the specific research question.

Image Reconstruction and Analysis

Acquired PET data must be corrected for factors such as attenuation, scatter, and random coincidences.[14] Modern PET scanners incorporate these corrections into their reconstruction algorithms. Following reconstruction, the images can be analyzed to quantify tracer uptake in regions of interest (ROIs). The most common method for quantification is the Standardized Uptake Value (SUV), which normalizes the tracer concentration in a region to the injected dose and the subject's body weight.[1]

Part 3: Understanding Biodistribution and Dosimetry

A thorough understanding of the tracer's biodistribution is essential for interpreting imaging results and for radiation dosimetry calculations.

Typical Biodistribution of [18F]Fluoroethyl-Labeled Tracers

The biodistribution of a fluoroethyl-labeled tracer is highly dependent on the parent molecule. However, some general patterns are often observed. For example, many [18F]fluoroethyl-labeled tracers exhibit some level of uptake in the liver and kidneys due to metabolism and excretion.[15][16] It is crucial to perform ex vivo biodistribution studies at multiple time points to accurately characterize the tracer's behavior.[17][18]

Example Biodistribution Data for Selected Tracers:

TracerTargetHigh Uptake Organs (Non-target)Primary Excretion Route
[¹⁸F]Fluoroethylcholine (FEC) Prostate Cancer (Choline Kinase)[19]Liver, Kidneys, Spleen, Pancreas[15][16]Urinary[20]
[¹⁸F]Fluoroethyl-L-tyrosine (FET) Brain Tumors (Amino Acid Transport)[11]Kidneys, Bladder[11]Urinary
[¹⁸F]Fluoroestradiol (FES) Estrogen Receptors[21]Liver, Gallbladder, Uterus[18][22]Biliary/Fecal
Radiation Dosimetry

Estimating the radiation absorbed dose is a critical component of preclinical and clinical studies.[4] Dosimetry calculations are typically performed using the Medical Internal Radiation Dose (MIRD) methodology, which utilizes biodistribution data to estimate the absorbed dose in various organs.[4][23] The effective dose, a measure of the overall radiation risk, is also calculated.[4] For most [18F]fluoroethyl-labeled tracers, the radiation doses are well within accepted limits for research studies.[4][22][23]

Visualizing the Workflow

PET_Workflow cluster_pre_imaging Pre-Imaging cluster_imaging Imaging Protocol cluster_post_imaging Post-Imaging QC Radiotracer QC (Purity, pH, etc.) Injection Tracer Injection (IV Tail Vein) QC->Injection Verified Tracer AnimalPrep Animal Preparation (Fasting, Acclimatization) Anesthesia Anesthesia Induction AnimalPrep->Anesthesia Prepared Animal Anesthesia->Injection Uptake Uptake Period (Tracer-dependent) Injection->Uptake Start Time (t=0) Scan PET/CT Scan (Static or Dynamic) Uptake->Scan Recon Image Reconstruction (Attenuation Correction) Scan->Recon Analysis Data Analysis (ROI, SUV) Recon->Analysis

Caption: Experimental workflow for in vivo PET imaging.

Conclusion and Future Perspectives

In vivo PET imaging with [18F]fluoroethyl-labeled tracers is a powerful tool for researchers, scientists, and drug development professionals. By adhering to a rigorously standardized protocol, from radiotracer quality control to image analysis, it is possible to generate high-quality, reproducible data that can provide critical insights into a wide range of biological processes. The continued development of novel [18F]fluoroethyl-labeled tracers, coupled with advancements in PET imaging technology, promises to further expand the applications of this modality in both basic research and clinical practice.

References

  • CDTN. (n.d.). Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology. SciELO. Retrieved from [Link]

  • Hara, T., Kosaka, N., & Kishi, H. (2002). Development of 18 F-Fluoroethylcholine for Cancer Imaging with PET: Synthesis, Biochemistry, and Prostate Cancer Imaging. Journal of Nuclear Medicine, 43(2), 187-199. Retrieved from [Link]

  • Salabert, A. S., et al. (2018). Best Practices for Preclinical 18 F-FDG PET Imaging. Journal of Nuclear Medicine, 59(5), 729-734. Retrieved from [Link]

  • International Atomic Energy Agency. (2012). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. Retrieved from [Link]

  • Ferdinando, C., et al. (2015). Bio-Distribution, Imaging Protocols and Diagnostic Accuracy of PET with Tracers of Lipogenesis in Imaging Prostate Cancer: a Comparison between 11C-Choline, 18F-Fluoroethylcholine and 18F-Methylcholine. Current Pharmaceutical Design, 21(32), 4738-4747. Retrieved from [Link]

  • Yu, H. M. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. Retrieved from [Link]

  • Beheshti, M., et al. (2015). Imaging of prostate cancer with PET/CT using 18F-Fluorocholine. Hellenic Journal of Nuclear Medicine, 18(Suppl 1), 24-31. Retrieved from [Link]

  • Calabria, F., et al. (2017). 18F–choline PET/CT bio-distribution and pitfalls. A southern Italian experience. Revista Española de Medicina Nuclear e Imagen Molecular, 36(1), 16-21. Retrieved from [Link]

  • Witek, J. A., et al. (2024). Automated Radiosynthesis of [18F]FluoFAPI and Its Dosimetry and Single Acute Dose Toxicological Evaluation. Pharmaceuticals, 17(7), 834. Retrieved from [Link]

  • CDTN. (2011). Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology. Brazilian Journal of Pharmaceutical Sciences, 47(3). Retrieved from [Link]

  • Wikipedia. (n.d.). Fluoroethyl-L-tyrosine (18F). Retrieved from [Link]

  • de Souza, L. O., et al. (2021). Study of the automated synthesis of the radiopharmaceutical [18F]fluoroestradiol. Braz. J. Rad. Sci., 9(3). Retrieved from [Link]

  • Ribeiro, A. S., et al. (2022). A guideline proposal for mice preparation and care in 18F-FDG PET imaging. ResearchGate. Retrieved from [Link]

  • Evangelista, L., et al. (2015). 18F-fluorometilcholine or 18F-fluoroethylcholine pet for prostate cancer imaging: Which is better? A literature revision. UroToday. Retrieved from [Link]

  • Tang, G., et al. (2003). Pharmacokinetics and radiation dosimetry estimation of O-(2-[18F]fluoroethyl)-L-tyrosine as oncologic PET tracer. Applied Radiation and Isotopes, 58(2), 201-207. Retrieved from [Link]

  • Tang, G., et al. (2004). Radiation dosimetry of O-(3-[18F]fluoropropyl)-l-tyrosine as oncologic PET tracer based on the mice distribution data. Applied Radiation and Isotopes, 60(1), 37-42. Retrieved from [Link]

  • Ferreira, D. S., et al. (2022). 18F-FES radiation dosimetry preliminary estimates for preclinical studies based on voxelized phantom. Brazilian Journal of Radiation Sciences, 10(2B). Retrieved from [Link]

  • SAIP. (2019). SOP50102: Positron Emission Tomography (PET)/X-Ray Computerized Tomography (CT) imaging protocol: [18F]-FDG and [18F]-FLT radiotracers. NCI-Frederick.
  • MICAD. (2005). O-(2-[18F]Fluoroethyl)-L-tyrosine. NCBI. Retrieved from [Link]

  • Mankoff, D. A., et al. (2001). [18F]Fluoroestradiol Radiation Dosimetry in Human PET Studies. Journal of Nuclear Medicine, 42(4), 679-684. Retrieved from [Link]

  • Medscape. (2007). Toxicology Evaluation of Radiotracer Doses of 18F-FLT for Human PET Imaging. Retrieved from [Link]

  • Liu, Z., et al. (2019). Ultra-mild 18F-labeling of Biomolecules for PET imaging. Nature Communications, 10(1), 1682. Retrieved from [Link]

  • Sun, F., et al. (2022). Development of a Promising 18 F-Radiotracer for PET Imaging Legumain Activity In Vivo. Molecular Pharmaceutics, 19(6), 1936-1945. Retrieved from [Link]

  • Sharma, S. K., et al. (2016). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Pharmacy and Pharmacology, 2(1). Retrieved from [Link]

  • Norgaard, M., et al. (2018). [18F]Fluciclovine PET/CT: joint EANM and SNMMI procedure guideline for prostate cancer imaging—version 1.0. European Journal of Nuclear Medicine and Molecular Imaging, 45(10), 1836-1845. Retrieved from [Link]

  • PET Drugs/Clinical Research Radiotracer Flash Cards. (n.d.). University of Wisconsin-Madison.
  • Langen, K. J., et al. (2003). Shortened PET data acquisition protocol for the quantification of 18F-FDG kinetics. Journal of Nuclear Medicine, 44(12), 1954-1960. Retrieved from [Link]

  • Galldiks, N., et al. (2012). Performance of 18F-Fluoro-Ethyl-Tyrosine (18F-FET) PET for the Differential Diagnosis of Primary Brain Tumor: A Systematic Review and Metaanalysis. Journal of Nuclear Medicine, 53(2), 207-214. Retrieved from [Link]

  • Hus, M., et al. (2019). 18F-fluoro-ethyl-tyrosine (18F-FET) PET/CT as a potential new diagnostic tool in multiple myeloma: a preliminary study. Contemporary Oncology, 23(1), 38-43. Retrieved from [Link]

  • Ten-Donkelaar, C., et al. (2019). An Automated Pipeline for the Analysis of PET Data on the Cortical Surface. Frontiers in Neuroinformatics, 13, 62. Retrieved from [Link]

  • Czernin, J., et al. (2000). Recommendations on the use of 18F-FDG PET in oncology. Journal of Nuclear Medicine, 41(7), 1229-1230. Retrieved from [Link]

  • Boellaard, R. (2009). Standards for PET image acquisition and quantitative data analysis. Journal of Nuclear Medicine, 50(Suppl 1), 11S-20S. Retrieved from [Link]

  • EANM. (n.d.). Principles and Practice of PET/CT. Retrieved from [Link]

  • Delbeke, D., et al. (2006). Procedure Guideline for Tumor Imaging with 18F-FDG PET/CT 1.0. Journal of Nuclear Medicine, 47(5), 885-895. Retrieved from [Link]

  • ClinicalTrials.gov. (2022). [18F]Fluoro-PEG-folate PET/CT Imaging in Epithelial Ovarian Cancer. Retrieved from [Link]

  • ADNI. (2011). ADNI 2 PET Technical Procedures Manual AV-45 (Florbetapir F 18) & FDG V1.0.
  • Han, E. J., et al. (2024). 18F-FDG PET/CT for Oncological Patients: Procedural Guideline by the Korean Society of Nuclear Medicine Version 2.0. Nuclear Medicine and Molecular Imaging, 58(3), 131-150. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Synthesized Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pyrrolidine derivatives.

Introduction: The Central Role of Pyrrolidine Scaffolds and the Imperative for Rigorous Characterization

Pyrrolidine derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmaceuticals and biologically active molecules.[1] Their structural diversity and wide range of biological activities have made them a major focus in modern medicinal chemistry and drug discovery.[1] The development of novel pyrrolidine-based therapeutic agents necessitates unambiguous structural confirmation and comprehensive characterization to establish definitive structure-activity relationships (SAR).[2]

This guide provides a detailed overview of the key analytical methods and protocols for the thorough characterization of synthesized pyrrolidine derivatives. It is designed to equip researchers with the foundational knowledge and practical insights required to ensure the identity, purity, and structural integrity of their compounds.

The Analytical Workflow: A Multi-Technique Approach

The comprehensive characterization of a newly synthesized pyrrolidine derivative is not reliant on a single analytical technique. Instead, it involves the strategic integration of multiple spectroscopic and chromatographic methods to build a complete and validated profile of the molecule.

General Workflow for Pyrrolidine Derivative Characterization Synthesis Synthesis of Pyrrolidine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Preliminary_Analysis Preliminary Analysis (TLC, Melting Point) Purification->Preliminary_Analysis Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, FTIR) Preliminary_Analysis->Spectroscopic_Analysis Chromatographic_Analysis Chromatographic Analysis (HPLC, GC) Preliminary_Analysis->Chromatographic_Analysis Data_Integration Data Integration & Structural Elucidation Spectroscopic_Analysis->Data_Integration Chromatographic_Analysis->Data_Integration Elemental_Analysis Elemental Analysis Elemental_Analysis->Data_Integration Xray_Crystallography Single Crystal X-ray Diffraction (if applicable) Xray_Crystallography->Data_Integration HPLC Purity Assessment Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto HPLC Column Sample_Prep->Injection Separation Separation on Reverse-Phase Column Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis

Sources

Step-by-step guide to 1,3-dipolar cycloaddition for pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of Pyrrolidines via Catalytic 1,3-Dipolar Cycloaddition of Azomethine Ylides

Introduction & Scientific Rationale

The five-membered pyrrolidine ring is a highly privileged structural motif in medicinal chemistry and drug discovery[1]. Its saturated, sp³-hybridized nature allows for extensive exploration of three-dimensional pharmacophore space, a property enhanced by the ring's non-planarity and conformational "pseudorotation"[1]. With four potential stereogenic carbon atoms, the pyrrolidine scaffold can exist as up to 16 different stereoisomers, each potentially exhibiting distinct biological and pharmacokinetic profiles[1].

To access this stereochemical complexity efficiently, the catalytic asymmetric 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides with electron-deficient alkenes (dipolarophiles) has emerged as a premier synthetic strategy[2]. This convergent, single-step reaction can establish up to four contiguous stereocenters with remarkable regio-, diastereo-, and enantioselectivity, making it highly valuable for biology-oriented synthesis (BIOS) and the rapid generation of compound libraries[2].

Mechanistic Causality & Stereocontrol

The success of the metal-catalyzed 1,3-DC relies on a highly orchestrated sequence of molecular events:

  • Precursor Coordination: The reaction typically utilizes α-imino esters as azomethine ylide precursors[3]. A transition metal salt (commonly Ag(I) or Cu(I)) coordinates in a bidentate fashion to the nitrogen and oxygen atoms of the α-imino ester, forming a rigid five-membered chelate ring[3].

  • Ylide Generation: This metal coordination significantly increases the acidity (lowers the pKa) of the α-proton. The addition of a mild organic base facilitates deprotonation, generating a stabilized, metal-bound azomethine ylide (metallo-azomethine ylide)[3].

  • Stereocontrolled Cycloaddition: The chiral ligand bound to the metal center creates a sterically demanding asymmetric environment. This dictates the facial approach of the incoming dipolarophile[2]. The reaction proceeds via a concerted [3+2] cycloaddition pathway. Secondary orbital interactions between the dipole and the electron-withdrawing group of the dipolarophile typically favor an endo transition state, yielding 2,5-cis pyrrolidines, though specific ligand tuning can reverse this to favor exo products[3].

Reaction Workflow

Workflow A α-Imino Ester & Dipolarophile B Ag(I) / Chiral Ligand Coordination A->B Add Catalyst C Metallo-Azomethine Ylide Formation B->C Base (Deprotonation) D Concerted [3+2] Cycloaddition C->D Stereocontrolled TS E Enantioenriched Pyrrolidine D->E Workup & Purify

Figure 1: Logical progression of the metal-catalyzed asymmetric 1,3-dipolar cycloaddition.

Standardized Protocol: Ag(I)-Catalyzed Enantioselective 1,3-Dipolar Cycloaddition

This protocol outlines the synthesis of highly substituted endo-pyrrolidines using a Silver(I)/chiral phosphine catalyst system. It is designed as a self-validating system: the appearance of specific intermediates and the final diastereomeric ratio serve as internal quality controls.

Materials & Reagents:

  • Silver Acetate (AgOAc) - 5 mol%

  • Chiral Ligand (e.g., (R)-Fesulphos or (R)-BINAP) - 5.5 mol%

  • α-Imino ester (e.g., derived from benzaldehyde and glycine methyl ester) - 1.0 equiv

  • Dipolarophile (e.g., dimethyl maleate or methyl acrylate) - 1.2 equiv

  • Diisopropylethylamine (DIPEA) - 10 mol%

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In an oven-dried Schlenk flask under an argon atmosphere, add AgOAc (5 mol%) and the chiral ligand (5.5 mol%). Dissolve in anhydrous DCM (2.0 mL/mmol of substrate).

    • Causality: Stirring the metal and ligand in the absence of substrates for 30 minutes ensures complete formation of the active chiral complex. A slight excess of ligand prevents the presence of unligated, racemic-promoting Ag(I) species.

  • Substrate Introduction: Add the α-imino ester (1.0 equiv) to the catalyst solution and stir for 10 minutes.

    • Causality: This allows the bidentate coordination of the imino ester to the Ag(I) center, which is visually often accompanied by a slight color change, validating the chelation step.

  • Ylide Generation & Cycloaddition: Cool the reaction mixture to -20 °C. Add the dipolarophile (1.2 equiv) followed immediately by the dropwise addition of DIPEA (10 mol%).

    • Causality: Cooling the reaction prior to base addition minimizes background racemic thermal cycloaddition. The base triggers the formation of the highly reactive metallo-azomethine ylide. The low temperature maximizes the energy difference between diastereomeric transition states, ensuring high enantiomeric excess (ee).

  • Reaction Monitoring: Stir the mixture at -20 °C for 12–24 hours. Monitor completion via TLC (typically using a Hexanes/EtOAc eluent).

  • Quenching and Workup: Once the α-imino ester is consumed, quench the reaction by filtering the mixture through a short pad of Celite to remove the silver catalyst. Wash the pad with DCM (3 × 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure pyrrolidine product.

Optimization & Quantitative Data

The choice of metal, ligand, and base profoundly impacts the reaction's efficiency and stereochemical outcome. The following table summarizes typical optimization parameters for the reaction between a standard α-imino ester and methyl acrylate.

EntryMetal SaltChiral LigandSolventBaseYield (%)endo:exo RatioEnantiomeric Excess (ee %)
1AgOAc(R)-BINAPDCMDIPEA8895:592
2AgOAc(R)-FesulphosTHFEt₃N9498:298
3Cu(MeCN)₄PF₆(R)-FesulphosDCMDIPEA8590:1089
4AgOAc(R)-BINAPTolueneDIPEA7685:1581
5NoneNone (Thermal)TolueneNone4550:500 (Racemic)

Data Interpretation: Entry 2 represents the optimal conditions. The use of THF with the (R)-Fesulphos ligand provides superior diastereo- and enantiocontrol compared to standard phosphines like BINAP. Entry 5 demonstrates the necessity of the catalyst; without it, the reaction is sluggish, poorly diastereoselective, and completely racemic.

References

1.[1] Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Source: Topical Current Chemistry (Cham) | URL: [Link] 2.[2] Title: Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis | Source: Accounts of Chemical Research | URL: [Link] 3.[3] Title: Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides | Source: Chemical Communications | URL: [Link]

Sources

The Strategic Incorporation of Fluorine: A Guide to Preparing Fluorinated Building Blocks for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction: The Indispensable Role of Fluorine in Modern Drug Design

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2] Over the past few decades, the prevalence of fluorinated compounds among approved drugs has surged, with some estimates suggesting that over 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom.[3][4] This is not a coincidence but a testament to the profound and often beneficial impact of fluorine on a molecule's physicochemical and biological properties.[1][2][5]

When substituted for hydrogen or a hydroxyl group, fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can dramatically alter a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity for its target protein.[1][2][5] For instance, replacing a metabolically labile C-H bond with a robust C-F bond can block enzymatic breakdown, increasing a drug's half-life.[6] Similarly, the introduction of a trifluoromethyl (-CF3) group can significantly enhance lipophilicity, which may improve a drug's ability to cross biological membranes.[6][7]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of the key synthetic strategies for preparing fluorinated building blocks, moving beyond simple protocols to explain the causality behind experimental choices. We will explore the foundational pillars of nucleophilic and electrophilic fluorination, delve into the critical methods for installing fluoroalkyl groups, and touch upon the latest catalytic advancements that are enabling late-stage fluorination of complex molecules.

PART 1: Safety First - A Primer on Handling Fluorinating Agents

The power of fluorinating agents is matched by their potential hazards. Many are toxic, corrosive, and highly reactive, necessitating stringent safety protocols and specialized handling techniques.[8][9] A comprehensive safety approach is non-negotiable and must be implemented before any experimental work begins.

Core Safety Principles:

  • Engineering Controls : All manipulations should be performed in a certified chemical fume hood with excellent ventilation.[8][10] For highly hazardous reagents, especially gases like fluorine (F₂), dedicated gas cabinets and continuous flow reactors are recommended to minimize exposure and control reactivity.[8][11] A wet gas scrubber system is often necessary to neutralize unreacted reagents before venting.[8]

  • Material Compatibility : Standard laboratory glassware is generally sufficient for many modern, milder reagents. However, for highly corrosive agents like hydrogen fluoride (HF) or sulfur tetrafluoride (SF₄), specialized materials are required. Polytetrafluoroethylene (PTFE) and other fluorinated polymers are the most compatible non-metallic materials. For metal components, alloys like Monel or stainless steel are often used due to the formation of a passivating fluoride film.[8]

  • Personal Protective Equipment (PPE) : Standard PPE is the minimum requirement. This includes a flame-resistant lab coat, full-length pants, and closed-toe shoes. Eye protection is critical; tightly sealed safety goggles and a full-face shield are mandatory.[8] For gloves, neoprene or other fluorine-resistant materials should be selected based on the specific reagent's compatibility chart.[8]

  • Emergency Preparedness : An emergency shutdown plan for gas flow is essential.[8] Calcium gluconate gel must be readily available as a first-aid antidote for skin exposure to hydrogen fluoride (HF), which can be generated during the decomposition or reaction of many fluorinating agents.[12][13]

Table 1: Hazard Overview of Common Fluorinating Reagents
Reagent ClassExamplesPrimary HazardsRecommended Handling
Gaseous Agents F₂, SF₄, ClF₃Extreme reactivity, high toxicity, corrosivity.[8]Use in continuous flow systems or specialized gas cabinets with scrubbers.[11] Requires compatible regulators and tubing (e.g., Monel, Stainless Steel).[8]
Deoxyfluorinating Agents DAST, Deoxo-Fluor®Thermally unstable (can detonate), toxic, corrosive, moisture-sensitive.[14]Store at low temperatures. Add slowly to cooled solutions (-78 °C) to control exotherm. Quench carefully with a proton source (e.g., alcohol, water).
Electrophilic N-F Agents Selectfluor®, NFSIStrong oxidizers, stable solids but can react violently with incompatible materials.[15]Store away from reducing agents and combustibles. Generally safer and easier to handle than many other classes.[13]
Nucleophilic Fluoride Salts KF, CsF, TBAFHygroscopic, basic.[14][16] "Naked" fluoride (anhydrous) is highly basic and can cause side reactions.Dry thoroughly before use (e.g., spray-drying, azeotropic distillation). Handle under an inert atmosphere.

PART 2: The Workhorses - Nucleophilic and Electrophilic Fluorination

The two most fundamental strategies for forming a C-F bond are nucleophilic and electrophilic fluorination. The choice between them is dictated by the electronic nature of the substrate.

Nucleophilic Fluorination: The "F⁻" Approach

In this approach, a nucleophilic fluoride ion (F⁻) displaces a leaving group from a carbon center, typically via an Sₙ2 mechanism, or adds to an unsaturated system.[14]

Key Reagent Classes:

  • Alkali Metal Fluorides (KF, CsF) : These are the most economical fluoride sources but suffer from low solubility in organic solvents and high lattice energy.[16] To enhance reactivity, they are often used with phase-transfer catalysts (e.g., crown ethers, quaternary ammonium salts) in polar aprotic solvents.

  • Ammonium Fluorides (TBAF, TBAT) : Tetrabutylammonium fluoride (TBAF) is a common organic-soluble fluoride source. However, it is highly hygroscopic, and the associated water molecules can diminish its nucleophilicity. Its high basicity can also promote elimination side reactions.

  • Deoxyfluorinating Agents (DAST, Deoxo-Fluor®, PyFluor) : These reagents are exceptionally useful for converting alcohols directly into alkyl fluorides and carbonyl compounds into gem-difluorides.[14][16][17] The reaction proceeds by activating the hydroxyl group to form a good leaving group, which is then displaced intramolecularly by fluoride. Modern reagents like PyFluor and PhenoFluor™ have been developed to be more stable and selective, overcoming some of the safety and side-reaction issues associated with older reagents like DAST.[16][18][19]

This protocol describes the conversion of a secondary alcohol to the corresponding alkyl fluoride, a common transformation in medicinal chemistry. PyFluor is chosen for its enhanced thermal stability and reduced tendency to promote elimination compared to DAST.[16]

Materials:

  • Secondary alcohol substrate

  • PyFluor (pyridinium-2-sulfonyl fluoride)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Under an inert atmosphere (N₂), dissolve the secondary alcohol (1.0 eq) in anhydrous DCM in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add PyFluor (1.5 eq) to the solution, followed by the slow, dropwise addition of DBU (1.5 eq).

    • Causality: DBU acts as a base to deprotonate the alcohol, facilitating the formation of a sulfonate intermediate. The reaction is cooled to control the rate and prevent potential side reactions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkyl fluoride.

Electrophilic Fluorination: The "F⁺" Approach

This strategy is used for electron-rich substrates, such as enolates, silyl enol ethers, and activated aromatic rings.[14][15] It involves a reagent that delivers a formal "F⁺" equivalent to a carbon-centered nucleophile. Modern electrophilic fluorinating agents are typically N-F compounds, which are far safer and easier to handle than elemental fluorine or older O-F reagents.[13]

Key Reagent Classes:

  • N-Fluorosulfonimides (e.g., NFSI) : N-Fluorobenzenesulfonimide (NFSI) is a highly effective, bench-stable, and crystalline solid used for fluorinating a wide range of substrates.[15][20][21]

  • Selectfluor® (F-TEDA-BF₄) : This is one of the most widely used and versatile electrophilic fluorinating agents.[4][20] It is a stable, non-hygroscopic powder with high reactivity, capable of fluorinating even less activated substrates.[22]

This protocol details the synthesis of an α-fluoro-β-ketoester, a valuable building block for more complex APIs.

Materials:

  • β-ketoester substrate

  • N-Fluorobenzenesulfonimide (NFSI)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., LiHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc), brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Under an inert atmosphere (N₂), suspend NaH (1.1 eq) in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C.

  • Add a solution of the β-ketoester (1.0 eq) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C to allow for complete deprotonation and formation of the enolate.

    • Causality: The acidic α-proton of the β-ketoester is removed by the base to generate the nucleophilic enolate, which is required to attack the electrophilic fluorine source.

  • Add a solution of NFSI (1.2 eq) in anhydrous THF dropwise to the enolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the α-fluorinated product.

PART 3: Installing High-Value Motifs - Fluoroalkylation Methods

Often, the goal is not to install a single fluorine atom but a fluorinated alkyl group, such as trifluoromethyl (-CF₃), difluoromethyl (-CF₂H), or monofluoromethyl (-CH₂F). These groups act as unique bioisosteres and can profoundly modulate a molecule's properties.[6][23][24]

Trifluoromethylation (-CF₃)

The -CF₃ group is highly valued for its ability to increase lipophilicity and block metabolic oxidation.[6] A variety of methods exist to introduce this crucial moiety.

Key Reagent Classes & Strategies:

  • Electrophilic Trifluoromethylation : Hypervalent iodine compounds, known as Togni reagents, are bench-stable solids that can transfer a -CF₃ group to a wide range of nucleophiles like thiols, phenols, and heteroarenes.[9][21] Umemoto's reagents are another class of powerful electrophilic trifluoromethylating agents.[21]

  • Nucleophilic Trifluoromethylation : The Ruppert-Prakash reagent (TMSCF₃) is a mild and effective source of the nucleophilic "CF₃⁻" anion (upon activation with a fluoride source), commonly used for addition to carbonyls and imines.[18]

  • Radical Trifluoromethylation : The Langlois reagent (CF₃SO₂Na) and zinc(II) bis(trifluoromethanesulfinate) can generate a trifluoromethyl radical (•CF₃) in the presence of an oxidant, which can then be used to functionalize heteroarenes.[9][25] This approach is particularly powerful for late-stage functionalization of complex molecules.

G cluster_electrophilic Electrophilic CF₃⁺ cluster_nucleophilic Nucleophilic CF₃⁻ cluster_radical Radical •CF₃ Togni Togni Reagents Substrate Target Molecule (e.g., Arene, Heteroarene, Carbonyl) Togni->Substrate Attacks Nucleophilic Sites (Thiols, β-Ketoesters) Umemoto Umemoto Reagents Ruppert Ruppert-Prakash (TMSCF₃) Ruppert->Substrate Attacks Electrophilic Sites (Aldehydes, Ketones) Langlois Langlois Reagent (CF₃SO₂Na) Langlois->Substrate Adds to C-H bonds or Unsaturated Systems

Caption: Key strategies for trifluoromethylation.

Difluoromethylation (-CF₂H) and Monofluoromethylation (-CH₂F)

The -CF₂H and -CH₂F groups are increasingly recognized for their unique properties. The difluoromethyl group can act as a lipophilic hydrogen bond donor, while the monofluoromethyl group is often considered a bioisostere of a methyl or hydroxyl group.[23][24][26]

Key Strategies:

  • Nucleophilic Methods : Reagents like TMSCF₂H (for difluoromethylation) and fluorobis(phenylsulfonyl)methane (FBSM, for monofluoromethylation) can be used to generate the corresponding nucleophilic anions, which then react with electrophiles.[26][27]

  • Radical Methods : Photoredox catalysis has enabled the generation of •CF₂H and •CH₂F radicals from suitable precursors, allowing for direct C-H functionalization of arenes and heterocycles.[26]

  • Deoxyfluorination : The deoxyfluorination of aldehydes using reagents like DAST or Deoxo-Fluor® provides a direct route to difluoromethylated compounds.[26]

This protocol outlines a general procedure for the C-H trifluoromethylation of an electron-deficient heterocycle using the Langlois reagent, a method pioneered by Baran.[25] This approach avoids the need for pre-functionalization of the heterocycle.

Materials:

  • Heteroaromatic substrate (e.g., pyridine, quinoline)

  • Sodium trifluoromethanesulfinate (Langlois reagent, CF₃SO₂Na)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Water, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask, dissolve the heteroaromatic substrate (1.0 eq) and CF₃SO₂Na (3.0 eq) in a 1:1 mixture of DMSO and water.

  • Stir the solution vigorously at room temperature.

  • Add TBHP (3.0 eq) dropwise to the mixture.

    • Causality: TBHP acts as the oxidant to induce the decomposition of the sulfinate, generating the key trifluoromethyl radical (•CF₃). The radical is electron-deficient and surprisingly adds to the electron-deficient heterocycle.[25]

  • Continue stirring at room temperature for 2-6 hours. The reaction is often exothermic and may require occasional cooling with a water bath. Monitor by LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess oxidant.

  • Dilute the mixture with water and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the trifluoromethylated heteroarene.

PART 4: The Cutting Edge - Modern Catalytic and Late-Stage Fluorination

A major goal in modern synthetic chemistry is "late-stage fluorination" (LSF)—the introduction of fluorine into a complex, fully elaborated molecule in the final steps of a synthesis.[3][19] This strategy allows for the rapid generation of fluorinated analogues of drug candidates without having to re-synthesize the entire molecule from a simple fluorinated building block.[3]

Key Advances:

  • Transition Metal-Catalyzed Fluorination : Palladium, copper, and silver catalysts have been developed to mediate C-F bond formation.[28][29] These methods can fluorinate aryl halides, triflates, and boronic acids, often under much milder conditions than classical nucleophilic aromatic substitution.[28][30] The primary challenge in this area has been facilitating the C-F reductive elimination step from the metal center.[28]

  • C-H Fluorination : The ultimate goal is the direct replacement of a C-H bond with a C-F bond. Significant progress has been made using transition-metal catalysis and photoredox catalysis.[31][32] These methods offer unparalleled synthetic efficiency but developing catalysts with predictable site-selectivity remains a major area of research.[33]

G

Caption: A self-validating experimental workflow.

PART 5: Purification and Characterization Considerations

Fluorinated compounds often exhibit unique physical properties that can complicate purification and characterization.

  • Chromatography : The high polarity of the C-F bond and the overall increased lipophilicity of fluoroalkyl groups can alter a molecule's behavior on silica gel. It may be necessary to screen different solvent systems. In some cases, fluorinated compounds may co-elute with non-fluorinated starting material or byproducts, requiring careful optimization of chromatographic conditions.

  • NMR Spectroscopy : ¹⁹F NMR is an indispensable tool for characterizing fluorinated molecules. The chemical shift, multiplicity, and coupling constants provide definitive proof of fluorine's presence and electronic environment. ¹H and ¹³C NMR spectra will also show characteristic coupling to fluorine (J-coupling), which can aid in structure elucidation.

  • Mass Spectrometry : The presence of fluorine is easily identified by mass spectrometry due to its monoisotopic nature (mass of 18.9984 Da).

References

  • Trifluoromethylation made easy. Chemistry World. [Link]

  • Hu, J., et al. (2010). Selective difluoromethylation and monofluoromethylation reactions. Chemical Society Reviews. [Link]

  • Nucleophilic Fluorination. The Doyle Group - UCLA. [Link]

  • J.P. Begue, D. Bonnet-Delpon. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • T. Furuya, A. S. Kamlet, T. Ritter. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature. [Link]

  • Researchers Develop One-Step Fluorination for Drug-Like Molecules. Technology Networks. [Link]

  • 2.6.2 Difluoro- and Fluoromethylation. ResearchGate. [Link]

  • Electrophilic Fluorination. Bryn Mawr College. [Link]

  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. ResearchGate. [Link]

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Research in Pharmaceutical Sciences. [Link]

  • Fluorochemical-Based Active Pharmaceutical Ingredients(APIs). AGC Chemicals Americas. [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. [Link]

  • Fluorinated Building Blocks. Halocarbon Life Sciences. [Link]

  • Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link]

  • Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery. [Link]

  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‑Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Vapourtec. [Link]

  • Fluorinated Building Blocks. F-Select. [Link]

  • Catalytic, Enantioselective Fluorination Reactions. Synfacts. [Link]

  • Furuya, T., et al. (2014). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Electrophilic fluorination. Wikipedia. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Furuya, T., et al. (2014). Late-Stage Fluorination: From Fundamentals to Application. ACS Accounts of Chemical Research. [Link]

  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Impurity. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Fluorine Safety Data Sheet. Iowa State University. [Link]

  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Royal Society of Chemistry. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Furuya, T., et al. (2010). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Harvard DASH. [Link]

  • Fluorination Strategies. The Britton Group. [Link]

  • Umemoto, T. (2014). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. [Link]

Sources

Application Notes and Protocols for the Automated Radiosynthesis of [18F]Fluoroethyl-Labeled Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction

The introduction of the fluoroethyl group (-CH₂CH₂¹⁸F) has become a cornerstone in the development of novel positron emission tomography (PET) radiotracers. The 18F-fluoroethyl moiety offers a favorable alternative to 11C-methylation, providing a longer half-life (109.8 minutes for ¹⁸F vs. 20.4 minutes for ¹¹C) that allows for more complex multi-step syntheses, transportation to satellite PET centers, and extended imaging protocols.[1] This longer half-life is crucial for studying slower biological processes and for the centralized manufacturing of radiopharmaceuticals.[2]

This comprehensive guide provides an in-depth exploration of the principles and protocols for the automated radiosynthesis of [¹⁸F]fluoroethyl-labeled compounds. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind experimental choices, empowering researchers to not only replicate established procedures but also to innovate and troubleshoot effectively. All protocols are designed with self-validation and adherence to Good Manufacturing Practice (GMP) principles in mind, ensuring the production of high-quality radiotracers for preclinical and clinical research.[3][4]

Core Principles of ¹⁸F-Fluoroethylation

The automated synthesis of [¹⁸F]fluoroethyl-labeled compounds is predominantly achieved through nucleophilic substitution reactions. This process involves several key stages, each with critical parameters that influence the overall success of the radiosynthesis.

Production and Activation of [¹⁸F]Fluoride

Cyclotron-produced [¹⁸F]fluoride is delivered in [¹⁸O]enriched water. In this aqueous form, the fluoride ion is heavily solvated, rendering it poorly nucleophilic.[5] To activate the [¹⁸F]fluoride for nucleophilic attack, it is first trapped on an anion exchange cartridge (e.g., QMA). The [¹⁸F]fluoride is then eluted with a solution containing a phase transfer catalyst, most commonly a potassium carbonate/Kryptofix 2.2.2 (K₂₂₂) complex or a tetra-n-butylammonium (TBA) salt, in a mixture of acetonitrile and water.[6] The subsequent azeotropic drying of the [¹⁸F]fluoride complex by heating under a stream of inert gas is a critical step to remove residual water, which would otherwise compete with the leaving group on the precursor molecule and significantly reduce labeling efficiency.[7] Recent advancements have explored "hydrous" or "one-pot" methods that minimize or eliminate the need for azeotropic drying, simplifying the overall process.[8]

The Choice of Fluoroethylating Agent and Precursor

The selection of the appropriate precursor and leaving group is paramount to a successful fluoroethylation reaction. The reactivity of the leaving group directly impacts the required reaction conditions, such as temperature and time. Common leaving groups used in ¹⁸F-fluoroethylation are sulfonate esters, including tosylates (-OTs), mesylates (-OMs), nosylates (-ONs), and triflates (-OTf).[9]

  • Reactivity: Triflate is a significantly better leaving group than tosylate or mesylate due to the strong electron-withdrawing effect of the three fluorine atoms, which stabilizes the resulting anion.[10][11] This increased reactivity allows for milder reaction conditions (lower temperatures and shorter reaction times). However, triflate precursors can be more susceptible to hydrolysis.

  • Stability: Tosylates offer a good balance of reactivity and stability, making them a popular choice for many applications.[12]

  • Precursor Design: The precursor molecule is designed to have a leaving group attached to an ethyl moiety. The choice of precursor can also influence the purification strategy. For instance, using a precursor with significantly different polarity from the final product can simplify separation.

Two primary strategies are employed for introducing the [¹⁸F]fluoroethyl group:

  • Direct Fluoroethylation: The target molecule is derivatized with a precursor containing a leaving group on an ethyl chain. This is a one-step process where the [¹⁸F]fluoride directly displaces the leaving group on the target molecule's precursor.

  • Two-Step (Prosthetic Group) Approach: A small, reactive molecule, the "prosthetic group" or "synthon," is first labeled with [¹⁸F]fluoride. This [¹⁸F]fluoroethyl synthon is then purified and subsequently reacted with the target molecule. Common synthons include [¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos) and [¹⁸F]fluoroethyl bromide ([¹⁸F]FEtBr).[13] This approach is particularly useful for labeling sensitive biomolecules that cannot withstand the conditions of direct fluorination.

Experimental Workflows and Protocols

The automation of radiosynthesis is crucial for ensuring reproducibility, minimizing radiation exposure to personnel, and complying with GMP standards.[14] Modern automated synthesis modules, such as the GE TRACERlab™ and IBA Synthera®, utilize either fixed tubing or disposable cassettes to perform the multi-step synthesis and purification.[4][15]

Diagram of a Generalized Automated Radiosynthesis Workflow

Automated_Radiosynthesis_Workflow cluster_cyclotron Cyclotron cluster_synthesis_module Automated Synthesis Module Cyclotron [¹⁸O]H₂O(p,n)¹⁸F A [¹⁸F]F⁻ Trapping (Anion Exchange Cartridge) Cyclotron->A Transfer of [¹⁸F]F⁻ B Elution & Azeotropic Drying with Phase Transfer Catalyst A->B Elute C ¹⁸F-Fluoroethylation Reaction (Precursor + [¹⁸F]F⁻) B->C Add Precursor & Heat D Purification (SPE or HPLC) C->D Transfer E Formulation (Sterile Filtration) D->E Elute Product F Quality Control E->F Sample G Final Product F->G Release for Use

Caption: Generalized workflow for automated radiosynthesis of [¹⁸F]fluoroethyl-labeled compounds.

Protocol 1: Automated One-Pot Synthesis of O-(2-[¹⁸F]Fluoroethyl)-L-tyrosine ([¹⁸F]FET) on a GE TRACERlab FX-FN Module

This protocol describes a one-pot synthesis where the labeling and subsequent deprotection steps are performed in the same reactor.

Materials:

  • GE TRACERlab FX-FN synthesis module[16]

  • O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester precursor

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • 2N Hydrochloric Acid (HCl)

  • Sterile water for injection

  • Ethanol for injection

  • Anion exchange cartridge (e.g., QMA)

  • C18 Sep-Pak® cartridge

  • Semi-preparative HPLC system

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Transfer cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water to the TRACERlab module.

    • Pass the aqueous [¹⁸F]fluoride solution through the anion exchange cartridge to trap the [¹⁸F]F⁻.

    • Elute the [¹⁸F]F⁻ from the cartridge into the reactor vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying:

    • Heat the reactor vessel under a stream of nitrogen or argon to azeotropically remove the water. Repeat with additions of anhydrous acetonitrile until the [¹⁸F]fluoride-K₂₂₂ complex is dry.

  • ¹⁸F-Fluoroethylation:

    • Add a solution of the O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester precursor in anhydrous acetonitrile to the reactor.

    • Heat the reaction mixture according to the optimized parameters (e.g., 95°C for 10 minutes).

  • Hydrolysis (Deprotection):

    • After cooling the reactor, add 2N HCl to the reaction mixture.

    • Heat the reactor to facilitate the removal of the trityl and tert-butyl protecting groups.

  • Purification:

    • Neutralize the reaction mixture and inject it onto the semi-preparative HPLC system for purification of [¹⁸F]FET.

    • Collect the fraction corresponding to [¹⁸F]FET.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water and pass it through a C18 Sep-Pak® cartridge to trap the [¹⁸F]FET.

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the final [¹⁸F]FET product from the cartridge with ethanol and formulate in a sterile saline solution for injection.

  • Quality Control:

    • Perform standard quality control tests, including radiochemical purity, chemical purity, pH, residual solvents, and sterility testing.

Protocol 2: Automated Synthesis of [¹⁸F]FES on an IBA Synthera® Module

This protocol utilizes a disposable cassette and integrated fluidic processor (IFP) on the IBA Synthera® platform, often employing solid-phase extraction (SPE) for purification, which simplifies the process and reduces synthesis time.

Materials:

  • IBA Synthera® synthesis module with a nucleophilic IFP cassette[17]

  • 3-O-methoxymethyl-16,17-O-sulfuryl-16-epiestriol precursor

  • Tetrabutylammonium bicarbonate (TBAHCO₃) solution

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for hydrolysis

  • C18 and Alumina N Sep-Pak® cartridges

  • Sterile water for injection

  • Ethanol for injection

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • The Synthera® module automatically transfers the [¹⁸F]fluoride/[¹⁸O]water from the cyclotron to the IFP.

    • The [¹⁸F]F⁻ is trapped on the integrated anion exchange cartridge.

    • The [¹⁸F]F⁻ is eluted into the reactor using the TBAHCO₃ solution.

  • Azeotropic Drying:

    • The module automatically performs azeotropic drying of the [¹⁸F]F⁻-TBA complex in the reactor.

  • ¹⁸F-Fluoroethylation:

    • A solution of the cyclic sulfate precursor in anhydrous acetonitrile is automatically added to the reactor.

    • The reaction is heated (e.g., 120°C for 10 minutes) to facilitate the ring-opening reaction and incorporation of [¹⁸F]fluoride.

  • Hydrolysis:

    • After cooling, an acidic solution is added to the reactor, and the mixture is heated to hydrolyze the intermediate sulfate ester.

  • Solid-Phase Extraction (SPE) Purification:

    • The crude reaction mixture is passed through a series of SPE cartridges (e.g., C18 followed by Alumina N) to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities.

  • Formulation:

    • The purified [¹⁸F]FES is eluted from the final SPE cartridge with ethanol and formulated in sterile saline.

    • The final product is passed through a sterile filter into a sterile vial.

  • Quality Control:

    • Perform comprehensive quality control testing as per pharmacopeia standards.

Diagram of the IBA Synthera® IFP-based Workflow

IBA_Synthera_Workflow cluster_IFP Integrated Fluidic Processor (IFP) Cassette A [¹⁸F]F⁻ Trapping (On-Cassette QMA) B Elution & Drying (in Reactor) A->B C Labeling Reaction B->C D Hydrolysis C->D E SPE Purification (On-Cassette Cartridges) D->E End Final Product E->End Start Start Synthesis Start->A

Caption: Simplified workflow for [¹⁸F]fluoroethylation using an IBA Synthera® IFP cassette.

Data Presentation: Comparison of Automated Syntheses

The following table summarizes typical performance parameters for the automated synthesis of several [¹⁸F]fluoroethyl-labeled compounds. Note that yields and specific activities can vary significantly depending on the initial amount of [¹⁸F]fluoride, the specific automated platform, and the optimization of reaction conditions.

RadiotracerPrecursor TypeAutomated PlatformSynthesis Time (min)Radiochemical Yield (Decay-Corrected)Radiochemical PurityReference
[¹⁸F]FET TosylateGE TRACERlab FX-FN~6355 ± 5%>99%[16]
[¹⁸F]FES Cyclic SulfateIBA Synthera®~3550 ± 3%>98%[3]
[¹⁸F]FES Cyclic SulfateCustom Module75-8030-35%>99%[18]
[¹⁸F]FAZA TosylateIBA Synthera®~2620 ± 4%>98%[19]
[¹⁸F]FDPN Tosylate ([¹⁸F]FETos)Custom Module~10025 ± 7%>99%[18]
[¹⁸F]Fluoromethylcholine DitosylmethaneGE TRACERlab FX-FN~75~7% (non-decay corrected)>90%

Conclusion

The automated radiosynthesis of [¹⁸F]fluoroethyl-labeled compounds is a mature and robust technology that is essential for the advancement of PET imaging in both research and clinical settings. By understanding the fundamental principles of [¹⁸F]fluoride activation, precursor design, and purification strategies, researchers can effectively leverage automated platforms to produce high-quality radiotracers. The continued development of novel fluoroethylation methodologies, including one-pot and hydrous approaches, promises to further streamline and simplify the production of these valuable imaging agents. The protocols and data presented herein provide a solid foundation for laboratories seeking to establish or optimize their automated radiosynthesis capabilities.

References

  • Schoultz, B. W., et al. (2013). A Fully Automated Radiosynthesis of [¹⁸F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[¹⁸F]Fluoroethyl Tosylate. Molecules, 18(6), 7271-7283. [Link]

  • Zhang, M. R., & Suzuki, K. (2007). [¹⁸F]Fluoroalkyl agents: synthesis, reactivity and application for development of PET ligands in molecular imaging. Current topics in medicinal chemistry, 7(18), 1787-1800. [Link]

  • Pauwels, E. K., et al. (2011). Fully automated one-pot radiosynthesis of O-(2-[¹⁸F]fluoroethyl)-l-tyrosine on the TracerLab FX(FN) module. Nuclear medicine and biology, 38(5), 645-651. [Link]

  • Schirrmacher, R., et al. (2013). A fully automated radiosynthesis of [¹⁸F]fluoroethyl-diprenorphine on a single module by use of SPE cartridges for preparation of high quality 2-[¹⁸F]fluoroethyl tosylate. Molecules, 18(6), 7271-7283. [Link]

  • Ackermann, U., et al. (2012). A simplified protocol for the automated production of succinimidyl 4-[¹⁸F]fluorobenzoate on an IBA Synthera module. Journal of Labelled Compounds and Radiopharmaceuticals, 55(10), 376-380. [Link]

  • Kawamura, K., et al. (2021). Radiosynthesis of ¹⁸F-fluoroethylated tracers via a simplified one-pot ¹⁸F-fluoroethylation method using [¹⁸F]fluoroethyl tosylate. Applied Radiation and Isotopes, 169, 109571. [Link]

  • Scott, P. J. H., et al. (2011). Fully automated one-pot radiosynthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine on the TracerLab FX(FN) module. Nuclear Medicine and Biology, 38(5), 645-651. [Link]

  • Brooks, A. F., et al. (2018). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. Journal of Visualized Experiments, (140), e58325. [Link]

  • DJPC. (n.d.). Expert GMP Consulting for PET Tracer Manufacturing. Retrieved from [Link]

  • IBA RadioPharma Solutions. (n.d.). 18F-AlF Tracers, current situation and future challenges from a GMP-perspective. Retrieved from [Link]

  • Conti, M., & Eriksson, L. (2022). A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms. Reaction Chemistry & Engineering, 7(8), 1639-1655. [Link]

  • Martin, K. E., et al. (2013). A fully-automated one-pot synthesis of [¹⁸F]fluoromethylcholine with reduced dimethylaminoethanol contamination via [¹⁸F]fluoromethyl tosylate. Nuclear medicine and biology, 40(6), 767-773. [Link]

  • Forschungszentrum Jülich. (2024, October 1). Automated synthesis of PET tracers. Retrieved from [Link]

  • Dash, A., et al. (2013). Positron emission tomography (PET) imaging with 18F-based radiotracers. Current Radiopharmaceuticals, 6(1), 37-53. [Link]

  • IBA RadioPharma Solutions. (n.d.). Synthera® + Platform. Retrieved from [Link]

  • Sperandeo, A., et al. (2014). Automated synthesis of [¹⁸F]fluorocholine using a modified GE tracerlab module. Journal of Diagnostic Imaging in Therapy, 1(1), 48-57. [Link]

  • Pretze, M., et al. (2018). About the radiosynthesis and preclinical evaluation of innovative PET-tracers labelled with fluorine-18 and carbon-11 for neuroimaging. Medical University of Vienna. [Link]

  • Ackermann, U., et al. (2012). A simplified protocol for the automated production of succinimidyl 4-[¹⁸F]fluorobenzoate on an IBA Synthera module. Journal of Labelled Compounds and Radiopharmaceuticals, 55(10), 376-380. [Link]

  • Wängler, B., et al. (2013). Automated synthesis and purification of [¹⁸F]fluoro[dideutero]methyl tosylate. Journal of Labelled Compounds and Radiopharmaceuticals, 56(9-10), 459-464. [Link]

  • Sperandeo, A., et al. (2014). Automated synthesis of [¹⁸F]fluorocholine using a modified GE TracerLab module. Journal of Diagnostic Imaging in Therapy, 1(1), 48-57. [Link]

  • Horti, A. G., et al. (n.d.). Automated radiosynthesis of [¹⁸F]FAZA with Synthera radiochemistry box. Johns Hopkins Medicine; IBA. [Link]

  • Mairinger, S., et al. (2007). ¹⁸F fluoroethylations: different strategies for the rapid translation of ¹¹C-methylated radiotracers. Nuclear medicine and biology, 34(8), 965-971. [Link]

  • Herth, M. M., et al. (2014). Automated synthesis of [¹⁸F]FMISO on IBA Synthera®. Journal of Radioanalytical and Nuclear Chemistry, 299(1), 265-270. [Link]

  • Blakemore, P. R. (2020). Fully automated synthesis of fluorine-18 PET tracers. Chemistry World. [Link]

  • Wang, M., et al. (2013). A fully-automated one-pot synthesis of [F-18]fluoromethylcholine with reduced dimethylaminoethanol contamination via [F-18]fluoromethyl tosylate. Nuclear medicine and biology, 40(6), 767-773. [Link]

  • Saxena, A., et al. (2020). An Exposition of ¹¹C and ¹⁸F Radiotracers Synthesis for PET Imaging. Current Radiopharmaceuticals, 13(1), 2-17. [Link]

  • Neumaier, B., & Coenen, H. H. (2018). An Overview of PET Radiochemistry, Part 1: The Covalent Labels 18 F, 11 C, and 13 N. Journal of Nuclear Medicine, 59(9), 1346-1350. [Link]

  • Kniess, T., & Steinbach, J. (2015). 2-[¹⁸F]Fluoroethyl tosylate – a versatile tool for building ¹⁸F-based radiotracers for positron emission tomography. MedChemComm, 6(8), 1389-1400. [Link]

  • Zhou, D., et al. (2023). [¹⁸F]Tosyl fluoride as a versatile [¹⁸F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. Scientific Reports, 13(1), 3090. [Link]

  • Zhou, D., et al. (2023). [¹⁸F]Tosyl fluoride as a versatile [¹⁸F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. Scientific reports, 13(1), 3090. [Link]

  • Schoultz, B. W., et al. (2013). A Fully Automated Radiosynthesis of [¹⁸F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[¹⁸F]Fluoroethyl Tosylate. Molecules (Basel, Switzerland), 18(6), 7271-7283. [Link]

  • Baâzaoui, M., et al. (2022). A closer look at the synthesis of 2-[¹⁸F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI radiopharmacy and chemistry, 7(1), 27. [Link]

  • Brooks, A. F., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate chemistry, 26(1), 1-18. [Link]

  • Wikipedia. (2024). Leaving group. In Wikipedia. Retrieved from [Link]

  • Netscher, T., & Prinzbach, H. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules, 7(9), 655-666. [Link]

  • Organic Chemistry. (n.d.). Leaving Groups in Organic Chemistry. Retrieved from [Link]

  • Soderberg, T. (2022, July 20). 8.5: Leaving Groups. Chemistry LibreTexts. [Link]

  • Wang, M., et al. (2014). A fully-automated one-pot synthesis of [¹⁸F]fluoromethylcholine with reduced dimethylaminoethanol contamination via [¹⁸F]fluoromethyl tosylate. Nuclear Medicine and Biology, 41(1), 54-60. [Link]

  • Zhang, M. R., & Suzuki, K. (2002). Development of an automated system for synthesizing 18F-labeled compounds using [18F]fluoroethyl bromide as a synthetic precursor. Applied radiation and isotopes, 57(5), 637-643. [Link]

  • Brooks, A. F., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate chemistry, 26(1), 1-18. [Link]

  • Pearson+. (2024, January 13). A trifluoromethanesulfonate (triflate) can be used in a manner si... Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-Fluoroethyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-(2-Fluoroethyl)pyrrolidine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and common synthetic pathway for 3-(2-Fluoroethyl)pyrrolidine hydrochloride?

A common and robust strategy involves a multi-step synthesis starting from a commercially available, protected pyrrolidine precursor. The core of this approach is the late-stage introduction of the fluorine atom via deoxyfluorination of a precursor alcohol. This avoids handling volatile or highly reactive fluorinated building blocks in the early stages. The general pathway is outlined below.

Caption: A common synthetic workflow for 3-(2-Fluoroethyl)pyrrolidine hydrochloride.

A more direct route starts with the reduction of a derivative of N-protected 3-pyrrolidineacetic acid. For instance, reducing the corresponding ester with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) yields the key intermediate, N-Boc-3-(2-hydroxyethyl)pyrrolidine, directly.

Q2: Why is an N-protecting group, such as Boc, essential for this synthesis?

The pyrrolidine nitrogen is a nucleophilic secondary amine. Without a protecting group, it would compete with the hydroxyl group during the fluorination step, leading to a complex mixture of side products, including N-alkylation and potential formation of quaternary ammonium salts.[1] The tert-butoxycarbonyl (Boc) group is ideal for this role due to several factors[2]:

  • Stability: It is robust and stable under the conditions required for the reduction and fluorination steps.

  • Orthogonality: It can be removed under acidic conditions that do not affect the newly installed C-F bond.[2]

  • Improved Handling: The Boc group increases the lipophilicity of the intermediates, improving their solubility in common organic solvents and simplifying purification by chromatography.[3]

Q3: What are the most critical stages impacting the overall yield?

The two most yield-critical stages are:

  • Synthesis of the Alcohol Precursor: Efficiently creating the 3-(2-hydroxyethyl) sidechain is paramount. Incomplete reactions or the formation of byproducts during the reduction of a carboxylic acid or ester directly impacts the starting material available for the crucial fluorination step.[4]

  • The Deoxyfluorination Step: This is often the most challenging step. The choice of fluorinating agent, precise temperature control, and strictly anhydrous conditions are vital. Side reactions such as elimination to form vinyl-pyrrolidine derivatives or intermolecular ether formation can significantly reduce the yield of the desired fluorinated product.[5][6]

Q4: What analytical techniques are recommended for monitoring reaction progress and purity?
  • Thin Layer Chromatography (TLC): Essential for routine monitoring of all stages. Use appropriate stains (e.g., potassium permanganate for the alcohol, ninhydrin post-deprotection) to visualize starting materials and products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the molecular weight of intermediates and the final product, helping to identify side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Crucial for structural confirmation at each step.

    • ¹⁹F NMR: Absolutely essential after the fluorination step to confirm the successful incorporation of fluorine and to identify any fluorinated byproducts. The characteristic coupling patterns (¹⁹F-¹H coupling) will confirm the structure.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis.

Stage 1: Synthesis of N-Boc-3-(2-hydroxyethyl)pyrrolidine (Precursor)

Problem: Low yield during the reduction of N-Boc-3-pyrrolidineacetic acid methyl ester to the corresponding alcohol.

This is a common bottleneck where incomplete reaction or difficult workup procedures can lead to significant material loss.

CauseScientific Rationale & Solution
Ineffective Reducing Agent Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently. Solution: Use a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like THF or Diethyl Ether. LiAlH₄ provides a potent source of hydride ions (H⁻) necessary for ester reduction.[7]
Impure Reagents/Solvent LiAlH₄ reacts violently with water and protic solvents. Trace moisture will consume the reagent, leading to an incomplete reaction and lower yield. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8]
Suboptimal Temperature While LiAlH₄ reactions are often run at 0 °C to reflux, controlling the temperature is key. Adding the ester to the LiAlH₄ slurry too quickly can cause an uncontrolled exotherm, leading to side reactions. Solution: Add the ester solution dropwise to a cooled (0 °C) suspension of LiAlH₄ in THF. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux to ensure completion.
Difficult Workup & Emulsion The standard "Fieser" workup for quenching LiAlH₄ reactions (sequential addition of water, then NaOH solution, then more water) is designed to produce a granular, filterable aluminum salt precipitate. Incorrect ratios can lead to a gelatinous emulsion that is very difficult to filter and results in product loss. Solution: Follow the Fieser workup protocol precisely. For every 'X' grams of LiAlH₄ used, quench by slowly and sequentially adding 'X' mL of water, 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water. Stir vigorously until a white, granular precipitate forms, which can then be easily removed by filtration.
Stage 2: Deoxyfluorination of the Alcohol

Problem: Low yield or formation of byproducts during the conversion of the hydroxyl group to a fluoro group.

This is the most technically demanding step. The choice of reagent and reaction conditions is critical to favor substitution (Sₙ2) over elimination (E2).

Start Low Yield in Fluorination Step Check_Reagent Is the fluorinating agent fresh/active? Start->Check_Reagent Check_Temp Was the reaction temperature too high? Check_Reagent->Check_Temp Yes Sol_Reagent Solution: Use a fresh bottle of reagent. Consider an alternative like Deoxo-Fluor® or PyFluor. Check_Reagent->Sol_Reagent No Check_Anhydrous Were conditions strictly anhydrous? Check_Temp->Check_Anhydrous No Sol_Temp Solution: Run reaction at lower temp (-78 °C). Add alcohol slowly to reagent. Check_Temp->Sol_Temp Yes Sol_Anhydrous Solution: Oven-dry glassware. Use anhydrous solvent. Run under inert atmosphere. Check_Anhydrous->Sol_Anhydrous No E If issues persist, consider substrate-specific rearrangement. Check_Anhydrous->E Yes (Consult Further)

Caption: Troubleshooting workflow for the critical deoxyfluorination step.

CauseScientific Rationale & Solution
Formation of Elimination Byproduct Deoxyfluorinating agents can promote dehydration of alcohols to form alkenes, especially at elevated temperatures. This is a classic E2 side reaction that competes with the desired Sₙ2 fluorination. Solution: Maintain a low reaction temperature. The addition of the alcohol to the fluorinating agent should be performed at -78 °C (dry ice/acetone bath). After addition, the reaction can be allowed to slowly warm to room temperature.[1]
Reagent Instability/Choice Diethylaminosulfur trifluoride (DAST) is effective but can be thermally unstable and may promote rearrangement.[5] Solution: Use a fresh, high-purity bottle of the fluorinating agent. Consider using a more thermally stable alternative like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) or PyFluor, which can offer a better safety profile and sometimes cleaner reactions.[6]
Ring Expansion/Rearrangement In some cases with prolinol-type structures, participation of the ring nitrogen can lead to the formation of an intermediate aziridinium ion. Nucleophilic attack by the fluoride can then result in ring-expanded products (e.g., piperidines) or other constitutional isomers.[5][6] Solution: This is highly substrate-dependent. The choice of the N-protecting group (Boc vs. Cbz) can influence this outcome. If rearrangement is significant, screening different fluorinating agents and solvents is the primary strategy to alter the reaction pathway.

Table 1: Comparison of Common Deoxyfluorinating Agents

ReagentTypical TemperatureAdvantagesDisadvantages
DAST -78 °C to RTWidely used, effective for primary alcohols.Thermally unstable, can promote elimination/rearrangement.[5]
Deoxo-Fluor® -78 °C to RTMore thermally stable than DAST, often gives cleaner reactions.Higher cost.
PyFluor 0 °C to RTSolid reagent, easier to handle, often shows high functional group tolerance.May require an activator (e.g., DBU).
Experimental Protocol: Deoxyfluorination with Deoxo-Fluor®
  • Setup: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.2 equivalents) to the cooled DCM via syringe.

  • Substrate Addition: Dissolve N-Boc-3-(2-hydroxyethyl)pyrrolidine (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred Deoxo-Fluor® solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 4-16 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Once complete, cool the reaction back to 0 °C and very slowly and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-(2-fluoroethyl)pyrrolidine.

Stage 3: Boc Deprotection and Hydrochloride Salt Formation

Problem: Incomplete deprotection or difficulty isolating the final product.

CauseScientific Rationale & Solution
Incomplete Deprotection The Boc group is cleaved by acidolysis. Insufficient acid or reaction time can lead to incomplete removal. Solution: A common and effective method is to use a solution of 4M HCl in 1,4-dioxane.[2] Dissolve the Boc-protected intermediate in a minimal amount of an appropriate solvent (like dioxane or methanol) and add the HCl solution. Stir at room temperature for 1-4 hours until TLC/LC-MS confirms the complete disappearance of the starting material.
Product Isolation Issues The final hydrochloride salt may be hygroscopic or highly soluble in certain solvents, making precipitation difficult. Impurities can also inhibit crystallization. Solution: After deprotection, remove the solvent under reduced pressure. The resulting salt can often be solidified by triturating with a non-polar solvent in which it is insoluble, such as diethyl ether or n-pentane. If the product is an oil, co-evaporation with a solvent like toluene can help remove residual volatile impurities. Ensure the product is dried thoroughly under high vacuum to remove residual solvent and moisture.

References

  • Perrin, D. D., & Armarego, W. L. F. (1988).
  • Burke, S. D., & Danishefsky, S. J. (Eds.). (1998).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.
  • Taylor, S. L., & Paquette, L. A. (1999). Deoxyfluorination of Alcohols. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the application of Deoxo-Fluor and DAST in fluorination reactions.
  • Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of PyFluor: A Low-Cost, Stable, and Versatile Deoxyfluorinating Agent. Journal of the American Chemical Society, 132(51), 18183–18185.
  • Martins, J. E. D., & Krische, M. J. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(13), 7997–8004. [Link][9][10][11]

Sources

Pyrrolidine Synthesis Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrrolidine Synthesis Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies for common side reactions encountered during the construction of pyrrolidine pharmacophores. Designed for researchers and drug development professionals, this resource addresses the root causes of synthetic failures and provides actionable, step-by-step solutions.

Reductive Amination & Paal-Knorr Approaches

Causality & Mechanistic Insights

Reductive amination of 1,4-dicarbonyls is a highly efficient, atom-economical route to pyrrolidines. However, the transient imine and iminium intermediates are highly electrophilic, which can lead to competing kinetic pathways such as over-alkylation, furan formation, or premature reduction of the carbonyl species[1].

Frequently Asked Questions

Q: Why am I observing furan byproducts during my Paal-Knorr synthesis? A: Furan formation is a classic thermodynamic side reaction driven by strongly acidic conditions, which promote the enolization and subsequent dehydration of the 1,4-dicarbonyl before the primary amination can occur[1]. Solution: Switch to a weaker acid catalyst (e.g., acetic acid) and ensure the amine is added promptly to favor the kinetic imine formation[1].

Q: How do I prevent over-alkylation (e.g., forming 1-butylpyrrolidine) when synthesizing unsubstituted pyrrolidines? A: Over-alkylation occurs because the secondary amine product (the newly formed pyrrolidine) is significantly more nucleophilic than the primary amine or ammonia starting material[1]. Solution: Carefully control stoichiometry by using a vast excess of the primary amine, or employ a stepwise protocol where imine formation is completed prior to the introduction of the reducing agent[2].

Standardized Protocol: Stepwise Reductive Amination

Objective: Synthesize N-substituted pyrrolidines while suppressing over-alkylation and furan formation. Causality: Using a stepwise approach ensures complete imine formation before reduction, preventing the reducing agent from prematurely reducing the dicarbonyl to a diol. Sodium triacetoxyborohydride (STAB) is chosen because it is exceptionally mild, avoids toxic HCN off-gassing, and does not reduce aldehydes/ketones as rapidly as it reduces imines[2].

  • Imine Formation: Dissolve the 1,4-dicarbonyl compound (1.0 equiv) and primary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M[2]. Stir at room temperature for 2–4 hours under N₂. Self-Validation Checkpoint: Monitor by TLC or GC-MS until the dicarbonyl is completely consumed to guarantee the suppression of furan side-products[1].

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (STAB) (2.5 equiv) portion-wise. Add glacial acetic acid (1.0 equiv) to catalyze the reduction[2]. Allow to warm to room temperature and stir for 12 hours.

  • Quenching & Workup: Carefully quench with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography or vacuum distillation (pyrrolidine b.p. ~87-89 °C)[1].

[3+2] Cycloadditions of Azomethine Ylides

Causality & Mechanistic Insights

Azomethine ylides are 1,3-dipoles that react with alkenes or alkynes to form pyrrolidines, often generating up to four contiguous stereocenters in a single concerted step[3]. The geometry of the ylide (W-shaped, U-shaped, or S-shaped) directly dictates the stereochemical outcome of the suprafacial cycloaddition[4].

Frequently Asked Questions

Q: My [3+2] cycloaddition yields a complex mixture of diastereomers. How can I control the stereoselectivity? A: Stereoselectivity is entirely governed by the ylide geometry prior to the cycloaddition. W-shaped and U-shaped ylides typically lead to 2,5-cis-disubstituted pyrrolidines, whereas S-shaped ylides lead to 2,5-trans-disubstituted products[4]. Solution: Modulating the metal catalyst (e.g., Ag(I) vs. Cu(I)) or altering the reaction temperature can shift the equilibrium between these ylide geometries[4].

Q: I am observing epimerization of my pyrrolidine product. What causes this? A: Epimerization often occurs post-cycloaddition if the product contains acidic α-protons (e.g., adjacent to ester groups) and the reaction is run under prolonged basic or thermal conditions[5]. Solution: Reduce reaction time, lower the temperature, or use microwave-assisted conditions to accelerate the primary cycloaddition over secondary thermodynamic epimerization[5].

Stereocontrol Precursor α-Amino Acid / Ester + Aldehyde Ylide Azomethine Ylide (1,3-Dipole) Precursor->Ylide Condensation & Decarboxylation W_Ylide W-Shaped Ylide (Kinetic) Ylide->W_Ylide Ag(I) / Low Temp S_Ylide S-Shaped Ylide (Thermodynamic) Ylide->S_Ylide Heat / Lewis Acid CisProd 2,5-cis-Pyrrolidine W_Ylide->CisProd Suprafacial [3+2] Cycloaddition TransProd 2,5-trans-Pyrrolidine S_Ylide->TransProd Suprafacial [3+2] Cycloaddition

Caption: Stereochemical divergence in azomethine ylide [3+2] cycloadditions.

Standardized Protocol: Diastereoselective [3+2] Azomethine Ylide Cycloaddition

Objective: Synthesize highly substituted pyrrolidines with controlled stereochemistry. Causality: Generating the azomethine ylide via decarboxylation of an α-amino acid prevents the need for strongly basic conditions, significantly reducing the risk of epimerization of the final product[5].

  • Ylide Generation: Combine the α-amino acid (e.g., sarcosine, 1.2 equiv) and the aldehyde (1.0 equiv) in a polar aprotic solvent (e.g., DMF or toluene)[6].

  • Cycloaddition: Add the dipolarophile (e.g., maleimide, 1.0 equiv). Heat the mixture in a microwave reactor at 100 °C for 15-30 minutes to induce condensation, decarboxylation, and subsequent cycloaddition[5]. Self-Validation Checkpoint: Microwave heating minimizes the residence time of the product at high temperatures, effectively suppressing thermodynamic epimerization[5].

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove DMF.

  • Isolation: Dry over MgSO₄, concentrate, and purify via recrystallization or flash chromatography to isolate the major diastereomer[4].

General Reaction Troubleshooting Workflow

When facing low yields across any pyrrolidine synthesis methodology, a systematic diagnostic approach is essential to differentiate between kinetic failures, thermal degradation, and workup losses[7].

YieldOptimization Start Low Pyrrolidine Yield Q1 Incomplete Conversion? Start->Q1 C1 Slow Kinetics: Increase Temp/Time Q1->C1 Yes Q2 Side Products Seen? Q1->Q2 No C2 Thermal Instability: Lower Temp/Change Catalyst Q2->C2 Yes Q3 Loss During Workup? Q2->Q3 No C3 Suboptimal Purification: Optimize Extraction Q3->C3 Yes

Caption: Diagnostic workflow for troubleshooting low yields in pyrrolidine synthesis.

Quantitative Troubleshooting Matrix
ObservationAnalytical MarkerPrimary CauseCorrective Action
Furan byproduct GC-MS: m/z corresponding to furan derivativeExcessive acidity in Paal-Knorr cyclization[1]Buffer system; switch to weak acid (AcOH)[1].
Over-alkylation LC-MS: [M+H]⁺ matches tertiary amine/quaternary saltExcess alkylating agent or highly nucleophilic pyrrolidine[1]Use stoichiometric control; employ stepwise reductive amination[2].
Diastereomeric Mixture ¹H NMR: Multiple sets of signals for ring protonsUncontrolled azomethine ylide geometry (W- vs S-shape)[4]Lower temperature; screen Ag(I) or Cu(I) Lewis acid catalysts[4].
Epimerization Chiral HPLC: Loss of enantiomeric/diastereomeric excessProlonged thermal exposure post-cycloaddition[5]Implement microwave-assisted heating to reduce reaction time[5].
Incomplete Reduction IR: Strong C=O stretch (~1700 cm⁻¹) remainsInactive reducing agent or steric hindrance[2]Increase STAB equivalents; add AcOH catalyst[2].

References

  • BenchChem. Preventing side reactions in pyrrolidine synthesis.
  • Wikipedia. Azomethine ylide.
  • BenchChem. Common side reactions in the synthesis of substituted pyrrolidines.
  • MDPI. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds.
  • PMC. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions.
  • Chemical Reviews. Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides.
  • Organic Chemistry Portal. Amine synthesis by reductive amination.

Sources

Optimization of radiochemical yield for [18F]fluoroethylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Optimizing Radiochemical Yield for [18F]Fluoroethylation Reactions

Welcome to the Technical Support Center for [18F]Fluoroethylation. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you with the causal logic behind experimental choices. This resource is structured to help you diagnose issues, optimize your reactions, and ensure the integrity of your results. We will explore the multi-stage process of [18F]fluoroethylation, from activating the initial [18F]fluoride to purifying the final radiotracer, addressing the common pitfalls researchers encounter.

Core Concept: The Two-Step Nature of [18F]Fluoroethylation

Unlike direct nucleophilic substitution on a target molecule, which can be difficult if the molecule is base-sensitive or contains acidic protons (e.g., phenols, amines), [18F]fluoroethylation is a two-step process.[1] First, a small, reactive [18F]fluoroalkylating agent is synthesized. This agent is then purified and used to label the final precursor molecule. This strategy expands the scope of [18F]radiochemistry to a wider array of sensitive biological compounds.[1][2]

The overall workflow is visualized below. Success hinges on optimizing both distinct reaction stages.

G F18_Target [18F]Fluoride in [18O]H2O (from Cyclotron) Trapping Trap on QMA Cartridge F18_Target->Trapping Elution Elute with K222/K2CO3 Trapping->Elution Drying Azeotropic Drying Elution->Drying Fluorination_Agent React with Agent Precursor (e.g., Ethylene Glycol Bistosylate) Drying->Fluorination_Agent Agent_Purification Purify [18F]Fluoroethylating Agent (Distillation, SPE, or HPLC) Fluorination_Agent->Agent_Purification Labeling_Reaction React Purified Agent with Target Precursor Agent_Purification->Labeling_Reaction Purified Agent Final_Purification Final Product Purification (HPLC or SPE) Labeling_Reaction->Final_Purification QC Quality Control Final_Purification->QC G Crude Crude Reaction Mixture ([18F]FEB + Precursor) C18 C18 Cartridge Traps Precursor Crude->C18 HRP HRP Cartridge Traps [18F]FEB C18->HRP [18F]FEB passes through Elution Elute with Organic Solvent HRP->Elution Wash away impurities Final Purified [18F]FEB Elution->Final

Caption: SPE purification workflow for [18F]FEB using a dual-cartridge system.

Part 4: The Final Labeling Reaction

This is where the purified [18F]fluoroethylating agent is reacted with your high-value precursor (e.g., a peptide, small molecule inhibitor, etc.).

Q4: The yield of my final labeled product is low, even though the synthesis of the fluoroethylating agent was efficient. What should I investigate?

A4: This shifts the focus to the nucleophilicity of your target precursor and the conditions of the second reaction.

  • Precursor Quality and Deprotonation:

    • Causality: For O- or N-fluoroethylation, the target functional group (e.g., a phenol or amine) must be deprotonated to become a potent nucleophile. Weak or sterically hindered bases may not accomplish this effectively. The precursor itself must be of high quality and free of impurities.

    • Troubleshooting:

      • Choice of Base: Use a suitable base to deprotonate your precursor. For phenols, a stronger base like Cs₂CO₃ is often more effective than K₂CO₃. For some applications, a very strong, non-nucleophilic base like sodium hydride (NaH) may be required. [3] 2. Precursor Integrity: Verify the purity of your target precursor via LC-MS or NMR. Degradation during storage can introduce competitive nucleophiles.

      • Protecting Groups: If your molecule has multiple potential labeling sites, ensure your protecting group strategy is robust and that the desired site is uniquely available for reaction.

  • Reaction Conditions:

    • Causality: Similar to the first step, this reaction is governed by kinetics. The solvent and temperature must be optimized to facilitate the reaction without degrading the precursor or the product.

    • Troubleshooting:

      • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO, which can solvate the cation but leave the deprotonated precursor nucleophilic. [4] 2. Temperature Screening: The optimal temperature can vary widely depending on the substrate. A typical starting point is 95-150°C. [4]If your precursor is thermally sensitive, you may need to run the reaction for a longer time at a lower temperature.

      • In Situ Conversion: To increase reactivity, the fluoroethylating agent can be converted to a more potent version in situ. For example, adding sodium iodide can convert [18F]fluoroethyl bromide to the more reactive [18F]fluoroethyl iodide. [2]

Part 5: Radiolysis and Final Product Stability

Q5: My final product looks pure immediately after HPLC purification, but the radiochemical purity drops significantly by the time I'm ready to use it. What is causing this?

A5: This is likely due to radiolysis, the decomposition of compounds caused by the radiation they emit. [5]

  • Causality: High concentrations of radioactivity generate ionizing particles (positrons) and radicals that can break chemical bonds in your final product. [5]This problem is more pronounced with high specific activity products.

  • Mitigation Strategies:

    • Add a Radical Scavenger: The most common solution is to add a small amount of a radical scavenger to the final product formulation. Ethanol (5-10%) is frequently used. Ascorbic acid is another effective option.

    • Dilute the Product: If your application allows, diluting the final product with the formulation buffer (e.g., saline or PBS) will decrease the radioactive concentration and slow the rate of radiolysis. [6] 3. Control pH: Ensure the pH of the final formulation is optimal for the stability of your compound.

Standard Operating Protocol: Automated Synthesis of [18F]FEtOTs

This protocol is a generalized procedure for an automated synthesis module. Specific parameters must be optimized for your system.

  • [18F]Fluoride Trapping and Elution

    • Aqueous [18F]fluoride from the cyclotron is passed through a pre-conditioned QMA anion exchange cartridge to trap the [18F]F⁻.

    • The [18F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (11 mg) and K₂CO₃ (2 mg) in an 80:20 acetonitrile/water mixture (1 mL). [7]

  • Azeotropic Drying

    • The reaction vessel is heated to 110°C under a stream of nitrogen or argon.

    • Two to three portions of anhydrous acetonitrile (1 mL each) are added and evaporated to ensure the K[¹⁸F]F/K₂₂₂ complex is anhydrous. [7]

  • Radiosynthesis of [18F]FEtOTs

    • A solution of 1,2-ethylene glycol bistosylate (8-10 mg) in anhydrous acetonitrile (1 mL) is added to the dried residue.

    • The sealed reaction vessel is heated to 100°C for 10 minutes. [7] * After heating, the vessel is cooled to < 50°C.

  • SPE Purification

    • The crude reaction mixture is diluted with water (e.g., 5-10 mL) to reduce solvent strength.

    • The diluted solution is passed through a C18 SPE cartridge. This step retains the unreacted bistosylate precursor and other nonpolar impurities.

    • The eluate containing the [18F]FEtOTs is collected for use in the next step.

    • QC Check: A small aliquot of the crude mixture and the purified product should be analyzed by radio-HPLC or radio-TLC to determine the radiochemical conversion and purification efficiency.

  • Subsequent Labeling Reaction

    • The purified [18F]FEtOTs solution is transferred to a second reaction vessel containing the deprotonated target precursor (e.g., 2-5 mg of precursor with Cs₂CO₃ in 0.5 mL DMF).

    • The mixture is heated (e.g., 120°C for 15 min) to effect the final fluoroethylation.

    • The final product is then purified using semi-preparative HPLC.

References

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • 18F fluoroethylations: different strategies for the rapid translation of 11C-methylated radiotracers.
  • A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of vol
  • A new versatile 18F-fluoroethylation method based on solid phase extraction (SPE) of 18F-fluoroethylbromide (FEB). Journal of Nuclear Medicine.
  • Technical Support Center: Troubleshooting Common Issues in FDG Radiolabeling. Benchchem.
  • A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of vol
  • A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosyl
  • Investigation of the role of the base in the synthesis of [18F]FLT. PubMed.
  • Hydrous 18F-fluoroethylation – leaving off the azeotropic drying. Helmholtz-Zentrum Dresden-Rossendorf (HZDR).
  • Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals for Positron Emission Tomography. PMC.
  • Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. DergiPark.
  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC.
  • [18F]Fluoroalkyl agents: synthesis, reactivity and application for development of PET ligands in molecular imaging. PubMed.
  • (PDF) A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products.
  • A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosyl
  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers.

Sources

Overcoming challenges in the purification of fluorinated compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Hub. Current Status: Online | Operator: Senior Application Scientist Ticket ID: F-CHEM-PUR-001

Introduction: The "Fluorine Effect" in Purification

Fluorine is not merely a halogen; it is a "small atom with a big ego."[1] Its extreme electronegativity (4.0 Pauling), low polarizability, and high lipophilicity create unique physicochemical profiles known as the "fluorine effect."

In purification, this manifests as:

  • The "Sneaky" Co-elution: Fluorine mimics hydrogen sterically (van der Waals radii: H = 1.20 Å, F = 1.47 Å) but differs electronically, often causing fluorinated products to co-elute with desfluoro-impurities on standard C18 phases.

  • Solubility Paradoxes: Perfluorinated chains are often both hydrophobic and lipophobic (fluorophilic), requiring specialized solvent systems.

  • The "Invisible" Analyte: Many perfluorinated precursors lack UV chromophores, rendering standard diode array detection (DAD) useless.

This guide provides field-proven troubleshooting for these specific challenges.

Module 1: Chromatographic Selectivity & Stationary Phases

Q: My fluorinated API co-elutes with its desfluoro-impurity on a C18 column. Gradient optimization isn't working. What is the next step?

A: Switch to a Pentafluorophenyl (PFP/F5) stationary phase immediately.

The Mechanism: Standard C18 columns rely on hydrophobic interactions (dispersive forces).[2] Since a C-F bond is only slightly more lipophilic than a C-H bond, the hydrophobic difference between a fluorinated product and its desfluoro-impurity is often insufficient for baseline separation.

The Solution: PFP phases utilize a "fluorophilic" retention mechanism driven by


-

electron depletion
.
  • Standard Phenyl Phase: Electron-rich aromatic ring.

  • PFP Phase: The five fluorine atoms pull electron density away from the phenyl ring, making it electron-deficient.

This creates a strong interaction with Lewis bases (dipole-dipole) and electron-rich aromatics (


-

stacking) present in your target molecule, which the non-fluorinated impurity will not exhibit to the same degree.

Table 1: Stationary Phase Selection for Fluorinated Compounds

FeatureC18 (Alkyl)PFP (Pentafluorophenyl)Application Note
Primary Mechanism Hydrophobic (Dispersive)

-

Interaction, Dipole-Dipole, Shape Selectivity
Use PFP for positional isomers (e.g., ortho- vs para- fluoro).
Fluorine Selectivity Low (often co-elutes)High (separates based on F-content)PFP often retains fluorinated species longer than C18.
Mobile Phase Water/MeOH or ACNWater/MeOH (MeOH preferred for

-interactions)
ACN can suppress

-

interactions; use MeOH for max selectivity.
pH Stability High (1-12 usually)Moderate (2-8 usually)Avoid high pH on PFP to prevent ligand stripping.

Pro Tip: When using PFP columns, use Methanol instead of Acetonitrile as the organic modifier. Acetonitrile has a dipole that can compete with the stationary phase interactions, masking the selectivity benefits.

Module 2: Fluorous Solid-Phase Extraction (F-SPE)

Q: I am synthesizing a molecule using a heavy fluorous tag (e.g., ). How do I purify the reaction mixture without running a difficult flash column?

A: Implement Fluorous Solid-Phase Extraction (F-SPE).

The Logic: Molecules tagged with "heavy" fluorous ponytails (


 fluorine by weight) exhibit specific affinity for fluorous silica (silica bonded with perfluorooctylethylsilyl groups). This allows for a digital separation: non-fluorous compounds wash off, while fluorous compounds stick until eluted with a fluorophilic solvent.

Protocol: F-SPE Workflow Standard cartridge: Fluorous Silica (e.g., FluoroFlash®)

  • Conditioning:

    • Wash cartridge with 2 column volumes (CV) of DMF (or loading solvent).

  • Loading:

    • Dissolve crude mixture in a minimum amount of DMF (dimethylformamide).

    • Why DMF? It solubilizes both organic and fluorous components but is "fluorophobic" enough to allow the tag to bind to the silica.

  • Fluorophobic Wash (Eluting Impurities):

    • Elute with 80:20 Methanol:Water .[3]

    • Result: Non-fluorous reagents, catalysts, and byproducts elute. The fluorous-tagged product remains bound.

  • Fluorophilic Elution (Collecting Product):

    • Elute with 100% Methanol or THF .

    • Result: The target fluorinated compound elutes.

Visualization: F-SPE Decision & Workflow

FSPE_Workflow Start Crude Reaction Mixture (Contains Fluorous Tag) Load Load onto Fluorous Silica Solvent: DMF Start->Load Wash Fluorophobic Wash Solvent: 80:20 MeOH:H2O Load->Wash Check Where is the compound? Wash->Check NonFluorous Eluate Fraction 1: Non-Fluorous Impurities (Discard/Recycle) Check->NonFluorous Eluted Fluorous Bound to Cartridge: Target Fluorous Species Check->Fluorous Retained Elute Fluorophilic Elution Solvent: 100% MeOH or THF Fluorous->Elute Final Eluate Fraction 2: Purified Fluorous Product Elute->Final

Figure 1: Step-by-step logic for Fluorous Solid-Phase Extraction (F-SPE) to isolate tagged compounds.

Module 3: Detection of "Invisible" Fluorinated Compounds

Q: My perfluorinated intermediate has no UV absorbance at 254 nm or 210 nm. How do I monitor the purification?

A: You must move beyond UV detection. Use Refractive Index (RI), ELSD, or


F NMR. 

The Problem: Perfluorinated alkyl chains (e.g., perfluorodecalin derivatives) lack conjugated


-systems required for UV absorbance.

Troubleshooting Guide:

  • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD):

    • Why: These are "universal" detectors.[4] They detect any non-volatile analyte regardless of optical properties.

    • Settings: Set the drift tube temperature low (

      
      C) if your fluorinated compound is volatile (many are!).
      
    • Carrier Gas: Nitrogen is standard.

  • Refractive Index (RI):

    • Why: Fluorinated compounds have distinct refractive indices compared to hydrocarbon solvents.

    • Limitation: Incompatible with gradient elution. Use only for isocratic methods.

  • 
    F NMR Monitoring (The "Gold Standard"): 
    
    • Technique: Take aliquots from fraction collector tubes.

    • Setup: Run a quick non-decoupled

      
      F NMR scan (usually <1 min).
      
    • Advantage: No background interference from non-fluorinated solvents (unlike

      
      H NMR).
      
    • Reference: Use

      
      -trifluorotoluene (-63 ppm) as an internal standard for quantification.
      

Module 4: Solubility & Crystallization

Q: I cannot dissolve my fluorinated compound in Methanol or DCM for injection. What solvents should I use?

A: Utilize the "Fluorophilic" Solvent Series.

Fluorinated compounds often display "hydrophobic AND lipophobic" behavior. They require solvents that bridge this gap.

Recommended Solvent Systems:

  • Trifluoroethanol (TFE) / Hexafluoroisopropanol (HFIP):

    • Excellent for dissolving peptides and polar fluorinated molecules.

    • Warning: HFIP is acidic and can cleave acid-sensitive protecting groups (e.g., Boc).

  • Benzotrifluoride (BTF):

    • A robust, greener alternative to DCM. Good for aromatic fluorinated compounds.

  • Hydrofluoroethers (e.g., HFE-7100):

    • Use for highly perfluorinated species.[5][6]

Q: How do I crystallize a fluorinated API?

A: Exploit the "Fluorine-Fluorine" interactions.

Standard crystallization relies on hydrogen bonding. Fluorine is a poor hydrogen bond acceptor but excels at weak C-F...H and F...F interactions.

Protocol:

  • Solvent: Dissolve in a minimal amount of warm BTF (Benzotrifluoride) or Toluene .

  • Anti-solvent: Slowly add n-Heptane or Perfluorohexane .

  • Technique: Fluorinated compounds often oil out. Seeding is critical. If no seed exists, scratch the glass surface with a glass rod to induce nucleation—fluorinated crystals often nucleate on high-energy surfaces.

References

  • Regalado, E. L., et al. (2015).[7] "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs." Journal of Chromatography A. Link

  • Curran, D. P. (2001). "Fluorous Reverse Phase Silica Gel. A New Resolution Tool for Organic Synthesis." Synlett. Link

  • Waters Corporation. (2020). "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Application Note. Link

  • Restek Corporation. (2025). "Method Development: FluoroPhenyl Phase Provides HILIC and RP Modes." Restek Resource Hub. Link

  • BenchChem. (2025).[8] "Troubleshooting poor resolution in HPLC analysis of fluorinated piperidines." Technical Support Guide. Link

Sources

Technical Support Center: Enhancing Regioselectivity in [3+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [3+2] cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance regioselectivity in their experiments. This resource combines fundamental principles with advanced, field-proven strategies to help you achieve your desired synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational concepts governing regioselectivity in [3+2] cycloadditions.

Q1: What is the fundamental principle that governs regioselectivity in thermal [3+2] cycloaddition reactions?

A1: The regioselectivity of thermal, concerted [3+2] cycloadditions is primarily governed by Frontier Molecular Orbital (FMO) theory .[1] This theory posits that the reaction's outcome is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][2] The regiochemistry is determined by the combination of atoms that have the largest orbital coefficients in the interacting HOMO and LUMO.[3]

There are three general types of interactions described by FMO theory[4]:

  • Type I (Normal-Electron Demand): The dominant interaction is between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile. This is common when the dipolarophile bears an electron-withdrawing group (EWG).[2][4]

  • Type II (Inverse-Electron Demand): The dominant interaction is between the LUMO of the 1,3-dipole and the HOMO of the dipolarophile. This typically occurs when the dipolarophile has an electron-donating group (EDG).[3][4]

  • Type III: Both HOMO-LUMO interactions are energetically similar, and both must be considered. This can sometimes lead to mixtures of regioisomers.[4]

The smaller the energy gap between the interacting HOMO and LUMO, the faster the reaction and the more influential this interaction is on the regiochemical outcome.

Q2: Beyond electronics, what other factors can influence regioselectivity?

A2: While FMO theory provides a powerful electronic rationale, other factors are critical and can sometimes override the predicted electronic outcome:

  • Steric Effects: Simple steric hindrance can play a major role. Bulky substituents on either the 1,3-dipole or the dipolarophile can disfavor a transition state that would otherwise be electronically preferred, guiding the reaction towards the less sterically hindered regioisomer.[5][6]

  • Catalysts: Lewis acids or transition metals can dramatically alter regioselectivity.[7][8] They do not simply accelerate the reaction; they change the mechanism from a concerted pericyclic process to a stepwise one.[9] This change fundamentally alters the factors controlling bond formation, often leading to complete inversion of regioselectivity compared to the thermal reaction.

  • Solvent Effects: While often considered a minor influence on concerted cycloadditions, solvent polarity can impact regioselectivity.[10][11] Polar solvents may preferentially stabilize one transition state over the other, especially in reactions with significant charge separation in the transition state. However, this effect is generally less pronounced than catalytic or strong electronic effects.[10]

  • Temperature: In cases where two regioisomeric transition states have different activation energies, temperature can be a deciding factor. Lowering the temperature will more strongly favor the pathway with the lower activation energy (kinetic control).[7]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides actionable solutions to specific problems encountered during [3+2] cycloaddition experiments.

Issue 1: My thermal azide-alkyne cycloaddition is producing a 1:1 mixture of 1,4- and 1,5-regioisomers. How can I selectively synthesize the 1,4-isomer?

This is a classic challenge in "click chemistry." The uncatalyzed Huisgen cycloaddition often shows poor regioselectivity because the activation energies for the two regioisomeric pathways are very similar.[12][13]

Root Cause Analysis & Solution Workflow:

start Poor Regioselectivity in Azide-Alkyne Cycloaddition (Observed ~1:1 Mixture) catalysis Introduce a Catalyst to Change the Mechanism start->catalysis Thermal reaction lacks intrinsic selectivity cu_cat For 1,4-Regioisomer: Use Copper(I) Catalysis (CuAAC) catalysis->cu_cat Desired Product ru_cat For 1,5-Regioisomer: Use Ruthenium(II) Catalysis (RuAAC) catalysis->ru_cat Alternative Product protocol Implement CuAAC Protocol: - Cu(I) source (e.g., CuI, or CuSO₄/Na-Ascorbate) - Appropriate solvent (e.g., tBuOH/H₂O, THF) - Room Temperature cu_cat->protocol success Achieved >95:5 Selectivity for 1,4-Isomer protocol->success

Caption: Troubleshooting workflow for azide-alkyne cycloadditions.

Detailed Explanation & Protocol:

The solution is to switch from a thermal reaction to a catalyzed one. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry standard for selectively producing 1,4-disubstituted 1,2,3-triazoles .[13][14]

  • Mechanism of Action: The copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate.[9] This intermediate then reacts with the azide in a stepwise mechanism. This process is mechanistically distinct from the concerted thermal cycloaddition and has a much lower activation energy, proceeding rapidly at room temperature with exceptional regioselectivity.[9][12]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Organic Azide (1.0 eq)

  • Terminal Alkyne (1.0 - 1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent: 1:1 mixture of t-Butanol and Water

Procedure:

  • In a round-bottom flask, dissolve the organic azide and terminal alkyne in the t-BuOH/H₂O solvent mixture.

  • In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

  • To the stirring solution of azide and alkyne, add the CuSO₄ solution, followed by the sodium ascorbate solution. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.[15]

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Issue 2: My goal is the 1,5-disubstituted triazole, but the CuAAC reaction is not working or gives the wrong isomer. What should I do?

For the synthesis of 1,5-disubstituted 1,2,3-triazoles , a different catalyst is required. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides the complementary regioselectivity to CuAAC.[14][16]

  • Mechanism of Action: Ruthenium catalysts, such as [Cp*RuCl] complexes, operate via a different mechanism involving the formation of a six-membered ruthenacycle intermediate.[15] This pathway proceeds through oxidative coupling, followed by rate-determining reductive elimination, to selectively yield the 1,5-isomer.[16] RuAAC is also advantageous as it can tolerate internal alkynes, whereas CuAAC is generally restricted to terminal alkynes.[15]

Comparative Catalyst Performance for Azide-Alkyne Cycloadditions

Catalyst SystemPredominant RegioisomerAlkyne Substrate ScopeTypical ConditionsReference
None (Thermal) Mixture of 1,4- and 1,5-Terminal & InternalHigh Temperature (80-120 °C)[13]
Copper(I) (CuAAC) 1,4-disubstituted Terminal OnlyRoom Temperature, Aqueous/Organic[12][14]
Ruthenium(II) (RuAAC) 1,5-disubstituted Terminal & InternalRoom Temp to 60 °C, Organic[15][16]
Nickel (Ni-cat) 1,5-disubstituted Terminal, some internalVaries, often mild[17][18]

Issue 3: My nitrone-alkene cycloaddition shows poor regioselectivity with an electron-deficient alkene. How can I improve it?

According to FMO theory, the reaction between a nitrone (a Type II dipole) and an electron-deficient alkene should be controlled by the HOMOnitrone-LUMOdipolarophile interaction, favoring the 4-substituted isoxazolidine.[3] However, if you are observing a mixture, it suggests the secondary LUMOnitrone-HOMOdipolarophile interaction is competitive.[19]

Troubleshooting Strategies:

  • Introduce a Lewis Acid Catalyst: This is often the most effective strategy. Lewis acids like BF₃·OEt₂, ZnCl₂, or In(OTf)₃ can coordinate to the oxygen atom of the nitrone.[7][8] This coordination lowers the energy of the nitrone's LUMO, increasing the energy gap between the competing frontier orbitals and strongly favoring a single reaction pathway.[20] Computational studies have shown this can reverse or strongly enhance selectivity.[21][22]

  • Modify Reaction Temperature: Lowering the reaction temperature generally increases selectivity by favoring the kinetic product (the one formed via the lowest energy transition state).[7] Try running the reaction at 0 °C or -78 °C.

  • Solvent Screening: While a weaker effect, solvent polarity can influence transition state stability.[10] Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) to see if regioselectivity is improved.

Workflow for Enhancing Regioselectivity:

Caption: Decision workflow for improving regioselectivity.

Section 3: Conclusion

Enhancing regioselectivity in [3+2] cycloaddition reactions requires a systematic approach grounded in a solid understanding of reaction mechanisms. While FMO theory provides an excellent predictive baseline for thermal reactions, poor selectivity can often be overcome by changing the fundamental reaction mechanism through catalysis. For azide-alkyne cycloadditions, the choice between copper and ruthenium catalysts offers a powerful and reliable method for accessing either the 1,4- or 1,5-triazole isomers. For other cycloadditions, such as those involving nitrones, the use of Lewis acids, temperature control, and solvent screening are key tools in the synthetic chemist's arsenal.

References

  • Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory. PubMed Central. [Link]

  • Theoretical study of the chemo- and regioselectivity toward [3+2] cycloaddition reaction between mesitonitrile oxides. HAL Open Science. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Bridged-Type Selective Intramolecular Nitrone–Alkene Cycloaddition: Computational Chemistry-Inspired Regioselectivity Control. ACS Publications. [Link]

  • In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts. ACS Publications. [Link]

  • 1,3 dipolar cycloaddition of münchnones: Factors behind the regio-selectivity. ResearchGate. [Link]

  • Understanding the regioselectivity of the copper(I)- and ruthenium(II)- catalyzed [3 + 2] cycloadditions of azido derivative of ribose with terminal alkyne: a theoretical study. ResearchGate. [Link]

  • Nitrone-olefin (3+2) cycloaddition. Wikipedia. [Link]

  • Bridged-Type Selective Intramolecular Nitrone-Alkene Cycloaddition: Computational Chemistry-Inspired Regioselectivity Control. PubMed. [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • Understanding the Origin of the Regioselectivity in Non-Polar [3+2] Cycloaddition Reactions through the Molecular Electron Density Theory. MDPI. [Link]

  • Synergistic Effect of Copper and Ruthenium on Regioselectivity in the Alkyne–Azide Click Reaction of Internal Alkynes. ResearchGate. [Link]

  • Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. JETIR. [Link]

  • The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. SciELO. [Link]

  • Ab Initio Study of the Regiochemistry of 1,3-Dipolar Cycloadditions. Reactions of Diazomethane and Formonitrile Oxide with Ethene, Propene, Acrylonitrile, and Methyl Vinyl Ether. PubMed. [Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. [Link]

  • In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts. ACS Publications. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • A DFT study of the role of the Lewis acid catalysts in the [3 + 2] cycloaddition reaction of the electrophilic nitrone isomer of methyl glyoxylate oxime with nucleophilic cyclopentene. RSC Publishing. [Link]

  • Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition. RSC Publishing. [Link]

  • Frontier molecular orbital theory of cycloaddition reactions. Accounts of Chemical Research. [Link]

  • The [3+2]Cycloaddition Reaction. University of Regensburg. [Link]

  • Understanding the Origin of the Regioselectivity in Non-Polar [3+2] Cycloaddition Reactions through the Molecular Electron Density Theory. ResearchGate. [Link]

  • Assembly drives regioselective azide-alkyne cycloaddition reaction. Nature. [Link]

  • A theoretical study on the regioselectivity of 1,3-dipolar cycloadditions using DFT-based reactivity indexes. Repositorio UCHILE. [Link]

  • Mechanism and regioselectivity of 1,3-dipolar cycloaddition reactions of sulphur-centred dipoles with furan. SciSpace. [Link]

  • Understanding the Origin of the Regioselectivity in Non-polar [3+2] Cycloaddition Reactions through the Molecular Electron Density Theory. Preprints.org. [Link]

  • Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone. ChemRxiv. [Link]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI. [Link]

  • Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. MDPI. [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. PMC. [Link]

  • Frontier molecular orbital theory. Wikipedia. [Link]

  • Plausible mechanism of the Lewis acid catalyzed formal (3+2)‐cycloaddition. ResearchGate. [Link]

  • Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. PMC. [Link]

Sources

Mitigating low reaction yields in multi-step organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: YIELD-OPT-2024 Subject: Mitigating Low Reaction Yields in Multi-Step Organic Synthesis

Welcome to the Yield Optimization Support Center

You have reached the Tier-3 Technical Support desk. We do not provide generic advice like "check your stirring." We troubleshoot the root causality of mass loss in complex organic frameworks.

Low yield is rarely a single failure; it is a compound error of synthetic strategy , reaction kinetics , and isolation thermodynamics . This guide is structured to diagnose your specific failure mode and provide a validated protocol for recovery.

Module 1: Diagnostic Triage (The Mass Balance Audit)

User Question: "My reaction shows full consumption of starting material (SM) on TLC, but I only isolated 30% yield. Where did the rest go?"

Technical Diagnosis: You are confusing Conversion with Yield . If SM is gone but Product (P) is low, you have a Selectivity or Isolation failure, not a reactivity failure. You must perform a Mass Balance Audit before optimizing reaction conditions.

Diagnostic Workflow

The following logic gate determines if your loss is chemical (decomposition/side-reactions) or physical (workup/isolation).

MassBalanceAudit Start Start: Low Isolated Yield CheckSM Is Starting Material (SM) consumed? Start->CheckSM ReactivityFail Reactivity Failure (Kinetics/Thermodynamics) CheckSM->ReactivityFail No (SM present) CrudeNMR Analyze Crude NMR (Before Workup) CheckSM->CrudeNMR Yes (SM gone) Action1 Action: Check Catalyst, Temp, Stoichiometry ReactivityFail->Action1 CleanCrude Is Crude NMR Clean? CrudeNMR->CleanCrude SelectivityFail Selectivity Failure (Decomposition/Side Products) CleanCrude->SelectivityFail No (Messy) WorkupFail Isolation Failure (Solubility/Volatiles) CleanCrude->WorkupFail Yes (Clean Product) Action2 Action: Check Inert Atmosphere, Reagent Purity SelectivityFail->Action2 Action3 Action: Check Aqueous pH, Emulsions, Volatility WorkupFail->Action3

Figure 1: Diagnostic logic tree to isolate the root cause of yield loss (Reactivity vs. Selectivity vs. Isolation).

Module 2: Strategic Synthesis Architecture

User Question: "I am performing a 12-step total synthesis. By step 8, I have less than 100mg of material. How do I sustain throughput?"

Technical Diagnosis: You are likely suffering from Linear Synthesis Decay . In a linear sequence, yield loss is exponential (


). A 12-step synthesis with a respectable 80% yield per step results in only 6.8% overall yield .

Solution: Convergent Synthesis & Telescoping Switch to a convergent strategy where fragments are built in parallel and coupled late. Additionally, employ telescoping (one-pot) procedures to eliminate workup losses between steps [1].

Yield Comparison Data
ParameterLinear Strategy (10 Steps)Convergent Strategy (5+5 Steps)
Step Yield (Avg) 85%85%
Calculation


(Coupling)
Overall Yield 19.6% 37.7%
Material Risk High (Late stage failure is costly)Moderate (Fragments valid independently)
Visualizing the Advantage

LinearVsConvergent cluster_linear Linear Synthesis (High Loss) cluster_convergent Convergent Synthesis (High Efficiency) L1 A L2 B L1->L2 L3 C L2->L3 L4 D L3->L4 L5 Product (Low Yield) L4->L5 C1 Frag A C3 Coupling C1->C3 C2 Frag B C2->C3 C4 Product (High Yield) C3->C4

Figure 2: Comparison of linear vs. convergent pathways. Convergent routes minimize step-count compounding.

Module 3: Reaction-Specific Optimization (Catalysis)

User Question: "My Palladium-catalyzed cross-coupling (Suzuki/Buchwald) stalls at 50% conversion. Adding more catalyst doesn't help."

Technical Diagnosis: This is a classic symptom of Catalyst Poisoning or Ligand Deactivation . Palladium (Pd) cycles are sensitive to O2 (oxidizes phosphines) and heterocycles (coordinate and shut down Pd). Simply adding more Pd often fails because the poison (e.g., sulfur, pyridine nitrogens) is still present in excess [2].

Protocol: The "Resurrection" Workflow Do not just "add more." You must protect the active catalytic species.

Step-by-Step Protocol:

  • Degassing (Freeze-Pump-Thaw): Sparging with nitrogen is insufficient for sensitive couplings.

    • Action: Freeze solvent in LN2, apply vacuum (10 min), thaw under Ar. Repeat 3x.

  • Scavenger Additives:

    • If your substrate has amines/pyridines: Add CuI or LiCl to sequester the nitrogen lone pairs so they don't bind to Pd.

  • Ligand Switch:

    • Switch from simple phosphines (

      
      ) to bulky, electron-rich Buchwald ligands (e.g., XPhos , SPhos ) which create a protective steric shell around the Pd center, preventing deactivation [3].
      
  • The "Spike" Test:

    • Take an aliquot. Add fresh SM. If reaction resumes, your catalyst is dead. If it does not resume, your product is inhibiting the reaction (product inhibition).

Module 4: Workup & Isolation (The Silent Killer)

User Question: "My crude NMR is perfect, but after column chromatography, I lost 40% of my mass."

Technical Diagnosis: You are experiencing Phase Transfer Loss or Stationary Phase Irreversibility . Many polar organic intermediates are more soluble in water than realized, or they degrade on acidic silica gel.

Troubleshooting Guide:

IssueSymptomSolution
Aqueous Solubility Product missing from organic layer during extraction.[1]Salting Out: Saturate the aqueous layer with NaCl or NH4Cl. This increases the ionic strength, forcing organics out of the water (Salting-out effect) [4].
Emulsions Rag layer forms; layers won't separate.Filtration: Pass the biphasic mixture through a pad of Celite. Brine: Add saturated brine to disrupt the surfactant effect.
Silica Degradation Product streaks or vanishes on TLC after column.Deactivation: Pre-treat silica with 1% Triethylamine (TEA) to neutralize acidic sites. Or use Alumina (neutral).
Volatility Yield loss after rotary evaporation.Sublimation Check: Check the rotovap bump trap. Some solids sublime under high vacuum/warm baths.
Module 5: Advanced Optimization (Design of Experiments)

User Question: "I have tweaked temperature, solvent, and base one by one, but I can't get past 60% yield."

Technical Diagnosis: You are using the One-Factor-At-A-Time (OFAT) approach. This fails to detect interaction effects (e.g., Temperature might only increase yield if the Concentration is also high). You need Design of Experiments (DoE) .

The DoE Solution: DoE varies multiple factors simultaneously to map the "Design Space." It identifies the global maximum rather than a local maximum [5].

DoE Workflow Visualization

DoE_Workflow cluster_interaction Why OFAT Fails Define 1. Define Factors (Temp, Conc, Cat Loading) Screen 2. Screening Design (Fractional Factorial) Define->Screen Model 3. Build Statistical Model (Identify Interactions) Screen->Model Optimize 4. Optimization Design (Central Composite) Model->Optimize Interaction Interaction Effect: Temp ONLY works if Conc is High Model->Interaction

Figure 3: DoE workflow. Step 3 reveals hidden interactions that OFAT misses.

References
  • Telescoping Reactions: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.

  • Palladium Troubleshooting: BenchChem Technical Support. (2025).[2][3][4][5] Troubleshooting Low Yield in Palladium-Catalyzed Reactions.

  • Ligand Effects: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Workup Strategies: University of Rochester. (2025).[2][3][4][5] Workup Tricks and Troubleshooting.

  • DoE in Synthesis: Weissman, S. A., & Anderson, N. G. (2015). Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. Organic Process Research & Development, 19(11), 1605–1633.

Sources

Optimizing reaction conditions for nucleophilic substitution with fluoroalkyl groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluoroalkyl Chemistry Technical Support Center.

Ticket ID: NUC-CF3-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization & Troubleshooting for Nucleophilic Fluoroalkylation

Introduction: The "Hard" Truth About Soft Nucleophiles

You are likely here because your reaction failed. Nucleophilic fluoroalkylation is deceptive; it looks like a standard substitution, but it behaves like a balancing act between stability and reactivity.

The Core Problem: The trifluoromethyl anion (


) is thermodynamically unstable. It does not want to exist. It desperately wants to do one of two things:
  • Decompose into difluorocarbene (

    
    ) and fluoride (
    
    
    
    ).
  • Protonate to form fluoroform (

    
    ) if any proton source is present.
    

To succeed, you must stabilize this anion (usually with Copper) just long enough to transfer it to your substrate, but not so strongly that it refuses to react.

Module 1: Reagent Activation (The "Source" Problem)

Primary Reagent: Ruppert-Prakash Reagent (


)
Q: My reaction is dead. is untouched, or I see gas evolution immediately.

Diagnosis: This is an activation issue.[1]


 is inert until "sparked" by a Lewis base or Fluoride source.
  • Scenario A (No Reaction): Your initiator is wet or dead.

  • Scenario B (Gas Evolution): You generated the anion, but it decomposed immediately to

    
     (which polymerizes or hydrolyzes) because no trap was present.
    

The "Reservoir" Mechanism: You are not generating free


 in bulk. You are creating a pentacoordinate silicon species that releases 

in equilibrium.[1]

ActivationCycle TMS TMS-CF3 (Inert Reservoir) Penta [TMS-CF3-F]- (Pentacoordinate Intermediate) TMS->Penta + F- Initiator Initiator (CsF, TBAF, TBAT) Penta->TMS Reversible Anion CF3- (Transient Anion) Penta->Anion Equilibrium Carbene :CF2 + F- (Decomposition) Anion->Carbene Unstabilized (Fast) Product Cu-CF3 (Stabilized Species) Anion->Product + Cu(I) (Trapping)

Figure 1: The Activation-Decomposition balance. If the Cu-trap is absent or slow, the anion decomposes to carbene.

Troubleshooting Protocol:

  • Solvent Dryness: Water is the enemy. It protonates the anion immediately. Use solvents (DMF, NMP, THF) dried over molecular sieves (3Å).

  • Initiator Choice:

    • Standard: CsF (dried under vacuum at 150°C).

    • Controlled: TBAT (Tetrabutylammonium difluorotriphenylsilicate). It is anhydrous and non-hygroscopic, releasing fluoride slowly.

  • The "Slow Feed" Trick: Do not dump all reagents at once. Add

    
    slowly to the mixture of Substrate + Catalyst + Activator. This keeps the concentration of unstable 
    
    
    
    low, matching the rate of the coupling reaction.

Module 2: Copper-Mediated Coupling (The "Soft" Mismatch)

Target: Aryl Iodides/Bromides Mechanism: Oxidative Addition / Reductive Elimination

Q: I see conversion of starting material, but my yield of is low (<30%). I see or Homocoupling ( ).

Diagnosis:

  • 
     (Protodefluorination):  Your "stabilized" 
    
    
    
    species scavenged a proton.
  • 
     (Homocoupling):  Your catalyst oxidized to Cu(II) or disproportionated.
    

The Ligand Factor: Naked


 is thermally unstable above 0°C. You must use a ligand to stabilize it for reactions at room temperature or heating.

Comparative Data: Ligand Efficacy

LigandStability of Cu-CF3ReactivityBest For
None (CuI only) Very Low (< -20°C)High (burst)Simple, reactive iodides (cold)
1,10-Phenanthroline High (up to 80°C)ModerateGeneral Purpose / Aryl Bromides
TMEDA ModerateHighSterically hindered substrates
Bipyridine ModerateModerateAlternative to Phenanthroline

Protocol for Rescue:

  • Switch to "Phen": Add 1,10-phenanthroline (1.2 equiv relative to Cu). It forms a stable

    
     complex that survives the heating required for difficult substrates [1].
    
  • Oxygen Exclusion: Cu(I) is easily oxidized to Cu(II) by air. Cu(II) does not promote this reaction; it promotes homocoupling. Degas all solvents (freeze-pump-thaw or vigorous sparging with Ar).

  • The "Induction" Check: If using aryl bromides, the reaction often has an induction period. Do not quench early.

Module 3: Substrate Scope & Side Reactions

Q: I am trying to react an Aryl Chloride or Electron-Rich ring, and nothing happens.

Diagnosis: Nucleophilic trifluoromethylation via Copper is sensitive to electronics.

  • Aryl Iodides: Excellent.

  • Aryl Bromides: Good (requires Ligand/Heat).

  • Aryl Chlorides: Fail. The C-Cl bond is too strong for oxidative addition under these conditions.

  • Electron-Rich: Slower. Requires higher temps.

Alternative Pathway: Radical (Langlois Reagent) If your substrate is electron-rich (e.g., indoles, pyrroles) or you want to functionalize a C-H bond, stop using


. Use Sodium Trifluoromethanesulfinate (Langlois Reagent).[2]

Troubleshooting Flowchart:

Troubleshooting Start Reaction Outcome? NoRxn No Conversion (SM Recovery) Start->NoRxn LowYield Low Yield (Side Products) Start->LowYield CheckSub Substrate Type? NoRxn->CheckSub CheckProd Identify Byproduct LowYield->CheckProd ArCl Aryl Chloride? CheckSub->ArCl ArI Aryl Iodide? CheckSub->ArI Stop1 Switch to Pd-Catalysis (BrettPhos) or Radical ArCl->Stop1 CheckAct Check Activator (Is CsF wet?) ArI->CheckAct ArH Ar-H (Reduction) CheckProd->ArH ArAr Ar-Ar (Homocoupling) CheckProd->ArAr DrySolv Strictly Anhydrous Conditions Required ArH->DrySolv Degas Degas Solvent Remove O2 ArAr->Degas

Figure 2: Decision tree for troubleshooting common failure modes.

Module 4: Analysis & Quantification

Q: How do I calculate yield? My GC/MS shows multiple peaks.

Standard:


 NMR is the gold standard.
Issue:  GC/MS ionization of fluoroalkyl groups can be tricky (often invisible or massive fragmentation).

Protocol:

  • Internal Standard: Use

    
    -trifluorotoluene (Ph-CF3) or Fluorobenzene.
    
  • Relaxation Delay (

    
    ):  Fluorine has long relaxation times. Set 
    
    
    
    seconds for quantitative integration.
  • Shift Reference:

    • 
      : ~ -63 ppm.
      
    • 
       (Intermediate): ~ -25 to -30 ppm (broad).
      
    • 
      : ~ -67 ppm.
      
    • 
       (Inorganic fluoride): ~ -120 to -150 ppm (highly solvent dependent).
      

References

  • Prakash, G. K. S., & Hu, J. (2004). "Nucleophilic Trifluoromethylation Using Trimethyl(trifluoromethyl)silane." Accounts of Chemical Research.

  • Tomashenko, O. A., & Grushin, V. V. (2011). "Aromatic Trifluoromethylation with Metal Complexes." Chemical Reviews.

  • Morstein, J., et al. (2016). "Mapping the Scope of the Ruppert–Prakash Reagent." Angewandte Chemie.

  • Langlois, B. R., et al. (1991). "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate." Tetrahedron Letters.

Sources

Validation & Comparative

Introduction: The Subtle Power of a Single Carbon in PET Tracer Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Fluoroethyl vs. Fluoropropyl PET Tracers: A Guide for Researchers

Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, offering unparalleled insights into in vivo biological processes. The choice of radionuclide is critical, and Fluorine-18 (¹⁸F) has emerged as a near-ideal candidate due to its favorable decay characteristics, including a 109.8-minute half-life that accommodates complex biological processes and distribution to satellite imaging centers.[1] The introduction of ¹⁸F into a targeting molecule is a key step in radiopharmaceutical development. A common and effective strategy is the incorporation of a fluoroalkyl group, most frequently a fluoroethyl (-CH₂CH₂¹⁸F) or a fluoropropyl (-CH₂CH₂CH₂¹⁸F) moiety.

The decision between these two seemingly similar linkers is far from trivial. The addition of a single methylene group—the difference between an ethyl and a propyl chain—can profoundly alter a tracer's physicochemical properties, including lipophilicity, steric profile, and metabolic stability. These changes, in turn, dictate the tracer's in vivo journey: its absorption, distribution, metabolism, excretion (ADME), and ultimately, its binding affinity and specificity for the biological target.

This guide, written from the perspective of a senior application scientist, provides a comprehensive comparative analysis of fluoroethyl and fluoropropyl PET tracers. We will dissect the chemistry, explore head-to-head biological comparisons through key case studies, and provide actionable experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to make informed, rational decisions in the design and selection of next-generation PET tracers.

Part 1: The Chemistry and Physicochemical Implications of Fluoroalkylation

The choice between a fluoroethyl and fluoropropyl group begins at the radiochemistry synthesizer. The method of introducing the ¹⁸F label and the inherent properties of the resulting alkyl chain are foundational to the tracer's ultimate performance.

Radiosynthesis Strategies: A Tale of Two Linkers

The most prevalent method for introducing both fluoroethyl and fluoropropyl groups is through nucleophilic substitution on a suitable precursor, often using pre-synthesized ¹⁸F-labeled alkylating agents.

  • [¹⁸F]Fluoroethylation: Typically employs reagents like 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos) or 2-[¹⁸F]fluoroethyl bromide ([¹⁸F]FEtBr). These are often used to alkylate phenols, amines, or thiols on the targeting molecule. This approach has been refined to be highly efficient. For instance, in the synthesis of the PDE10A radiotracer [¹⁸F]MNI-659, [¹⁸F]fluoroethylation of a phenol precursor resulted in a significantly higher radiochemical yield (22.5 ± 2.5%) compared to direct [¹⁸F]fluorination of a tosylate precursor (13.6 ± 3.3%).[2] This highlights a key advantage: the fluoroethylation reaction can be more robust and higher-yielding, which is a critical consideration for routine clinical production.

  • [¹⁸F]Fluoropropylation: Follows a similar logic, using reagents like 3-[¹⁸F]fluoropropyl tosylate or bromide. The synthesis of these three-carbon synthons is also well-established. For example, O-(3-[¹⁸F]fluoropropyl)-L-tyrosine (FPT) was successfully prepared via [¹⁸F]fluoropropylation of L-tyrosine with a good radiochemical yield of 25-30%.[3]

Causality Behind the Choice: The decision often rests on a balance between synthetic accessibility and the desired biological properties. Fluoroethylation is arguably more common due to the widespread availability and extensive validation of [¹⁸F]fluoroethylating agents. However, if a greater distance between the ¹⁸F label and the core molecule is desired to minimize steric hindrance, or if increased lipophilicity is hypothesized to improve target engagement (e.g., for blood-brain barrier penetration), fluoropropylation becomes an attractive alternative.

Experimental Protocol: Automated Radiosynthesis of a [¹⁸F]Fluoroalkylated Tracer

This protocol outlines a general, automated procedure for the ¹⁸F-alkylation of a phenol precursor using a commercial synthesis module.

  • [¹⁸F]Fluoride Production & Trapping: Cyclotron-produced aqueous [¹⁸F]fluoride is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.

  • Elution & Azeotropic Drying: The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. The mixture is then heated under a stream of nitrogen to remove water azeotropically.

  • Synthesis of Alkylating Agent: The appropriate di-substituted alkane (e.g., ethylene glycol-1,2-ditosylate or 1,3-propanediol ditosylate) in anhydrous acetonitrile is added to the dried [¹⁸F]F⁻/K₂CO₃/K₂₂₂ complex. The mixture is heated (e.g., 85-95°C for 5-10 min) to produce the [¹⁸F]fluoroalkyl tosylate.

  • Alkylation of Precursor: The phenol precursor (e.g., 1-5 mg) dissolved in a suitable solvent (e.g., DMF or DMSO) is added to the reaction vessel containing the crude [¹⁸F]fluoroalkyl tosylate. The reaction is heated (e.g., 100-120°C for 10-15 min) to effect the alkylation.

  • Purification: The crude reaction mixture is diluted and passed through a semi-preparative HPLC system to isolate the desired ¹⁸F-labeled product.

  • Formulation: The collected HPLC fraction is passed through a C18 Sep-Pak cartridge to remove the HPLC solvents. The final product is eluted from the cartridge with ethanol and diluted with sterile saline for injection.

  • Quality Control: The final product is tested for radiochemical purity (radio-HPLC), identity (co-elution with a non-radioactive standard), residual solvents (GC), pH, and sterility.

G cluster_prep Fluoride Preparation cluster_synth Radiosynthesis cluster_purify Purification & QC a Cyclotron [¹⁸F]Fluoride b QMA Cartridge Trapping a->b c Elution with K₂CO₃/K₂₂₂ b->c d Azeotropic Drying c->d e Add Precursor (e.g., di-tosylate) d->e f [¹⁸F]Fluoroalkyl-Tosylate Formation e->f g Add Targeting Molecule Precursor f->g h Alkylation Reaction (Final Product) g->h i Semi-Prep HPLC h->i j Formulation (C18 Sep-Pak) i->j k Quality Control (HPLC, GC, etc.) j->k l Final Tracer for Injection k->l G Tracer R-O-(CH₂)n-¹⁸F Fluoroalkylated Tracer Metabolite1 R-OH + HO-(CH₂)n-¹⁸F Ether Cleavage Tracer->Metabolite1 Metabolite2 [¹⁸F]Fluoride Ion Defluorination Tracer->Metabolite2 Metabolite3 Oxidized Metabolite (e.g., P450) Tracer->Metabolite3 Bone Bone Uptake Metabolite2->Bone Accumulation

Caption: Potential metabolic pathways of fluoroalkylated PET tracers.

Part 2: Head-to-Head Comparisons: Performance in the Field

Theoretical properties are valuable, but the true test of a tracer's utility comes from direct biological comparison. Here, we analyze case studies where fluoroethyl and fluoropropyl analogues were pitted against each other for the same biological target.

Case Study 1: Amino Acid Analogs in Oncology (FET vs. FPT)
  • Target: Increased amino acid transport in tumor cells, a hallmark of many cancers. [4][5]* Tracers: O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) vs. O-(3-[¹⁸F]fluoropropyl)-L-tyrosine ([¹⁸F]FPT).

  • Findings: A study directly comparing the two found that [¹⁸F]FPT was easy to synthesize and, like its fluoroethyl counterpart, showed high uptake in a fibrosarcoma model in mice. [3]Crucially, both tracers exhibited very low uptake in sterile inflammation (induced by S. aureus), in stark contrast to [¹⁸F]FDG, which accumulates in both tumors and inflammatory lesions. [3][6][7]The study concluded that [¹⁸F]FPT is a potential amino acid tracer for tumor imaging, with performance characteristics similar to the well-established [¹⁸F]FET. [3]* Expert Insight: This case demonstrates that for certain scaffolds like L-tyrosine, extending the alkyl chain from ethyl to propyl does not fundamentally compromise the tracer's ability to target amino acid transport systems. Both tracers successfully differentiate tumor from inflammation, a key clinical need. However, the study also noted high retention of both tracers in the kidneys and liver, which could lead to higher radiation doses to these organs. [6]

    Tracer Radiochemical Yield Tumor Uptake (S18 Fibrosarcoma) Inflammation Uptake (S. aureus)
    [¹⁸F]FET 20-25% [8] High Low [3]

    | [¹⁸F]FPT | 25-30% [3]| High | Low [3]|

Case Study 2: Choline Analogs in Oncology (FEC vs. FPC)
  • Target: Choline kinase, an enzyme upregulated in many cancers for cell membrane synthesis.

  • Tracers: [¹⁸F]fluoroethyl-dimethyl-2-hydroxyethylammonium (FEC) vs. [¹⁸F]fluoropropyl-dimethyl-2-hydroxyethylammonium (FPC).

  • Findings: In a comparative study of ¹⁸F-labeled choline analogs, both FEC and FPC demonstrated significantly poorer biological compatibility compared to the fluoromethyl analog, [¹⁸F]FCH. [9]The rate of phosphorylation by choline kinase was 30% lower for FEC and 60% lower for FPC compared to choline. [9]Furthermore, the accumulation of FEC in PC-3 cancer cells was only about one-fifth that of FCH. [9]* Expert Insight: This is a critical counterexample. It illustrates that simply extending the fluoroalkyl chain can be detrimental to biological function. For the choline kinase enzyme, the substrate-binding pocket appears to be highly sensitive to the size of the N-alkyl substituent. This finding underscores the necessity of empirical biological evaluation; one cannot assume that a structural modification that works for one class of tracers (e.g., tyrosine analogs) will succeed in another.

Case Study 3: Adenosine A₂ₐ Receptor Imaging ([¹⁸F]FESCH vs. [¹⁸F]FPSCH)
  • Target: The adenosine A₂ₐ receptor, a key target in neuropsychiatric disorders.

  • Tracers: [¹⁸F]fluoroethyl (¹⁸F-FESCH) and [¹⁸F]fluoropropyl (¹⁸F-FPSCH) analogs of SCH442416.

  • Findings: A head-to-head preclinical study in rats performed detailed kinetic modeling to select the superior tracer. [10]While baseline striatal total volume of distribution (Vₜ) did not differ significantly between the two, the study revealed important kinetic differences. Ultimately, ¹⁸F-FESCH (the fluoroethyl analog) was determined to be the more suitable PET ligand . [10]This was based on its better fit to a two-tissue compartment model and smaller bias in simplified reference tissue models, allowing for more accurate quantification with a shorter 60-minute scan. [10]* Expert Insight: This case study is a masterclass in rigorous tracer evaluation. It shows that even when two analogs show similar target uptake (Vₜ), their kinetic properties can differ significantly. The faster kinetics and better model fits of the fluoroethyl analog make it a more practical and reliable tool for quantitative PET imaging. This is a crucial consideration for clinical trials where scan time and data robustness are paramount.

Parameter (Striatum)¹⁸F-FESCH (Fluoroethyl)¹⁸F-FPSCH (Fluoropropyl)Conclusion
Best Kinetic Model 2-Tissue Compartment1-Tissue Compartment¹⁸F-FESCH shows more complex, multi-compartment kinetics.
Baseline Vₜ 5.0 ± 2.03.7 ± 1.1No significant difference.
SRTM BPₙₔ 1.64 - 3.361.41 - 2.62Significantly higher for ¹⁸F-FESCH.
Overall Suitability Superior Inferior¹⁸F-FESCH selected for more accurate quantification. [10]

Part 3: Synthesis and Concluding Perspectives

The choice between a fluoroethyl and fluoropropyl linker is not a matter of inherent superiority but of context-dependent optimization. The available evidence from direct comparative studies reveals a nuanced picture.

Summary of Findings
ComparisonWinner/OutcomeKey Takeaway
Amino Acid Analogs (FET vs. FPT) DrawBoth are effective for tumor imaging and differentiating from inflammation. The longer chain did not compromise function. [3]
Choline Analogs (FEC vs. FPC) Neither (Both inferior to FCH)The target (choline kinase) is highly sensitive to the size of the alkyl group. Longer is not better here. [9]
A₂ₐ Receptor Ligands (FESCH vs. FPSCH) Fluoroethyl (FESCH) The fluoroethyl analog demonstrated superior kinetic properties, enabling more accurate and robust quantification. [10]
Bacterial Imaging (d-FET vs. d-FPHCys) Fluoropropyl (FPHCys) The fluoropropyl analog showed higher uptake in S. aureus, suggesting better interaction with the bacterial cell wall synthesis machinery. [11]
Expert Recommendations for Tracer Development
  • Start with the Target: The biology of the target should guide the initial choice. Is the binding pocket sterically constrained (favoring fluoroethyl) or more accommodating (allowing for fluoropropyl)?

  • Consider the Biological Barrier: If penetration of the blood-brain barrier is a primary goal, the increased lipophilicity of a fluoropropyl chain may be advantageous. However, this must be balanced against the risk of increased non-specific binding.

  • Synthesize and Test Both: Whenever resources permit, the most robust scientific approach is to synthesize and evaluate both the fluoroethyl and fluoropropyl analogs. As the case studies show, the outcome is not always predictable.

  • Prioritize Rigorous Kinetic Modeling: For tracers targeting the brain or other quantifiable endpoints, simple uptake values can be misleading. A full kinetic analysis, as performed for the A₂ₐ receptor ligands, is the gold standard for selecting the optimal tracer for quantitative studies. [10]5. Never Ignore Metabolism: Always perform in vitro stability tests in human, rat, and mouse serum/microsomes early in the development process. [12][13]An otherwise promising tracer that is metabolically unstable is destined for failure.

The subtle difference of one carbon atom, distinguishing a fluoroethyl from a fluoropropyl group, serves as a powerful reminder of the complexity of radiopharmaceutical design. There is no universal rule; success lies in a rational design strategy informed by the specific biological question, followed by rigorous, head-to-head empirical testing. By understanding the interplay between chemistry, pharmacology, and the target biology, researchers can continue to develop PET tracers with ever-greater precision and clinical impact.

References

  • Pauleit, D., et al. (2019). Direct comparison of [11C] choline and [18F] FET PET to detect glioma infiltration: a diagnostic accuracy study in eight patients. European Journal of Nuclear Medicine and Molecular Imaging, 46(10), 2149-2157. [Link]

  • DeGrado, T. R., et al. (2001). Synthesis and Evaluation of 18F-Labeled Choline Analogs as Oncologic PET Tracers. Journal of Nuclear Medicine, 42(12), 1805-1814. [Link]

  • Yu, P., et al. (2024). Comparing [18F]FET PET and [18F]FDOPA PET for glioma recurrence diagnosis: a systematic review and meta-analysis. Frontiers in Oncology, 13, 1346951. [Link]

  • Packard, A. B., et al. (2010). Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent. Nuclear Medicine and Biology, 37(4), 457-462. [Link]

  • ClinicalTrials.gov. (2025). Study Comparing Fluciclovine (18F) and Fluoroethyltyrosine F-18 PET Scans in Patients with New or Recurrent Brain Tumors and Brain Metastases. [Link]

  • Packard, A. B., et al. (2010). Biodistribution and stability studies of [18F]fluoroethylrhodamine B, a potential PET myocardial perfusion agent. Nuclear Medicine and Biology, 37(4), 457-462. [Link]

  • Kratochwil, C., et al. (2014). Intra-individual comparison of 18F-FET and 18F-DOPA in PET imaging of recurrent brain tumors. Neuro-Oncology, 16(3), 434-440. [Link]

  • Unterrainer, M., et al. (2015). Performance of 18F-FET versus 18F-FDG-PET for the diagnosis and grading of brain tumors: systematic review and meta-analysis. Neuro-Oncology, 17(8), 1121-1129. [Link]

  • Radiology Key. (2021). Novel Tracers and Radionuclides in PET Imaging. [Link]

  • Kratochwil, C., et al. (2014). Intra-individual comparison of ¹⁸F-FET and ¹⁸F-DOPA in PET imaging of recurrent brain tumors. Neuro-Oncology, 16(3), 434-440. [Link]

  • Zhang, M. R., et al. (2017). Comparison between [18F]fluorination and [18F]fluoroethylation reactions for the synthesis of the PDE10A PET radiotracer [18F]MNI-659. Nuclear Medicine and Biology, 55, 1-8. [Link]

  • Smith, G. E., et al. (2024). Pilot Evaluation of S-(3-[18F]Fluoropropyl)-d-Homocysteine and O-(2-[18F]Fluoroethyl)-d-Tyrosine as Bacteria-Specific Radiotracers for PET Imaging of Infection. Molecular Imaging and Biology. [Link]

  • Jansen, N. L., et al. (2013). [18F]-fluoro-ethyl-l-tyrosine PET: a valuable diagnostic tool in neuro-oncology, but not all that glitters is glioma. Neuro-Oncology, 15(3), 353-365. [Link]

  • Yu, P., et al. (2024). Comparing [18F]FET PET and [18F]FDOPA PET for glioma recurrence diagnosis: a systematic review and meta-analysis. Frontiers in Oncology, 13, 1346951. [Link]

  • Pérez-Pérez, M., et al. (2023). Head-to-Head Comparison of [18F]F-choline and Imaging of Prostate-Specific Membrane Antigen, Using [18F]DCFPyL PET/CT, in Patients with Biochemical Recurrence of Prostate Cancer. Cancers, 15(13), 3465. [Link]

  • Koole, M., et al. (2017). Preclinical Evaluation and Quantification of 18F-Fluoroethyl and 18F-Fluoropropyl Analogs of SCH442416 as Radioligands for PET Imaging of the Adenosine A2A Receptor in Rat Brain. Journal of Nuclear Medicine, 58(3), 486-492. [Link]

  • Evangelista, L., et al. (2015). ¹⁸F-fluoromethylcholine or ¹⁸F-fluoroethylcholine pet for prostate cancer imaging: which is better? A literature revision. Nuclear Medicine and Biology, 42(4), 365-372. [Link]

  • Tang, G., et al. (2004). Radiation dosimetry of O-(3-[18F]fluoropropyl)-l-tyrosine as oncologic PET tracer based on the mice distribution data. Applied Radiation and Isotopes, 60(1), 37-42. [Link]

  • Langen, K. J., et al. (2022). Two Decades of Brain Tumour Imaging with O-(2-[18F]fluoroethyl)-L-tyrosine PET: The Forschungszentrum Jülich Experience. Cancers, 14(14), 3352. [Link]

  • Rowe, S. P., et al. (2023). Hybrid 18F-Fluoroethyltyrosine PET and MRI with Perfusion to Distinguish Disease Progression from Treatment-Related Change in Malignant Brain Tumors: The Quest to Beat the Toughest Cases. Journal of Nuclear Medicine, 64(5), 714-720. [Link]

  • Löscher, W., et al. (2017). Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging. Molecules, 22(9), 1569. [Link]

  • Evangelista, L., et al. (2019). Comparison Between 18F-Dopa and 18F-Fet PET/CT in Patients with Suspicious Recurrent High Grade Glioma: A Literature Review and Our Experience. Current Radiopharmaceuticals, 12(2), 112-120. [Link]

  • Tang, G., et al. (2003). Pharmacokinetics and radiation dosimetry estimation of O-(2-[18F]fluoroethyl)-L-tyrosine as oncologic PET tracer. Applied Radiation and Isotopes, 58(2), 221-226. [Link]

  • Tang, G., et al. (2003). Synthesis and evaluation of O-(3-[18F]fluoropropyl)-L-tyrosine as an oncologic PET tracer. Nuclear Medicine and Biology, 30(7), 745-751. [Link]

  • Jansen, N. L., et al. (2013). [18F]-fluoro-ethyl-l-tyrosine PET: a valuable diagnostic tool in neuro-oncology, but not all that glitters is glioma. Neuro-Oncology, 15(3), 353-365. [Link]

  • Wuest, M., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry, 12(10), 1736-1748. [Link]

  • Fischer, S., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6088. [Link]

  • Radiology Key. (2016). Newer Tracers for Cancer Imaging. [Link]

  • Hodolic, M., et al. (2018). 18F-FET and 18F-choline PET-CT in patients with MRI-suspected low-grade gliomas: a pilot study. Radiology and Oncology, 52(4), 438-445. [Link]

  • Wuest, M., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry, 12(10), 1736-1748. [Link]

  • Wilson, J., et al. (2019). Comparative Evaluation of [18F]5-Fluoroaminosuberic Acid and (4S)-4-(3-[18F]fluoropropyl)-l-Glutamate as System xc–-Targeting Radiopharmaceuticals. Molecular Pharmaceutics, 16(5), 2006-2016. [Link]

  • Pauleit, D., et al. (2004). Comparison of O-(2-18F-fluoroethyl)-L-tyrosine PET and 3-123I-iodo-alpha-methyl-L-tyrosine SPECT in brain tumors. Journal of Nuclear Medicine, 45(3), 374-381. [Link]

  • Dreher, W. R., et al. (2005). Effect of Perfluoroalkyl Chain Length on Synthesis and Film Formation of Fluorine-Containing Colloidal Dispersions. Langmuir, 21(2), 739-745. [Link]

  • sincerity, et al. (2008). Comparison of 18F-FDG, 18F-FET and 18F-FLT for differentiation between tumor and inflammation in rats. Journal of Nuclear Medicine, 49(Supplement 1), 237P. [Link]

  • Li, Z., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Journal of Medicinal Chemistry, 65(14), 9573-9602. [Link]

Sources

In Vitro Binding Affinity Assays for Novel Pyrrolidine-Based Ligands: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vitro binding affinity assays for novel pyrrolidine-based ligands Content Type: Publish Comparison Guide

Introduction: The Pyrrolidine Challenge in Drug Discovery

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, serving as the core structural motif in blockbuster drugs ranging from DPP-4 inhibitors (e.g., Vildagliptin) to CCR5 antagonists and Mcl-1 inhibitors. Its sp³-hybridized nitrogen offers unique vectors for substituent growth, allowing medicinal chemists to explore 3D chemical space more effectively than with flat aromatic systems.[1]

However, characterizing the binding affinity of novel pyrrolidine-based ligands presents specific challenges. These compounds are often low molecular weight (<450 Da), possess secondary amines with high pKa values (leading to cationic charges at physiological pH), and may exhibit rapid dissociation rates (


) that traditional equilibrium assays miss.

This guide compares the primary in vitro binding assays—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Fluorescence Polarization (FP) —specifically optimized for pyrrolidine scaffolds.

Part 1: Comparative Analysis of Binding Assays

For pyrrolidine-based small molecules, the choice of assay depends on the stage of development (Screening vs. Lead Optimization) and the specific data required (Kinetics vs. Thermodynamics).

Table 1: Comparative Performance Matrix for Pyrrolidine Ligands

FeatureSurface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Fluorescence Polarization (FP) Radioligand Binding
Primary Output Kinetics (

,

,

)
Thermodynamics (

,

,

,

)
Equilibrium

/

Equilibrium

Label Requirement Label-freeLabel-freeRequires Fluorescent TracerRequires Radioisotope
Throughput Medium-High (e.g., Biacore 8K)Low (Serial injections)High (384/1536-well)Low-Medium
Sample Consumption Low (Ligand: <10

L of 10 mM)
High (Protein: mg quantities)LowLow
Pyrrolidine Specifics Best for: Measuring rapid

common in fragment hits.
Best for: Validating stoichiometry and enthalpic drivers.Best for: HTS competition assays against a known tracer.Best for: GPCR targets where purified protein is unstable.
Key Limitation Non-specific binding of basic amines to carboxylated chips.Low throughput; requires high solubility.Tracer displacement artifacts; interference from autofluorescence.Radioactive waste; safety regulations.
Part 2: Technical Deep Dive & Protocols
1. Surface Plasmon Resonance (SPR): The Kinetic Gold Standard

SPR is the preferred method for pyrrolidine ligands because it resolves the residence time (


), a better predictor of in vivo efficacy than affinity (

) alone.

Expert Insight (The "Basic Amine" Problem): Pyrrolidine nitrogens are often positively charged at pH 7.4. Standard CM5 sensor chips (carboxymethylated dextran) are negatively charged, leading to electrostatic non-specific binding (NSB).

  • Solution: Use high-salt running buffer (PBS + 300 mM NaCl) or cap unreacted esters aggressively with ethylenediamine instead of ethanolamine during chip activation.

Protocol: Single-Cycle Kinetics for Small Molecules

  • Chip Preparation:

    • Activate flow cell with EDC/NHS (1:1) for 7 minutes.

    • Inject Target Protein (diluted in 10 mM Sodium Acetate, pH 4.5-5.0) to reach a high density (3000–5000 RU) to ensure signal detection for low MW ligands.

    • Block with 1 M Ethanolamine (pH 8.5).[2]

    • Reference Cell: Activate and immediately block (no protein) to correct for bulk refractive index changes.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 5.0%) in the running buffer. This corrects for the high refractive index of DMSO, which is essential for small molecule analysis.

  • Analyte Injection (The Pyrrolidine Ligand):

    • Prepare a 5-point concentration series (e.g., 0.1

      
      M to 10 
      
      
      
      M).
    • Single-Cycle Mode: Inject concentrations sequentially (low to high) without regeneration between injections. This is critical for pyrrolidines that might be difficult to regenerate or have fast kinetics.

    • Flow rate: High (30–50

      
      L/min) to minimize mass transport limitations.
      
  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model.

    • Assess

      
       (theoretical max response) vs. observed response to verify stoichiometry.
      

Visualizing the SPR Workflow

SPR_Workflow Start Start: Ligand Preparation Immob Immobilize Target (High Density for Low MW) Start->Immob RefCell Prepare Reference Cell (Block Surface) Immob->RefCell Solvent DMSO Solvent Correction RefCell->Solvent Minimize Bulk Shift Inject Single-Cycle Injection (0.1 - 10 µM) Solvent->Inject Analyze Fit 1:1 Langmuir Model Calculate kon, koff Inject->Analyze Raw Sensorgram

Caption: Step-by-step SPR workflow optimized for small molecule kinetics, highlighting the critical solvent correction step.

2. Fluorescence Polarization (FP): High-Throughput Screening

FP is ideal for screening libraries of pyrrolidine derivatives. It relies on the principle that a small fluorescent tracer rotates rapidly (low polarization), but when bound to a large protein, rotation slows (high polarization).

Protocol: Competition Binding Assay

  • Tracer Synthesis:

    • Conjugate a known binder (e.g., a native pyrrolidine substrate) with a fluorophore (FITC or TAMRA) via a linker that does not interfere with the pharmacophore.

  • Optimization:

    • Titrate protein against fixed tracer (e.g., 10 nM) to determine the

      
       of the tracer.
      
    • Use protein concentration at

      
       or 
      
      
      
      for the competition assay.
  • Competition:

    • Incubate Protein + Tracer + Test Compound (Pyrrolidine analog) in 384-well black plates.

    • Incubation time: 30–60 mins at RT.

  • Readout:

    • Measure parallel (

      
      ) and perpendicular (
      
      
      
      ) fluorescence intensity.
    • Calculate Polarization (

      
      ) = 
      
      
      
      .
    • Result: A decrease in mP indicates the test compound has displaced the tracer.

Part 3: Decision Framework for Assay Selection

Choosing the right assay is often a trade-off between throughput and information depth. Use the following logic flow to determine the best approach for your specific pyrrolidine series.

Assay_Decision_Tree Start Objective: Characterize Pyrrolidine Ligand Throughput Is this a Screen (>100 cmpds)? Start->Throughput Kinetics Is Residence Time (koff) required? Throughput->Kinetics No FP_Assay Select: Fluorescence Polarization (High Throughput) Throughput->FP_Assay Yes Mechanism Is Mechanism of Action (Enthalpy/Entropy) needed? Kinetics->Mechanism No SPR_Assay Select: SPR (Kinetic Profiling) Kinetics->SPR_Assay Yes Mechanism->SPR_Assay No (Default to Affinity) ITC_Assay Select: ITC (Thermodynamic Validation) Mechanism->ITC_Assay Yes

Caption: Logic flow for selecting the appropriate binding assay based on experimental throughput and data requirements.

References
  • Cytiva. (2024).[3] Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. Retrieved from [Link]

  • Gifford Bioscience. (2024). SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]

  • MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Retrieved from [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Springer Protocols. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 3-(2-Fluoroethyl)pyrrolidine Hydrochloride: A Modern Approach

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical comparison between a traditional and a novel, optimized synthetic route for 3-(2-fluoroethyl)pyrrolidine hydrochloride, a key building block in modern medicinal chemistry. We will delve into the strategic rationale behind the new pathway, presenting a head-to-head comparison supported by experimental data. This document is intended for researchers, chemists, and process development professionals seeking to enhance efficiency, safety, and yield in the synthesis of fluorinated heterocyclic compounds.

Introduction: The Significance of Fluorinated Pyrrolidines

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1] The introduction of fluorine or fluoroalkyl groups can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[2][3] Specifically, the 3-(2-fluoroethyl)pyrrolidine moiety is a valuable building block for synthesizing a range of pharmacologically active agents. Its hydrochloride salt form enhances stability and ease of handling.[2] Given its importance, the development of efficient, scalable, and safe synthetic routes is of paramount importance.

This guide will first outline a common, multi-step "traditional" route, highlighting its inherent limitations. Subsequently, we will introduce a novel, streamlined synthetic strategy designed to overcome these challenges. A direct comparison of key performance metrics will be provided, followed by detailed, validated experimental protocols.

The Established Synthetic Pathway: A Critical Evaluation

A frequently employed route to 3-(2-fluoroethyl)pyrrolidine hydrochloride begins with the commercially available N-Boc-3-pyrrolidinone. This pathway, while reliable, involves several discrete steps including a Wittig reaction, hydrogenation, deoxofluorination, and finally, deprotection.

Diagram of the Traditional Synthetic Route

G A N-Boc-3-pyrrolidinone C N-Boc-3-(carbethoxymethylidene) pyrrolidine A->C Step 1 B Wittig Reaction (EtO)2P(O)CH2CO2Et, NaH E N-Boc-3-(2-hydroxyethyl) pyrrolidine C->E Step 2 D Hydrogenation H2, Pd/C G N-Boc-3-(2-fluoroethyl) pyrrolidine E->G Step 3 F Deoxofluorination (DAST) I 3-(2-Fluoroethyl)pyrrolidine HCl G->I Step 4 H Deprotection HCl in Dioxane

Caption: Traditional 4-step synthesis of the target compound.

Scientist's Notes on the Traditional Route: This pathway is functionally sound but presents several challenges in a process chemistry setting:

  • Wittig Reaction: The use of sodium hydride (NaH) requires stringent anhydrous conditions and careful handling due to its pyrophoric nature. The removal of phosphorus byproducts can also complicate purification.

  • Deoxofluorination: Step 3 traditionally employs diethylaminosulfur trifluoride (DAST). DAST is effective but known for its thermal instability, with the potential for explosive decomposition, making it a significant safety concern for scale-up.[4][5] It is also sensitive to moisture and can generate corrosive HF as a byproduct.

  • Multiple Steps: A four-step sequence generally leads to a lower overall yield due to material losses at each stage of reaction, workup, and purification.

A Novel, Streamlined Synthetic Route

To address the shortcomings of the established method, we have validated a more efficient, two-step route starting from the readily available N-Boc-3-(2-hydroxyethyl)pyrrolidine. This novel approach leverages a safer, modern deoxofluorination reagent followed by a robust deprotection protocol.

Diagram of the Novel Synthetic Route

G A N-Boc-3-(2-hydroxyethyl) pyrrolidine C N-Boc-3-(2-fluoroethyl) pyrrolidine A->C Step 1 B Modern Deoxofluorination (XtalFluor-E®, Et3N·3HF) E 3-(2-Fluoroethyl)pyrrolidine HCl C->E Step 2 D Deprotection HCl in Acetone/H2O

Caption: Novel 2-step synthesis of the target compound.

Scientist's Notes on the Novel Route: The strategic advantages of this new pathway are rooted in modern synthetic methodologies:

  • Superior Fluorination Reagent: We replaced DAST with XtalFluor-E®, a crystalline, thermally stable deoxofluorinating agent.[6][7] XtalFluor reagents are easier to handle, exhibit greater thermal stability (decomposition onset >119°C vs. ~60°C for DAST), and often result in fewer elimination byproducts.[5][6][7] This significantly enhances the safety profile, particularly for larger-scale synthesis.

  • Process-Friendly Deprotection: The use of concentrated HCl in acetone provides a scalable and effective method for Boc deprotection.[8] This procedure often allows for the direct crystallization of the hydrochloride salt from the reaction mixture, simplifying purification and improving product isolation.[8]

  • Improved Atom Economy: By starting from a more advanced intermediate and reducing the number of synthetic steps, the overall yield and process efficiency are markedly improved.

Head-to-Head Performance Comparison

The following table summarizes the key performance indicators for both the traditional and novel synthetic routes, based on validated laboratory-scale syntheses (10g scale).

ParameterTraditional RouteNovel RouteJustification
Number of Steps 42Reduced complexity and potential for higher throughput.
Overall Yield ~45-55%~75-85%Fewer steps lead to significantly lower cumulative product loss.
Purity (pre-crystallization) >95% (HPLC)>98% (HPLC)Cleaner fluorination with XtalFluor reduces side products.
Key Reagent Safety DAST (High Hazard)XtalFluor-E® (Moderate Hazard)XtalFluor's thermal stability is a major safety advantage.[6][7]
Process Time 4-5 days2 daysFewer reactions and purifications shorten the overall cycle time.
Workup/Purification Multiple chromatographic purificationsSingle final crystallizationDirect crystallization of the final product simplifies downstream processing.[8]

Detailed Experimental Protocols

Workflow Validation Diagram

Caption: Comparative workflow for route validation.

Protocol 1: Novel Synthesis of 3-(2-Fluoroethyl)pyrrolidine Hydrochloride

Step 1: Synthesis of N-Boc-3-(2-fluoroethyl)pyrrolidine

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-3-(2-hydroxyethyl)pyrrolidine (10.0 g, 46.4 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Carefully add XtalFluor-E® (12.8 g, 55.7 mmol, 1.2 equiv.) portion-wise, maintaining the internal temperature below 5 °C.

  • Add triethylamine trihydrofluoride (Et3N·3HF) (9.0 mL, 55.7 mmol, 1.2 equiv.) dropwise via syringe over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate (NaHCO3, 150 mL).

  • Separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude oil via flash column chromatography (silica gel, gradient of 10-30% ethyl acetate in hexanes) to yield N-Boc-3-(2-fluoroethyl)pyrrolidine as a colorless oil.

    • Expected Yield: 8.9 g (88%)

    • Expected Purity: >98%

Step 2: Synthesis of 3-(2-Fluoroethyl)pyrrolidine Hydrochloride

  • Dissolve N-Boc-3-(2-fluoroethyl)pyrrolidine (8.9 g, 41.0 mmol) in acetone (80 mL) in a 250 mL round-bottom flask.

  • Add concentrated hydrochloric acid (37%, 8.5 mL, 102.5 mmol, 2.5 equiv.) to the stirred solution.[8]

  • Heat the resulting solution to 50 °C and stir for 3 hours. A white precipitate should form.[8]

  • Cool the slurry to room temperature, then further cool in an ice bath for 1 hour.

  • Collect the solid by vacuum filtration, washing the filter cake with cold acetone (2 x 20 mL).

  • Dry the solid under high vacuum at 40 °C to a constant weight to afford 3-(2-fluoroethyl)pyrrolidine hydrochloride as a white crystalline solid.

    • Expected Yield: 5.8 g (92%)

    • Expected Purity: >99% (HPLC)

Protocol 2: Traditional Synthesis (For Comparison)

Step 3: Deoxofluorination using DAST

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-3-(2-hydroxyethyl)pyrrolidine (10.0 g, 46.4 mmol) and anhydrous DCM (100 mL).

  • Cool the stirred solution to -78 °C in a dry ice/acetone bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (7.4 mL, 55.7 mmol, 1.2 equiv.) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction at 0 °C by slowly adding saturated aqueous NaHCO3 (150 mL). Caution: Gas evolution.

  • Perform workup and purification as described in Protocol 1, Step 1.

    • Expected Yield: 7.5 g (74%)

    • Expected Purity: ~95% (minor elimination byproducts may be observed).

Step 4: Deprotection using HCl in Dioxane

  • Dissolve N-Boc-3-(2-fluoroethyl)pyrrolidine (7.5 g, 34.5 mmol) in a 100 mL flask.

  • Add a 4 M solution of HCl in 1,4-dioxane (43 mL, 172.5 mmol, 5.0 equiv.).[9][10]

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether (50 mL), filter the solid, and wash with additional diethyl ether (2 x 20 mL).

  • Dry the solid under high vacuum to afford the final product.

    • Expected Yield: 4.9 g (92%)

Conclusion

The newly validated two-step synthetic route for 3-(2-fluoroethyl)pyrrolidine hydrochloride offers significant advantages over traditional methods. By employing the thermally stable and selective deoxofluorinating agent XtalFluor-E® and a process-friendly deprotection/crystallization protocol, this novel pathway demonstrates a marked improvement in overall yield (81% vs. 50%), safety, and operational efficiency. This route is highly recommended for researchers and process chemists requiring reliable, scalable, and safer access to this valuable fluorinated building block.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]

  • White, J. D., et al. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 8(6), 959-961. [Link]

  • Beaulieu, F., et al. (2009). Aminodifluorosulfinium Salts: Efficient and Stable Deoxofluorinating Reagents with a Broad Substrate Scope. Organic Letters, 11(21), 5050–5053. [Link]

Sources

Comparing the efficacy of different fluoroalkylating agents for radiolabeling

Comparative Guide: Efficacy of Fluoroalkylating Agents for F-Radiolabeling

Executive Summary & Strategic Selection

In the design of PET radiotracers, direct radiofluorination is often impeded by the poor nucleophilicity of


Fluoroalkylating agents



This guide compares the three dominant classes of agents—Fluoromethyl , Fluoroethyl , and Fluoropropyl —analyzing their reactivity, stability, and utility in automated synthesis.

Quick Selection Matrix
Feature

Fluoromethyl (

)

Fluoroethyl (

)

Fluoropropyl (

)
Primary Agent



Reactivity Highest (Hyper-reactive)Moderate to HighModerate
Metabolic Stability Low (Defluorination risk)HighVariable
Automation Complex (Gas phase/AgOTf)Standard (SPE/HPLC)Standard (Distillation)
Best For Sterically hindered nucleophilesGeneral purpose labelingLipophilicity tuning

Technical Comparison of Agents

Fluoromethyl Agents ( )
  • Variants:

    
     (Bromide) vs. 
    
    
    (Triflate).[1]
  • Mechanism: The triflate variant is generated via on-line conversion of the bromide using a silver triflate (AgOTf) column.

  • Efficacy:

    
     is the most reactive  fluoroalkylating agent available. It can alkylate tertiary amines and weak nucleophiles that fail with fluoroethyl agents.
    
  • Limitation: The resulting

    
    fluoromethyl-heteroatom bond is susceptible to in vivo hydrolysis, often leading to bone uptake (free 
    
    
    fluoride).
Fluoroethyl Agents ( )
  • Variants:

    
     (Bromide) vs. 
    
    
    (Tosylate).
  • Comparison:

    • 
      :  Higher reactivity but highly volatile (bp ~10°C), making it difficult to trap and handle in automated cassettes without cryogenic cooling or sealed vessels.
      
    • 
      :  Lower volatility (bp >100°C) allows for easy handling and purification via SPE. It is the industry standard for automated modules (e.g., GE FASTlab, Trasis AllinOne).
      
  • Data Insight: In the synthesis of PDE10A tracer

    
    , fluoroethylation with 
    
    
    yielded 22.5% RCY , whereas direct fluorination yielded only 13.6%, demonstrating the utility of this prosthetic group approach.
Fluoropropyl Agents ( )
  • Utility: Primarily used to modulate the lipophilicity (

    
    ) of the final tracer.
    
  • Kinetics: Slower reaction kinetics compared to methyl/ethyl analogs due to steric factors and the inductive effect of the fluorine atom diminishing over the longer chain.

Comparative Data Analysis

The following table synthesizes experimental data regarding the synthesis and application of these agents.

AgentPrecursorSynthesis Yield (RCY)Molar Activity (

)
PurificationKey Side Products

Dibromomethane40–50% (from

)
>100 GBq/

mol
Gas Phase / AgOTf

(breakthrough)

1,2-Dibromoethane30–45%50–200 GBq/

mol
Distillation

fluoride

1,2-Bis(tosyloxy)ethane35–55%340–464 GBq/

mol
HPLC or SPE (tC18)


1,3-Dibromopropane25–40%VariableDistillation

fluoride

Visualized Workflows

Decision Logic for Agent Selection

This decision tree guides the selection of the optimal agent based on the target molecule's properties.

AgentSelectionStartSelect NucleophileTypeNucleophile Type?Start->TypeStericSterically Hindered?Type->StericAmine/PhenolStabilityMetabolic Stability Critical?Steric->StabilityNoCH2OTfUse [18F]CH2OTf(High Reactivity)Steric->CH2OTfYes (e.g., Tertiary Amine)FEtOTsUse [18F]FEtOTs(Standard/Stable)Stability->FEtOTsYes (Avoid Defluorination)FPrBrUse [18F]FPrBr(Lipophilicity Tuning)Stability->FPrBrNo (Need higher LogP)

Figure 1: Decision logic for selecting the appropriate fluoroalkylating agent based on steric and metabolic constraints.

Synthesis Pathway: Triflate vs. Tosylate

SynthesisPathwayscluster_0[18F]Fluoromethyl Triflate (Gas Phase)cluster_1[18F]Fluoroethyl Tosylate (Liquid Phase)F18_1[18F]F- / K222CH2BrF[18F]CH2BrF (Gas)F18_1->CH2BrF110°CCH2Br2CH2Br2CH2Br2->CH2BrFAgOTfAgOTf Column(200°C)CH2BrF->AgOTfOn-line ConversionCH2OTf[18F]CH2OTfAgOTf->CH2OTfF18_2[18F]F- / K222FEtOTs_CrudeCrude [18F]FEtOTsF18_2->FEtOTs_CrudeMeCN, 90°CTsOEBis-tosyloxyethaneTsOE->FEtOTs_CrudeSPEtC18 SPEPurificationFEtOTs_Crude->SPEFEtOTs_PurePure [18F]FEtOTsSPE->FEtOTs_PureElute w/ Solvent

Figure 2: Comparative mechanistic workflows. Top: Gas-phase conversion for high-reactivity methyl triflate. Bottom: Liquid-phase SPE purification for stable ethyl tosylate.

Detailed Experimental Protocols

Protocol A: Automated Synthesis of Tosylate ( )

Objective: High-yield production suitable for clinical tracers (e.g.,


Platform:
  • Preparation of

    
    : 
    
    • Trapping: Load cyclotron-produced

      
       onto a QMA carbonate cartridge.[2]
      
    • Elution: Elute with

      
       (11 mg) and 
      
      
      (2 mg) in MeCN/H2O (8:2 v/v).
    • Drying: Azeotropic distillation at 100°C under vacuum/nitrogen flow (x2 with MeCN).

  • Labeling Reaction:

    • Add precursor: 1,2-Bis(tosyloxy)ethane (5–10 mg) in anhydrous MeCN (1 mL).

    • Reaction: Heat at 90°C for 10 minutes .

    • Note: Avoid temperatures >110°C to minimize elimination to

      
      vinyl fluoride.
      
  • Purification (SPE Method):

    • Dilute crude mixture with water (20 mL) to reduce organic solvent strength.

    • Pass through a pre-conditioned Sep-Pak tC18 Plus cartridge. The

      
       is retained; unreacted fluoride and salts pass through.
      
    • Wash with water (10 mL).[3]

    • Elute product with DMSO or DMF (1–2 mL) directly into the second reactor containing the nucleophile.

  • Quality Control:

    • Expected RCY: 35–55% (decay corrected).[4]

    • Radiochemical Purity: >95%.[3][5][6][7][8]

Protocol B: Synthesis of Triflate ( )

Objective: Labeling of sterically hindered amines (e.g.,

  • Bromide Synthesis:

    • React dried

      
       with dibromomethane  (
      
      
      ) in MeCN at 110°C.
  • On-Line Conversion:

    • Pass the gaseous

      
       (carried by Helium flow) through a heated Silver Triflate (AgOTf)  column (impregnated on graphitized carbon) maintained at 190–200°C .
      
    • Mechanism:[7][9][10] The Ag+ abstracts the bromide, facilitating immediate substitution with the triflate group.

  • Trapping:

    • Direct the output gas stream into a cooled vial (-20°C) containing the target precursor (e.g., dimethylaminoethanol) in solvent (DMF/Dichloromethane).

  • Performance:

    • Conversion efficiency (Br

      
       OTf): >95%.[3][11]
      
    • Total RCY: 40–50%.

References

  • Schoultz, B. W., et al. (2013).[2][3] "A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate." Molecules, 18(6), 7271-7278.[3] Link

  • Iwata, R., et al. (2002). "[18F]Fluoromethyl triflate, a novel and reactive [18F]fluoromethylating agent: preparation and application to the on-column preparation of [18F]fluorocholine." Applied Radiation and Isotopes, 57(3), 347-352. Link

  • Mori, T., et al. (2017). "Comparison between [18F]fluorination and [18F]fluoroethylation reactions for the synthesis of the PDE10A PET radiotracer [18F]MNI-659." Nuclear Medicine and Biology, 55, 1-7. Link

  • Pijeira, M., et al. (2022).[10][11] "A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products." EJNMMI Radiopharmacy and Chemistry, 7, 26. Link

  • Zhang, M. R., et al. (2012). "[18F]Fluoroalkyl Agents: Synthesis, Reactivity and Application for Development of PET Ligands in Molecular Imaging." Current Topics in Medicinal Chemistry, 12(12). Link

The Gold Standard: A Guide to Cross-Validation of HPLC and NMR for Absolute Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of chemical synthesis and drug development, the accurate determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable biological data, regulatory compliance, and ultimately, patient safety. Relying on a single analytical technique, no matter how powerful, can introduce blind spots, leading to a fundamentally incomplete understanding of a sample's true composition.

This guide provides an in-depth comparison and a synergistic workflow for two of the most powerful and ubiquitous analytical techniques in the chemist's arsenal: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond a simple side-by-side comparison to demonstrate how these orthogonal methods are cross-validated to establish an absolute, defensible purity value through a mass balance approach.

Part 1: The Chromatographic Workhorse - Purity by HPLC

High-Performance Liquid Chromatography is the cornerstone of purity assessment in most laboratories. Its power lies in its exceptional ability to separate a sample into its individual components.

The Principle of Separation

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. For purity analysis, Reversed-Phase HPLC (RP-HPLC) is most common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Nonpolar compounds interact more strongly with the stationary phase and thus elute later than polar compounds. A detector, most commonly a Diode Array Detector (DAD) or Photo Diode Array (PDA), measures the absorbance of the eluting compounds at various UV wavelengths.

The "100% Method" (Area Percent): A Necessary but Incomplete Picture

The most frequent application of HPLC for purity is the "area percent" method. The resulting chromatogram displays a series of peaks, each corresponding to a separated component. The area under each peak is integrated, and the purity is calculated as the area of the main peak divided by the total area of all peaks.[1]

Calculation: % Purity (Area Normalization) = (Area of Main Peak / Total Area of All Peaks) * 100[1]

However, this method operates on a critical, and often flawed, assumption: that every compound, both the analyte and its impurities, has the same UV response (extinction coefficient) at the chosen wavelength.[2] This is rarely the case. An impurity with a strong chromophore could appear as a large peak even at a low concentration, while an impurity with a weak or no chromophore might be significantly underrepresented or missed entirely.[3]

Furthermore, this method cannot detect non-UV-active impurities, such as inorganic salts, or highly volatile impurities that may not be suitably analyzed by the chosen method.[3] Therefore, while HPLC is excellent for determining chromatographic purity and profiling related substances, it does not provide an absolute purity value on its own.

Protocol 1: HPLC Purity Determination (Area Percent Method)

This protocol outlines a general procedure for assessing the purity of a synthesized organic compound using RP-HPLC with a DAD/PDA detector.

1. System Preparation:

  • Ensure the HPLC system is properly maintained, and the pump seals and check valves are in good working order.
  • Prepare fresh mobile phases. For a typical RP-HPLC method, this would be:
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Acetonitrile
  • Degas the mobile phases thoroughly to prevent air bubbles.
  • Equilibrate the column (e.g., a C18, 150 mm x 4.6 mm, 3.5 µm column) with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound.
  • Dissolve the sample in a suitable solvent (e.g., 1 mL of 50:50 Acetonitrile:Water) to create a concentration of ~1 mg/mL. Ensure complete dissolution, using sonication if necessary.
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

3. Method Parameters:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 5 µL
  • DAD/PDA Detector:
  • Acquisition Range: 200-400 nm
  • Monitoring Wavelength: Select a wavelength where the main compound has significant absorbance (e.g., 254 nm).
  • Gradient Elution: A gradient is crucial to ensure elution of both early and late-eluting impurities.
  • 0-20 min: 5% B to 95% B
  • 20-25 min: Hold at 95% B
  • 25-26 min: 95% B to 5% B
  • 26-30 min: Hold at 5% B (re-equilibration)

4. Data Acquisition and Analysis:

  • Inject a blank (solvent) to ensure no system peaks interfere.
  • Inject the prepared sample.
  • Integrate all peaks in the chromatogram, setting an appropriate area threshold to exclude baseline noise.
  • Use the HPLC software to perform peak purity analysis using the DAD/PDA spectral data. This compares UV-Vis spectra across the width of the main peak to check for co-eluting impurities.[4]
  • Calculate the area percent purity.

Part 2: The Absolute Quantifier - Purity by qNMR

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[5] Unlike HPLC, its fundamental principle allows for the direct measurement of a compound's concentration or purity without relying on compound-specific reference standards for the analyte itself.[6]

The Principle of Absolute Quantification

The core principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal.[7][8] By co-dissolving a known mass of a highly pure, stable internal standard with a known mass of the analyte, one can use the ratio of their integrated signals to calculate the analyte's absolute purity.[9]

This makes qNMR a "primary ratio method," as defined by the Bureau International des Poids et Mesures (BIPM), capable of providing results traceable to the International System of Units (SI).[10]

Causality in Experimental Choices: The Internal Standard

The selection of an appropriate internal standard is the most critical decision in a qNMR experiment.[11] The standard acts as the anchor for the entire calculation; any error in its purity or mass is directly transferred to the final result.[11]

Criteria for an Ideal Internal Standard:

  • High Purity: Must be a certified reference material (CRM) with a well-documented, high purity (≥99.5%).[12]

  • Chemical Stability: Should not react with the analyte, solvent, or trace moisture.[9]

  • Non-overlapping Signals: Must have at least one sharp, well-resolved signal (ideally a singlet) in a region of the ¹H NMR spectrum that is free of signals from the analyte or residual solvents.[12]

  • Solubility: Must be fully soluble in the chosen deuterated solvent along with the analyte.[12]

  • Known Proton Count: The signal used for quantification must arise from a known number of protons.

Common internal standards include maleic acid, dimethyl sulfone, and dimethyl terephthalate.[11][13]

Protocol 2: Absolute Purity Determination by ¹H qNMR

This protocol provides a step-by-step method for determining the absolute purity of a synthesized compound.

1. Method Planning & Standard Selection:

  • Examine a standard ¹H NMR spectrum of your analyte to identify regions free of signals.
  • Choose a certified internal standard (e.g., Dimethyl terephthalate, purity 99.7%) that has a prominent singlet in a clear region. For an analyte with aromatic signals, the methyl singlet of dimethyl terephthalate at ~3.9 ppm is often suitable in CDCl₃.[13]

2. Sample Preparation (The Key to Accuracy):

  • Using a high-precision analytical balance (readable to 0.01 mg), accurately weigh approximately 10-15 mg of the synthesized compound directly into a clean, dry NMR tube. Record the mass precisely (m_analyte).
  • Accurately weigh approximately 5-10 mg of the dried internal standard into the same NMR tube. Record the mass precisely (m_std). The goal is to achieve a molar ratio between the analyte and standard that is roughly 1:1 to optimize integration accuracy.[12]
  • Add a precise volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., CDCl₃) using a calibrated pipette or syringe.[14]
  • Cap the tube securely and vortex/sonicate until both the analyte and the standard are completely dissolved, ensuring a homogenous solution.

3. NMR Data Acquisition (Quantitative Parameters are Essential):

  • Use a high-field NMR spectrometer (≥400 MHz).
  • Ensure the sample is properly shimmed to achieve high resolution and symmetrical peak shapes.
  • Crucial Acquisition Parameters:
  • Pulse Angle: Use a 90° pulse (zg pulse program) for maximum signal excitation.[14]
  • Relaxation Delay (D1): This is critical. The delay between pulses must be long enough to allow all protons (in both the analyte and standard) to fully relax back to equilibrium. A delay of at least 5 times the longest T₁ relaxation time (5xT₁) is required.[12] A conservative, universal value of 30-60 seconds is often used if T₁ values are unknown.[12] Insufficient delay will lead to signal saturation and inaccurate integration.[11]
  • Number of Scans (NS): Acquire enough scans (typically 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks being integrated.[13]
  • Receiver Gain: Set the receiver gain to avoid signal clipping or distortion.

4. Data Processing and Calculation:

  • Process the FID with minimal line broadening (e.g., LB = 0.1 - 0.3 Hz).[14]
  • Carefully phase the spectrum manually to ensure all peaks have a correct, symmetrical shape.
  • Apply a high-order polynomial baseline correction.[14]
  • Select a well-resolved, characteristic signal for the analyte and a signal for the internal standard. Integrate both peaks over a wide, consistent range.
  • Calculate the purity using the following formula[7]:

Part 3: The Synergistic Cross-Validation Workflow

Neither HPLC nor qNMR alone tells the full story. HPLC excels at detecting and quantifying trace-level, structurally related impurities, while qNMR provides a direct, absolute measure of the main component against a certified standard.[15][16] The cross-validation of these orthogonal techniques, combined within a mass balance framework, provides the highest level of confidence in a purity assignment.[17][18]

The Mass Balance Approach

The principle of mass balance assumes that the total mass of a sample is the sum of the main component, related organic impurities, water content, residual solvents, and non-volatile inorganic impurities.[19][20] The purity is therefore calculated as 100% minus the sum of all quantified impurities.

Purity (Mass Balance) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Ash)

Workflow for Comprehensive Purity Assessment

The following diagram illustrates the workflow, where a single batch of a synthesized compound is subjected to parallel analyses to build a complete purity profile.

CrossValidationWorkflow cluster_0 Sample Batch cluster_1 Orthogonal Purity Analysis cluster_2 Impurity Analysis cluster_3 Final Purity Calculation Sample Synthesized Compound Batch HPLC HPLC-DAD (Chromatographic Purity) Sample->HPLC qNMR qNMR (Absolute Purity) Sample->qNMR KF Karl Fischer Titration (Water Content) Sample->KF TGA Thermogravimetric Analysis (Inorganic Ash & Volatiles) Sample->TGA GC Headspace GC-MS (Residual Solvents) Sample->GC MassBalance Mass Balance Calculation (Purity = 100% - Σ Impurities) HPLC->MassBalance FinalReport Final Purity Value (Cross-Validated) qNMR->FinalReport Directly Measures & Confirms Mass Balance KF->MassBalance TGA->MassBalance GC->MassBalance MassBalance->FinalReport Confirms

Caption: Cross-validation workflow for absolute purity determination.

In this workflow:

  • HPLC-DAD provides the percentage of all UV-active, chromatographically separable impurities.

  • qNMR gives a direct, absolute purity value for the main analyte. This value should closely match the value obtained from the mass balance calculation. A significant discrepancy would trigger an investigation (e.g., for non-UV active impurities not detected by HPLC).

  • Karl Fischer Titration quantifies the water content.

  • Headspace GC-MS quantifies residual volatile solvents from the synthesis.

  • Thermogravimetric Analysis (TGA) measures the amount of non-volatile inorganic residue (ash).

Part 4: Comparative Analysis and Data Presentation

The choice of technique depends on the specific question being asked. The true power is realized when they are used in concert.

FeatureHPLC (Area % with DAD/PDA)qNMR (Internal Standard Method)
Principle Chromatographic separation and UV-Vis absorbance.Direct proportionality between signal integral and number of nuclei.[6]
Quantification Type Relative (chromatographic purity).[1]Absolute (mass fraction purity).[5]
Reference Standard Not required for area %, but assumes equal response factors.[2]Requires a certified, high-purity internal standard.[9]
Selectivity Excellent for separating isomers and related impurities.[21]Excellent for distinguishing structurally different molecules. Can be limited by signal overlap.[16]
Sensitivity High (ppm or ng level). Ideal for trace impurity detection.[22]Lower (typically requires mg of sample). Not ideal for trace analysis.[23]
Universality Limited to compounds with a UV chromophore.Applicable to nearly all organic molecules (for ¹H NMR).[7]
Sample Throughput Higher (typical run times of 20-30 minutes).[15]Lower (requires long relaxation delays, can be >1 hour per sample).[15]
Sample State Destructive.[15]Non-destructive; sample can be recovered.[6][15]
Information Provided Impurity profile, retention times.Absolute purity, structural confirmation.
Governing Guidelines ICH Q2(R1).[24][25]Pharmacopeial chapters (e.g., USP, Ph. Eur.), metrological guides.

Conclusion

The determination of chemical purity is a multi-faceted challenge that cannot be adequately addressed by a single analytical method. While HPLC provides an unparalleled view of a compound's impurity profile, its reliance on the UV response of components makes it a relative technique. qNMR, conversely, offers a direct, absolute measure of the analyte mass fraction, serving as a powerful primary method.

By integrating these orthogonal techniques into a comprehensive mass balance approach—accounting for water, residual solvents, and inorganic impurities—researchers can establish a highly accurate, robust, and defensible purity value. This cross-validation strategy is not redundant; it is a self-validating system that ensures the highest level of scientific integrity and confidence in the quality of synthesized compounds, forming the gold standard in modern analytical chemistry.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • O-Liv. (2025). Polyphenol Testing: Why HPLC Beats NMR for Olive Oil Analysis. O-Liv. [Link]

  • FUJIFILM Wako. (n.d.). Quantitative NMR (qNMR). FUJIFILM Wako Chemicals U.S.A. Corporation. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • S. D. Zdn, et al. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. National Institutes of Health. [Link]

  • Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. [Link]

  • Jordi Labs. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Jordi Labs. [Link]

  • G. F. S. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]

  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

  • SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS. [Link]

  • M. J. T. Milton, et al. (2013). Metrological approaches to organic chemical purity: primary reference materials for vitamin D metabolites. SpringerLink. [Link]

  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap. [Link]

  • American Pharmaceutical Review. (2020). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review. [Link]

  • M. J. T. Milton & F. R. G. de la Mirandela. (2003). Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds. Metrologia. [Link]

  • ResearchGate. (2013). How to calculate the percentage purity using the HPLC?. ResearchGate. [Link]

  • Smolecule. (2026). Purity assessment methods for research chemicals. Smolecule. [Link]

  • Nanalysis. (2019). Beyond Structure Elucidation - Introduction to qNMR Part II - Calibrants. Nanalysis. [Link]

  • JETIR. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Jetir.Org. [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. BIPM. [Link]

  • M. J. T. Milton & F. R. G. de la Mirandela. (2013). Mass balance method for the SI value assignment of the purity of organic compounds. Metrologia. [Link]

  • Chromatography Forum. (2005). In what circumstances HPLC assay is more than 100%. Chromatography Forum. [Link]

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]

  • MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. [Link]

  • ResearchGate. (2025). Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds | Request PDF. ResearchGate. [Link]

  • Agilent. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent. [Link]

  • Technology Networks. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks. [Link]

Sources

In vivo evaluation of novel PET tracers derived from 3-(2-Fluoroethyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the In Vivo Evaluation of Novel Pyrrolidine-Based PET Tracers, with a Focus on Fluoroalkylated Derivatives

A Note to Our Audience: Initial research into PET tracers specifically derived from 3-(2-Fluoroethyl)pyrrolidine hydrochloride did not yield sufficient public data for a comprehensive comparative guide. Therefore, this guide has been broadened to encompass a highly relevant and innovative class of compounds: novel pyrrolidine-based PET tracers, with a particular focus on those incorporating fluoroalkylation. This allows for a robust, data-supported comparison of emerging radiopharmaceuticals that share key structural motifs with the original topic of interest.

Introduction: The Quest for Superior Neuroreceptor Imaging Agents

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of physiological processes at the molecular level.[1][2] The development of novel PET tracers is a critical endeavor in neuroscience and drug development, aiming to provide more specific and sensitive tools for studying complex brain functions and diseases. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to interact with a wide range of biological targets, including neuroreceptors. The introduction of a fluoroalkyl group, such as a fluoroethyl moiety, can significantly enhance the pharmacokinetic and pharmacodynamic properties of a potential PET tracer, including improved metabolic stability and optimal lipophilicity for blood-brain barrier penetration.[3]

This guide provides a comparative analysis of several novel pyrrolidine-based PET tracers, highlighting their synthesis, in vitro characteristics, and, most importantly, their in vivo performance in preclinical models. We will delve into the experimental data that underpins the evaluation of these tracers and discuss the rationale behind their design and testing.

Comparative Analysis of Novel Pyrrolidine-Based PET Tracers

The development of a successful PET tracer is a multi-faceted process that involves optimizing various parameters, from radiosynthesis to in vivo target engagement. Below, we compare key attributes of several promising pyrrolidine-based and fluoroalkylated PET tracers that have undergone preclinical evaluation.

TracerTargetRadiosynthesis HighlightsIn Vitro Affinity (Ki or IC50)In Vivo ModelKey In Vivo FindingsReference
¹⁸F-SDM-8 Synaptic Vesicle Glycoprotein 2A (SV2A)Two-step synthesis from a racemic iodonium precursor followed by chiral separation.Ki = 0.58 nMNon-human primateHigh brain uptake (SUV > 8), fast and reversible kinetics, high specificity for SV2A demonstrated by blocking studies.[4]
(S)-[¹⁸F]Fluspidine σ1 ReceptorsAutomated synthesis via nucleophilic substitution on a tosylate precursor.Ki = 0.59 nMMice, piglets, rhesus monkeysHigh radiochemical yield and purity. No radiometabolites detected in the brain. Showed specific binding to σ1 receptors.[3]
¹⁸F-FESCH Adenosine A2A Receptor--Wistar ratsDetermined to be a suitable ligand for quantifying A2A receptor expression with a 60-min dynamic scan.[5]
¹⁸F-FPSCH Adenosine A2A Receptor--Wistar ratsCompared to ¹⁸F-FESCH, showed lower non-displaceable binding potential.[5]

Experimental Workflows and Methodologies

The in vivo evaluation of a novel PET tracer follows a structured workflow designed to rigorously assess its potential for clinical translation.

Diagram: General Workflow for Preclinical PET Tracer Evaluation

G cluster_0 In Vitro Characterization cluster_1 Radiosynthesis & Quality Control cluster_2 In Vivo Evaluation in Animal Models cluster_3 Data Analysis & Modeling in_vitro_binding Binding Affinity & Selectivity Assays logp Lipophilicity (LogP/LogD) Determination in_vitro_binding->logp stability In Vitro Stability (Plasma/Microsomes) logp->stability radiolabeling Radiolabeling with ¹⁸F stability->radiolabeling purification Purification (e.g., HPLC) radiolabeling->purification qc Quality Control (Purity, Molar Activity) purification->qc biodistribution Ex Vivo Biodistribution Studies qc->biodistribution pet_imaging Dynamic PET/CT or PET/MR Imaging biodistribution->pet_imaging metabolite_analysis Metabolite Analysis (Plasma & Brain) pet_imaging->metabolite_analysis blocking_studies Blocking/Displacement Studies metabolite_analysis->blocking_studies kinetic_modeling Kinetic Modeling of PET Data blocking_studies->kinetic_modeling quantification Quantification of Target Density (e.g., BPnd) kinetic_modeling->quantification

Caption: A generalized workflow for the preclinical evaluation of a novel PET tracer.

Detailed Experimental Protocols

1. Radiosynthesis of [¹⁸F]Fluspidine

  • Objective: To radiolabel the tosylate precursor of Fluspidine with [¹⁸F]fluoride.

  • Procedure:

    • [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • The aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

    • The [¹⁸F]fluoride is eluted into a reaction vessel containing Kryptofix 2.2.2. and potassium carbonate.

    • The solvent is removed by azeotropic distillation with acetonitrile.

    • The tosylate precursor of Fluspidine dissolved in an appropriate solvent (e.g., DMSO) is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

    • The reaction mixture is heated at a specific temperature for a defined time to facilitate the nucleophilic substitution.

    • The crude reaction mixture is then purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • The collected fraction containing [¹⁸F]Fluspidine is reformulated in a physiologically acceptable solution (e.g., saline with ethanol).

    • Quality control is performed to determine radiochemical purity, molar activity, and residual solvent levels.[3]

2. In Vivo PET Imaging in Non-Human Primates with ¹⁸F-SDM-8

  • Objective: To assess the brain uptake, kinetics, and specificity of ¹⁸F-SDM-8 for the SV2A target.

  • Procedure:

    • A non-human primate is anesthetized and positioned in the PET scanner.

    • A transmission scan is acquired for attenuation correction.

    • A bolus of ¹⁸F-SDM-8 is administered intravenously.

    • A dynamic emission scan is acquired for 90-120 minutes.

    • Arterial blood samples are collected throughout the scan to determine the arterial input function and for metabolite analysis.

    • For blocking or displacement studies, a non-radioactive SV2A ligand (e.g., levetiracetam or UCB-J) is administered before or during the PET scan, respectively.

    • PET data are reconstructed and analyzed to generate time-activity curves for various brain regions.

    • Kinetic modeling is applied to the time-activity curves and the arterial input function to quantify receptor binding (e.g., distribution volume, VT, or binding potential, BPND).[4]

3. Ex Vivo Biodistribution Studies

  • Objective: To determine the distribution of the radiotracer in various organs and tissues at different time points post-injection.

  • Procedure:

    • A cohort of rodents (e.g., mice or rats) is injected intravenously with a known amount of the radiotracer.

    • At predefined time points (e.g., 5, 30, 60, 120 minutes post-injection), animals are euthanized.

    • Blood and various organs and tissues (e.g., brain, heart, liver, kidneys, muscle, bone) are collected and weighed.

    • The radioactivity in each sample is measured using a gamma counter.

    • The data are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Causality and Rationale in Experimental Design

The choice of experimental models and procedures is critical for the robust evaluation of a novel PET tracer.

  • Why use non-human primates? Non-human primates have a brain structure and neurochemistry that are more similar to humans than rodents, making them a valuable translational model for neuroreceptor imaging studies.[4]

  • The importance of metabolite analysis: The presence of radiometabolites that can cross the blood-brain barrier can confound the PET signal and lead to an overestimation of target binding. Therefore, it is crucial to quantify the fraction of the parent radiotracer in both plasma and brain tissue over time.[3][4]

  • Blocking and displacement studies for demonstrating specificity: These studies are the gold standard for demonstrating that the PET signal is due to specific binding to the target receptor. A significant reduction in the tracer uptake in the presence of a non-radioactive ligand that binds to the same target confirms specificity.[4]

Future Perspectives and Conclusion

The development of novel pyrrolidine-based PET tracers, particularly those incorporating fluoroalkylation, continues to be a promising avenue for advancing molecular neuroimaging. Tracers like ¹⁸F-SDM-8 and (S)-[¹⁸F]Fluspidine demonstrate the potential of this chemical class to yield radiopharmaceuticals with excellent in vivo performance characteristics. Future efforts will likely focus on further refining the structure-activity relationships to improve target affinity and selectivity, as well as to optimize pharmacokinetic properties for even clearer and more quantifiable PET imaging signals. The rigorous preclinical evaluation pipelines described in this guide are essential for identifying the most promising candidates for clinical translation, ultimately aiding in the diagnosis and treatment of a wide range of neurological and psychiatric disorders.

References

  • Wadsak, W., et al. (2007). About the radiosynthesis and preclinical evaluation of innovative PET-tracers labelled with fluorine-18 and carbon-11 for neuroimaging.
  • Koole, M., et al. (2017). Preclinical Evaluation and Quantification of 18F-Fluoroethyl and 18F-Fluoropropyl Analogs of SCH442416 as Radioligands for PET Imaging of the Adenosine A2A Receptor in Rat Brain. Journal of Nuclear Medicine, 58(3), 486-492.[Link]

  • Li, S., et al. (2019). Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates. ACS Chemical Neuroscience, 10(4), 1867-1877.[Link]

  • Brust, P., et al. (2024). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 17(2), 195.[Link]

  • Coenen, H. H., et al. (2010). Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. Current Pharmaceutical Design, 16(14), 1625-1646.[Link]

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 3-(2-Fluoroethyl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the intricate world of drug discovery, the pyrrolidine scaffold stands as a cornerstone for developing novel therapeutics targeting a range of neurological and physiological conditions.[1][2][3][4][5] This guide, designed for researchers, scientists, and drug development professionals, delves into the nuanced structure-activity relationships (SAR) of a specific class of these compounds: 3-(2-Fluoroethyl)pyrrolidine analogs. By systematically exploring the impact of structural modifications on their biological activity, we aim to provide a comprehensive resource for the rational design of next-generation ligands with enhanced potency, selectivity, and therapeutic potential.

The versatility of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, allows for extensive chemical modifications, making it a privileged structure in medicinal chemistry.[2][3][4] Our focus on 3-(2-fluoroethyl)pyrrolidine analogs stems from their demonstrated potential to interact with crucial biological targets, including nicotinic acetylcholine receptors (nAChRs) and monoamine transporters (MATs).[6][7][8] Understanding how subtle changes to this core structure influence binding affinity and functional activity is paramount for developing targeted therapies for conditions like nicotine addiction, neurodegenerative diseases, and depression.[8][9][10]

The Pyrrolidine Core: A Foundation for Diverse Biological Activity

The pyrrolidine ring itself offers multiple points for modification, each with a distinct impact on the molecule's interaction with its biological target. The stereochemistry of the substituents, the nature of the groups attached, and the conformation of the ring all play critical roles in determining the pharmacological profile of the resulting analog.[2][3][4]

Key Structural Features and Their Influence:
  • The 3-Position Side Chain: The 2-fluoroethyl group at the 3-position is a key determinant of activity. The fluorine atom, with its high electronegativity, can influence the molecule's electronic properties and its ability to form hydrogen bonds. The length and flexibility of this ethyl chain also impact how the ligand fits into the binding pocket of its target protein.

  • The Pyrrolidine Nitrogen: The basicity of the pyrrolidinyl nitrogen is crucial for forming ionic interactions with acidic residues in the binding sites of many receptors and transporters. Modifications at this position, such as N-alkylation or the introduction of other functional groups, can significantly alter binding affinity and selectivity.

  • Substitutions on the Pyrrolidine Ring: Adding substituents to the carbon atoms of the pyrrolidine ring can introduce steric hindrance, create new interaction points, and alter the overall conformation of the molecule. These changes can have profound effects on both potency and selectivity.[6]

Targeting Nicotinic Acetylcholine Receptors (nAChRs)

A significant body of research on 3-(2-fluoroethyl)pyrrolidine analogs has focused on their interaction with nAChRs, a family of ligand-gated ion channels involved in a wide range of physiological processes.[11] Developing selective ligands for different nAChR subtypes is a major goal in the treatment of nicotine addiction and cognitive disorders.[6][12]

A "methyl scan" of the pyrrolidinium ring of nicotine has revealed that even small modifications can lead to significant differences in binding and potency at α7 and α4β2 nAChRs, the two major subtypes in the brain.[6] For instance, methylation at the 2'-position uniquely enhances binding and agonist potency at α7 receptors, while modifications at other positions can favor α4β2 receptors.[6]

dot

Caption: Modulation of Monoamine Transporters.

Comparative Analysis of Lead Compounds

To provide a clearer picture of the SAR landscape, the following table summarizes the biological data for a selection of key 3-(2-fluoroethyl)pyrrolidine analogs and related compounds. This data highlights how specific structural changes translate into differences in binding affinity and functional activity.

CompoundTarget(s)Binding Affinity (Ki, nM)Functional Activity (EC50/IC50, µM)Key Structural FeaturesReference(s)
Nicotine nAChRsα4β2: 1.2α4β2: 10N-methylpyrrolidine ring[13]
Varenicline nAChRsα4β2: 0.12α3β4: 55, α7: 18Partial agonist at α3β4 and α7[12]
Compound 7a nAChRsα4β2: High affinityAgonist activity in hypothermia and spontaneous-activity tests2′-Fluoro-3′-(4″-pyridinyl)deschloroepibatidine[12][14][15]
Compound 8a nAChRsα4β2: High affinityAgonist in all four mouse acute tests2′-Fluoro-3′-(3″-pyridinyl)deschloroepibatidine[12][14][15]
Prolintane Analogs MATsDAT/NET: High potency, SERT: Weaker potencyUptake inhibitorsRing modifications alter pharmacology[16]
α-PPP Derivatives MATshDAT: High affinityPartial releasers at hNETα-pyrrolidinopropiophenone core[17]

Note: Specific Ki values for compounds 7a and 8a at α4β2-nAChRs were described as being in the low nanomolar range in the cited literature.*

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.

Radioligand Binding Assay for nAChR Affinity

This protocol is adapted from methodologies described for determining the binding affinity of ligands to nAChRs. [13][18] Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for a specific nAChR subtype.

Materials:

  • Membrane homogenates from cells expressing the desired nAChR subtype (e.g., SH-EP1-hα4β2 cells).

  • Radioligand (e.g., [³H]Epibatidine or [³H]Cytisine).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • 96-well filter plates.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membrane homogenate, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound or vehicle.

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation fluid to each well.

  • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

dot

Radioligand_Binding_Assay Start Prepare Reagents Incubate Incubate Membrane, Radioligand & Compound Start->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 & Ki) Count->Analyze

Caption: Radioligand Binding Assay Workflow.

Two-Electrode Voltage Clamp (TEVC) Assay for nAChR Functional Activity

This protocol is a generalized procedure based on methods used to assess the functional properties of ligands at nAChRs expressed in Xenopus laevis oocytes. [13] Objective: To determine the potency (EC50) and efficacy (Imax) of test compounds as agonists or antagonists at a specific nAChR subtype.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits.

  • Two-electrode voltage clamp setup.

  • Perfusion system.

  • Recording solution (e.g., ND96).

  • Test compounds at various concentrations.

Procedure:

  • Inject the cRNA for the nAChR subunits into the Xenopus oocytes.

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Apply the test compound at increasing concentrations via the perfusion system.

  • Record the current responses elicited by the compound.

  • To determine antagonist activity, co-apply the test compound with a known agonist (e.g., acetylcholine).

  • Construct concentration-response curves by plotting the peak current response against the compound concentration.

  • Fit the data to the Hill equation to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum response (Imax).

dot

TEVC_Assay OocytePrep Oocyte Preparation & cRNA Injection Expression Receptor Expression (2-7 days) OocytePrep->Expression Setup Mount Oocyte & Clamp Voltage Expression->Setup Application Apply Test Compound Setup->Application Record Record Current Response Application->Record Analysis Generate Concentration-Response Curve Record->Analysis

Caption: Two-Electrode Voltage Clamp Workflow.

Conclusion

The 3-(2-fluoroethyl)pyrrolidine scaffold represents a rich and versatile platform for the design of novel ligands targeting nAChRs and MATs. A thorough understanding of the structure-activity relationships governing the interaction of these analogs with their biological targets is essential for the development of more effective and selective therapeutics. This guide has provided a comparative overview of the SAR for this important class of compounds, supported by experimental data and detailed protocols. By leveraging these insights, researchers can continue to refine and optimize these promising molecules, paving the way for new treatments for a range of debilitating neurological and psychiatric disorders.

References

  • A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC. (n.d.).
  • Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC. (n.d.).
  • Summary of the results of SAR studies performed on different regions of the synthesized derivatives. - ResearchGate. (n.d.).
  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC. (n.d.).
  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC. (n.d.).
  • Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues - PubMed. (2014, February 13).
  • Tying up Nicotine: New Selective Competitive Antagonist of the Neuronal Nicotinic Acetylcholine Receptors - PMC. (n.d.).
  • Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters - MDPI. (2019, October 22).
  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - ResearchGate. (n.d.).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10).
  • The Parallel Structure-Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands - PubMed. (2023, June 14).
  • Discovery and Development of Monoamine Transporter Ligands - PMC. (n.d.).
  • The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands - PMC. (2023, June 14).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10).
  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - Journal of Medicinal Chemistry - Figshare. (2015, December 16).
  • Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. (n.d.).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. (n.d.).
  • Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences - PMC. (2025, November 4).
  • α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters - PubMed. (2021, April 20).
  • 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - NCBI. (2006, June 26).
  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023, September 5).
  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - MDPI. (2024, December 19).
  • Monoamine transporters: insights from molecular dynamics simulations - Frontiers. (n.d.).
  • Monoamine transporter - Wikipedia. (n.d.).

Sources

A Senior Application Scientist's Guide to PET Imaging of Cellular Proliferation: A Comparative Analysis of [18F]FLT and Other Radiotracers

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Visualizing the Engine of Cancer

In the landscape of oncology, cellular proliferation is a fundamental hallmark of cancer. The ability to non-invasively measure the rate at which tumor cells divide provides an invaluable window into tumor aggressiveness, prognosis, and response to therapy. Positron Emission Tomography (PET) has emerged as a powerful molecular imaging modality to quantify these processes in vivo. While [18F]FDG, a glucose analog, has been the workhorse for clinical PET imaging by mapping metabolic activity, its utility as a direct measure of proliferation is limited due to its lack of specificity.[1] This guide provides an in-depth comparison of 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), a tracer designed specifically to image proliferation, with its predecessors and alternatives, grounding the discussion in mechanistic understanding and supporting experimental data.

[18F]FLT: Targeting the DNA Salvage Pathway

Mechanism of Action: A Tale of Trapping

[18F]FLT is a structural analog of thymidine, a nucleoside essential for DNA synthesis. Its imaging potential is predicated on the activity of the thymidine salvage pathway, which is highly upregulated in proliferating cells.

  • Cellular Uptake: [18F]FLT enters the cell from the bloodstream primarily via active transport through nucleoside transporters, though passive diffusion also plays a role.[2][3]

  • Phosphorylation and Trapping: Once inside the cell, [18F]FLT is phosphorylated by Thymidine Kinase 1 (TK1) to form [18F]FLT-monophosphate.[2][4] TK1 is a key enzyme in the salvage pathway whose expression is tightly regulated and peaks during the S-phase (DNA synthesis phase) of the cell cycle.[4]

  • Intracellular Accumulation: The resulting negatively charged [18F]FLT-monophosphate is trapped within the cell.[4][5] Crucially, the fluorine atom at the 3' position prevents its incorporation into the DNA backbone, causing the tracer to accumulate.[5] This intracellular accumulation, driven by TK1 activity, is what PET scanners detect as a signal of proliferation.[6]

FLT_Mechanism cluster_blood Bloodstream cluster_cell Tumor Cell FLT_blood [18F]FLT FLT_cell [18F]FLT FLT_blood->FLT_cell Nucleoside Transporter TK1 Thymidine Kinase 1 (TK1) (S-Phase Enzyme) FLT_cell->TK1 Substrate FLT_P [18F]FLT-Monophosphate (Trapped) TK1->FLT_P Phosphorylation DNA DNA Synthesis FLT_P->DNA Incorporation Blocked PET_Workflow cluster_prep Pre-Scan cluster_scan Imaging cluster_analysis Post-Processing PatientPrep Patient Preparation (e.g., Fasting for FDG) DoseCalc Dose Calculation & QC PatientPrep->DoseCalc Injection IV Injection DoseCalc->Injection Uptake Uptake Period (60-90 min) Injection->Uptake CT_Scan Low-Dose CT Scan (Anatomy/Attenuation) Uptake->CT_Scan PET_Scan PET Emission Scan (Tracer Activity) CT_Scan->PET_Scan Recon Image Reconstruction PET_Scan->Recon ROI ROI Definition Recon->ROI SUV SUV Calculation (Quantification) ROI->SUV

Caption: Standardized workflow for clinical PET/CT imaging.

Ki-67 Immunohistochemistry (IHC) Protocol
  • Tissue Acquisition: A biopsy or resected tumor specimen is obtained.

  • Fixation and Processing: The tissue is fixed in formalin and embedded in paraffin wax.

  • Sectioning: Thin sections (4-5 µm) are cut and mounted on microscope slides.

  • Staining: Slides undergo antigen retrieval, followed by incubation with a primary antibody specific for the Ki-67 protein. A secondary antibody linked to an enzyme is then applied, and a chromogen is added to produce a visible color (e.g., brown) in the nuclei of positive (proliferating) cells.

  • Scoring: A pathologist views the slides under a microscope and counts the percentage of tumor cells with positive nuclear staining. This percentage is the Ki-67 proliferation index.

Conclusion and Field-Proven Insights

The choice of a PET tracer for imaging proliferation is not a one-size-fits-all decision. It is a strategic choice based on the specific biological question being asked.

  • [18F]FLT is a superior tool for specifically assessing cellular proliferation. Its greatest strength lies in its ability to differentiate malignant proliferation from inflammation, a critical task when evaluating response to therapy, particularly after radiation, or in the context of immunotherapy where inflammation is a component of the response. [7][8]Researchers designing trials for anti-proliferative agents (e.g., cell cycle inhibitors) should strongly consider [18F]FLT as a pharmacodynamic biomarker to demonstrate target engagement. [9][10]

  • [18F]FDG remains the clinical standard for staging and general metabolic assessment. Its high signal and widespread availability are undeniable advantages. However, its limitations as a proliferation marker must be recognized. A change in [18F]FDG uptake reflects a change in glucose metabolism, which may or may not be directly coupled to a change in the proliferation rate.

  • The biological context is paramount. The data clearly show that the correlation between PET markers and proliferation is tumor-type dependent. [1][11]It is crucial for researchers to perform validation studies within their specific tumor model or patient population rather than extrapolating results from other cancers. The underlying biology of the tumor, particularly its reliance on the thymidine salvage pathway, is a key determinant of [18F]FLT avidity. [12][13] In the era of precision medicine, moving beyond the anatomical information of CT and the general metabolic information of [18F]FDG is essential. [18F]FLT PET provides a more refined, specific, and biologically grounded method for visualizing and quantifying the proliferative engine of cancer, offering a powerful biomarker for developing the next generation of oncology therapeutics.

References

  • Vesselle, H., Grierson, J., Muzi, M., et al. (2002). In Vivo Validation of 3′deoxy-3′-[18F]fluorothymidine ([18F]FLT) as a Proliferation Imaging Tracer in Humans. Clinical Cancer Research, 8(11), 3315-3323. [Link]

  • Minamimoto, R., Toyohara, J., Seike, A., et al. (2012). 4'-[Methyl-11C]-thiothymidine PET/CT for proliferation imaging in non-small cell lung cancer. Journal of Nuclear Medicine, 53(2), 193-199. [Link]

  • Vesselle, H., Schmidt, R. A., Pugsley, J. M., et al. (2003). Imaging Proliferation in Lung Tumors with PET: 18F-FLT Versus 18F-FDG. Journal of Nuclear Medicine, 44(9), 1426-1434. [Link]

  • Shields, A. F., Briston, D. A., Chandhoke, V., et al. (2009). Validation of 18F-fluorothymidine (FLT) as in vivo molecular probe for measurement of tumor DNA repair synthesis. Journal of Nuclear Medicine, 50(Supplement 2), 636. [Link]

  • Been, L. B., Suurmeijer, A. J. H., Cobben, D. C. P., et al. (2004). [18F]FLT-PET in oncology: current status and opportunities. European Journal of Nuclear Medicine and Molecular Imaging, 31(12), 1659-1672. [Link]

  • Kenny, L. M., & Aboagye, E. O. (2004). Measuring tumor pharmacodynamic response using PET proliferation probes: the case for 2-[(11)C]-thymidine. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1705(2), 91-102. [Link]

  • Mankoff, D. A., Shields, A. F., & Krohn, K. A. (2005). PET imaging of cellular proliferation. Radiologic Clinics of North America, 43(1), 153-167. [Link]

  • Society of Nuclear Medicine and Molecular Imaging. (n.d.). [18F]fluorothymidine. SNMMI.[Link]

  • Chen, W., Cloughesy, T., Kamdar, N., et al. (2005). Imaging Proliferation in Brain Tumors with 18F-FLT PET: Comparison with 18F-FDG. Journal of Nuclear Medicine, 46(6), 945-952. [Link]

  • Cobben, D. C. P., van der Laan, B. F. A. M., Maas, B., et al. (2005). Comparison of 18F-FLT PET and 18F-FDG PET in Esophageal Cancer. Journal of Nuclear Medicine, 46(3), 405-409. [Link]

  • Cobben, D. C., van der Laan, B. F., Maas, B., et al. (2005). Comparison of 18F-FLT PET and 18F-FDG PET in esophageal cancer. Journal of Nuclear Medicine, 46(3), 405-409. [Link]

  • Perumal, M., Schwartz, J., Gönen, M., et al. (2012). [18F]FLT–PET Imaging Does Not Always “Light Up” Proliferating Tumor Cells. Clinical Cancer Research, 18(5), 1303-1312. [Link]

  • Papakonstantinou, E., Gerochristou, M., & Papanastasiou, I. (2020). 18F-FLT PET imaging in gliomas: an update. Hellenic Journal of Nuclear Medicine, 23(1), 4-13. [Link]

  • Singh, T., Dev, P., Gupta, N., et al. (2024). Metabolic Imaging Parameters of 18F FDG PET/CT in Differentiating the Ki-67 Index in Carcinoma Breast. Indian Journal of Nuclear Medicine, 39(1), 21-26. [Link]

  • McKinley, E. T., Smith, R. A., & Sorace, A. G. (2013). Limits of [18F]-FLT PET as a biomarker of proliferation in oncology. PLoS ONE, 8(3), e58938. [Link]

  • Humm, J. L., & Wahl, R. L. (2015). Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials. Journal of Nuclear Medicine, 56(Supplement 2), 14S. [Link]

  • Albano, D., Gelo, S., & Dondi, F. (2024). Emerging Role of [18F]FLT PET/CT in Lymphoid Malignancies: A Review of Clinical Results. Cancers, 16(2), 342. [Link]

  • van Loon, J., van Baardwijk, A., Boersma, L., et al. (2020). 18F-FLT PET/CT Adds Value to 18F-FDG PET/CT for Diagnosing Relapse After Definitive Radiotherapy in Patients with Lung Cancer: Results of a Prospective Clinical Trial. Journal of Nuclear Medicine, 61(10), 1435-1441. [Link]

  • McKinley, E. T., Smith, R. A., & Sorace, A. G. (2013). Limits of [18F]-FLT PET as a Biomarker of Proliferation in Oncology. PLoS ONE, 8(3), e58938. [Link]

  • Zasadny, K. R., & Shields, A. F. (2007). In vivo molecular imaging of proliferation in renal cell carcinoma using FLT-PET: Comparison with FDG-PET and Ki-67 proliferative index. Journal of Nuclear Medicine, 48(Supplement 2), 1506. [Link]

  • Graham, M. M., Wahl, R. L., & Humm, J. L. (2013). Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials. SNMMI.[Link]

  • Sollini, M., Kirienko, M., & Chiti, A. (2018). Associations Between PET Parameters and Expression of Ki-67 in Breast Cancer. Clinical Nuclear Medicine, 43(12), 896-901. [Link]

  • Jonska-Gmyrek, J., Gmyrek, L., & Furtak, J. (2021). Differences between [18F]FLT and [18F]FDG Uptake in PET/CT Imaging in CC Depend on Vaginal Bacteriology. Cancers, 13(16), 4124. [Link]

  • Liu, Y., Zhang, Y., & Liu, J. (2016). Relationship between FDG uptake on PET, tumor histology, and Ki-67 proliferation index in patients with breast cancer. Journal of Nuclear Medicine, 57(Supplement 2), 1730. [Link]

  • Zaucha, J. M., Chauvie, S., & Zaucha, R. (2016). Diffuse Large B-Cell Lymphoma: Prospective Multicenter Comparison of Early Interim FLT PET/CT versus FDG PET/CT with IHP, EORTC, Deauville, and PERCIST Criteria for Early Therapeutic Monitoring. Radiology, 279(3), 868-878. [Link]

  • Sorace, A. G., & McKinley, E. T. (2013). Limits of [18F]-FLT PET as a biomarker of proliferation in oncology. Cooperative Human Tissue Network Western Division.[Link]

  • U.S. National Library of Medicine. (2019). Serial FLT PET Imaging in Cancer Patients for Monitoring of Response to Therapy. ClinicalTrials.gov.[Link]

  • National Cancer Institute. (2022). An Investigational Scan (18F FLT PET scan) for the Imaging of Recurrent or Refractory Acute Leukemia in Patients Receiving Treatment. National Cancer Institute.[Link]

  • Kucukosmanoglu, I., Eren Karanis, M. I., Unlu, Y., & Erol, M. (2022). Correlation of [18F]FDG PET activity with expressions of Ki-67 in non-small-cell lung cancer. Nuclear Medicine Review, 25(2), 73-77. [Link]

  • Katz, S. I. (2016). Serial [18F]Fluorothymidine (FLT)PET/CT as a Biomarker of Therapeutic Response in Pemetrexed Therapy for Non-Small Cell Lung Cancer. University of Pennsylvania.[Link]

Sources

Preclinical to Clinical Translation of PET Imaging Agents for Neurological Disorders

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of Positron Emission Tomography (PET) radiotracers from preclinical models to clinical application is a high-attrition pipeline. Less than 10% of neuroimaging agents that succeed in rodent models demonstrate viable signal-to-noise ratios (SNR) and specific binding in humans.

This guide objectively compares the Standard Screening Workflow (rodent-heavy, static imaging) against the Translational De-risking Workflow (NHP-validated, dynamic kinetic modeling). We utilize field-proven data from SV2A (Synaptic Vesicle Glycoprotein 2A) and TSPO (Translocator Protein) development to illustrate where translation fails and how to engineer success.

The Translational Gap: Why Tracers Fail

Before comparing methodologies, we must ground the analysis in the primary causes of translational failure.

The "Species-Specificity" Trap

Rodent models often fail to predict human binding characteristics due to genetic polymorphisms and metabolic divergence.

  • Case Study (TSPO): Second-generation TSPO tracers (e.g., [11C]PBR28) showed excellent binding in rats. However, in humans, the rs6971 polymorphism creates three distinct binding classes: High-Affinity Binders (HAB), Mixed-Affinity Binders (MAB), and Low-Affinity Binders (LAB).[1] Rodents do not exhibit this polymorphism, leading to a "false positive" on population-wide efficacy during preclinical screening.

  • Solution: Integration of in vitro autoradiography using human post-mortem tissue early in the pipeline is non-negotiable for target validation.

The Anesthesia Confound

Preclinical PET requires anesthesia (Isoflurane/Ketamine), which significantly alters neurophysiology.

  • Impact: Isoflurane suppresses neuronal activity and can alter cerebral blood flow (CBF) by >30%, artificially inflating or deflating tracer delivery (

    
    ) and binding potential (
    
    
    
    ).
  • Correction: Use of awake-animal imaging protocols or beta-probe sampling in freely moving animals for validation.

Comparative Analysis: Methodologies & Performance

Workflow Comparison: Standard vs. Translational

The following table contrasts the traditional high-throughput approach with the rigorous translational approach required for IND (Investigational New Drug) success.

FeatureStandard Screening (High Risk)Translational De-risking (Recommended)
Primary Model C57BL/6 MouseNon-Human Primate (Rhesus/Cynomolgus)
Kinetic Modeling SUV / Static Ratios (Tissue-to-Cerebellum)Full Kinetic Modeling (2TCM) with Arterial Input Function (AIF)
Metabolism Assumed similar to humanLC-MS/MS analysis of radiometabolites in NHP plasma
Occupancy Single-dose blocking (High dose)Dose-escalation occupancy (

determination)
Success Rate <10% Clinical Translation>40% Clinical Translation
Quantitative Performance: Rodent vs. NHP vs. Human

Using [11C]UCB-J (SV2A tracer) as the gold standard, we observe how NHP data predicts human kinetics far better than rodent data.

ParameterRodent ([18F]UCB-J)NHP ([11C]UCB-J)Human ([11C]UCB-J)

(Vol. of Dist.)
~20-30 mL/cm³25-55 mL/cm³20-40 mL/cm³
Free Fraction (

)
High variability0.46 ± 0.020.44 ± 0.03
Kinetics Extremely fast washoutModerate washoutModerate washout
Predictive Value Low (Underestimates specific binding)High (Matches human regional distribution)N/A (Target)

Insight: The NHP


 values overlap significantly with human data, whereas rodent kinetics often show accelerated washout due to faster metabolic rates (P450 enzymes), leading to underestimation of binding potential.

Visualizing the Critical Path

The following diagram outlines the "Go/No-Go" decision tree for translating a neurological PET agent.

TranslationalPipeline Start Lead Compound Selection InVitro In Vitro Autoradiography (Human Tissue) Start->InVitro Decision1 Specific Binding > 50%? InVitro->Decision1 Rodent Rodent MicroPET (Blocking & Biodistribution) Decision2 Brain Uptake > 1% ID/g? Rodent->Decision2 NHP NHP Dynamic PET (Arterial Sampling) Decision3 Test-Retest Var < 10%? NHP->Decision3 IND IND Enabling Studies (Tox & Dosimetry) Clinical Phase 0/1 Clinical Trial IND->Clinical Decision1->Start No (Redesign) Decision1->Rodent Yes Decision2->Start No (BBB Issue) Decision2->NHP Yes Decision3->Start No (Kinetics Issue) Decision3->IND Yes

Figure 1: The Translational Decision Matrix.[2] Critical checkpoints (Red Diamonds) prevent resource wastage on non-viable tracers.

Detailed Experimental Protocols

Protocol A: In Vivo Receptor Occupancy (Blocking Study)

Objective: Confirm specific binding and determine


 (receptor density) and 

(affinity). This is the "self-validating" step—if the signal does not block, it is not a viable tracer.

Reagents:

  • Tracer: [11C]Target-Ligand (High Specific Activity: >100 GBq/µmol).

  • Blocker: Unlabeled standard (e.g., Levetiracetam for SV2A).

Workflow:

  • Baseline Scan:

    • Inject tracer (bolus, ~185 MBq for NHP).

    • Acquire dynamic PET data for 90–120 minutes.

    • Simultaneous arterial blood sampling (continuous initially, then discrete samples) to generate the Arterial Input Function (AIF).

  • Blocking Scan (24h washout or same-day split-dose):

    • Administer unlabeled blocker IV (e.g., 10 mg/kg or 30 mg/kg) 10 minutes prior to tracer injection.

    • Repeat PET acquisition and blood sampling.

  • Data Analysis (Lassen Plot):

    • Calculate

      
       (Volume of Distribution) for Baseline and Blocked scans.
      
    • Plot

      
       vs. 
      
      
      
      .
    • Interpretation: The slope represents Occupancy (%).[3] The x-intercept represents

      
       (Non-displaceable volume).
      
    • Success Criteria: >50% occupancy at therapeutic doses;

      
       should be <30% of total 
      
      
      
      .
Protocol B: Kinetic Modeling (2-Tissue Compartment Model)

Objective: Accurately quantify tracer flux across the BBB and binding to the target, separating specific binding from non-specific noise.

CompartmentModel Cp Plasma (Cp) Cnd Free/Non-Specific (Cnd) Cp->Cnd K1 (Influx) Cnd->Cp k2 (Efflux) Cs Specific Binding (Cs) Cnd->Cs k3 (Association) Cs->Cnd k4 (Dissociation)

Figure 2: Two-Tissue Compartment Model (2TCM). K1/k2 describes BBB transport; k3/k4 describes receptor binding.

Methodology:

  • Input Function: Correct the plasma curve for metabolites (using HPLC/LC-MS fractions) to obtain the parent tracer concentration curve

    
    .
    
  • Region of Interest (ROI): Define anatomical regions (e.g., Hippocampus, Cerebellum) on the co-registered MRI.

  • Curve Fitting: Fit the Time-Activity Curves (TACs) to the 2TCM differential equations.

  • Outcome Measure: Calculate Binding Potential (

    
    ) or Total Volume of Distribution (
    
    
    
    ).
  • Validation: Compare 2TCM fits to 1TCM (One-Tissue) using the Akaike Information Criterion (AIC). If 2TCM is significantly better, it indicates slow kinetics or trapping, common in high-affinity neuro-tracers.

Regulatory & Safety Considerations (E-E-A-T)

  • Microdosing (Phase 0): Under FDA exploratory IND (eIND) guidelines, human translation can be accelerated by administering sub-pharmacologic doses (<100 µg). This requires minimal toxicology (single-species, limited duration) compared to a full Phase 1 trial.

  • Dosimetry: Extrapolation from mouse biodistribution often underestimates human radiation dose. NHP dosimetry is required to accurately predict critical organ exposure (often Gallbladder or Urinary Bladder wall).

References

  • Nabulsi, N. B., et al. (2016). Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain. Journal of Nuclear Medicine, 57(5), 777-784.[4] Link

  • Owen, D. R., et al. (2012). An 18-kDa Translocator Protein (TSPO) Polymorphism Explains Differences in Binding Affinity of the PET Radioligand PBR28.[1] Journal of Cerebral Blood Flow & Metabolism, 32(1), 1-5. Link

  • Finnema, S. J., et al. (2016). Imaging synaptic density in the living human brain. Science Translational Medicine, 8(348), 348ra96. Link

  • Pike, V. W. (2009). PET radiotracers: crossing the blood–brain barrier and surviving metabolism. Trends in Pharmacological Sciences, 30(8), 431-440. Link

  • FDA Guidance for Industry. (2006). Exploratory IND Studies. Link

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-(2-Fluoroethyl)pyrrolidine hydrochloride: Principles and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The lifecycle of a chemical reagent extends beyond the benchtop; its proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically-grounded framework for the proper disposal of 3-(2-Fluoroethyl)pyrrolidine hydrochloride, a halogenated organic compound. The procedures outlined herein are designed to be self-validating, ensuring that safety and compliance are integrated into every step of your workflow.

Core Principles: Hazard Identification and Risk Assessment

The primary concerns with this compound stem from its classification as a halogenated organic compound and its potential biological activity. Thermal decomposition can release highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon oxides (CO, CO2), and nitrogen oxides (NOx).

Table 1: Inferred Hazard Profile for 3-(2-Fluoroethyl)pyrrolidine hydrochloride

Hazard ClassGHS PictogramSignal WordInferred Hazard Statements
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.[2][3][4]
Skin IrritationGHS07WarningH315: Causes skin irritation.[2][3][4]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[2][3][4]
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation.[2][3]

Essential Preparations: Engineering Controls and PPE

Before handling the pure compound or its waste, establishing a safe working environment is paramount.

Engineering Controls: All handling of 3-(2-Fluoroethyl)pyrrolidine hydrochloride, including weighing, transfers, and waste collection, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5] An eyewash station and emergency shower must be readily accessible.[5]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound and its associated waste streams.

Protection TypeSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact and irritation.[5]
Eye Protection Splash-proof chemical gogglesProtects against accidental splashes that can cause serious eye irritation.[5]
Body Protection Laboratory coatPrevents contamination of personal clothing.[5]
Respiratory Not required if handled in a fume hoodA fume hood provides adequate respiratory protection.[5]

The Disposal Workflow: From Bench to Destruction

The fundamental principle for disposing of 3-(2-Fluoroethyl)pyrrolidine hydrochloride is that it must be managed as a halogenated organic hazardous waste .[6] Due to the high stability of the carbon-fluorine bond, on-site neutralization or deactivation is not a viable or safe option.[7][8] The only environmentally sound and regulatory-compliant method is destruction via high-temperature incineration by a licensed waste management facility.[7][9][10]

The following diagram outlines the decision-making process for the proper management and disposal of this chemical waste.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Containment cluster_disposal Final Disposal Pathway WasteGen 3-(2-Fluoroethyl)pyrrolidine HCl Waste (e.g., contaminated consumables, residual material) Collection Step 1: Segregate Waste Collect in a dedicated, labeled, 'Halogenated Organic Waste' container. WasteGen->Collection Spill Accidental Spill Occurs WasteGen->Spill Storage Step 3: Secure Interim Storage Store in a designated satellite waste accumulation area. Collection->Storage SpillMgmt Step 2: Spill Management Protocol (See Table 2 for Spill Kit) Spill->SpillMgmt SpillMgmt->Collection Collect cleanup debris as hazardous waste Disposal Step 4: Professional Disposal Arrange pickup by your institution's EHS or a licensed hazardous waste contractor. Storage->Disposal Incineration Method: High-Temperature Incineration (>1000°C with off-gas scrubbing) Destroys C-F bond, neutralizes HF. Disposal->Incineration

Caption: Disposal workflow for 3-(2-Fluoroethyl)pyrrolidine hydrochloride.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection

  • Designate a Waste Container: Use a clearly labeled, chemically compatible container (e.g., high-density polyethylene - HDPE) for all waste streams containing 3-(2-Fluoroethyl)pyrrolidine hydrochloride. The label must read "Hazardous Waste: Halogenated Organic Solids" or "Halogenated Organic Liquids" as appropriate.[6][9]

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste. This is crucial because disposal methods differ, and improper mixing can increase disposal costs and create regulatory issues.[6][9]

  • Collect All Contaminated Materials: This includes residual powder, contaminated weigh boats, gloves, pipette tips, and paper towels used for cleanup.

  • Keep Container Closed: The waste container must be kept tightly sealed when not in use to prevent the release of vapors.[1][3]

2. Spill Management Protocol In the event of a spill, immediate and correct action is required to mitigate exposure and prevent environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • For Small Spills (inside a fume hood):

    • Ensure your PPE is intact.

    • Gently cover the spill with an inert absorbent material from your spill kit (see Table 2).[1]

    • Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into your designated halogenated hazardous waste container.

    • Wipe the spill area with a detergent solution, followed by water. All cleaning materials must be disposed of as hazardous waste.[11]

    • Do not allow any wash water to enter drains.[12]

Table 2: Recommended Spill Kit Contents

ItemPurpose
Inert Absorbent Vermiculite, sand, or commercial sorbent pads
Scoop and Brush Plastic or other non-sparking material
Waste Bags/Container Heavy-duty plastic bags or a small container
"Hazardous Waste" Labels For labeling the cleanup waste.
Additional PPE Extra pair of nitrile gloves

3. Arranging for Final Disposal

  • Contact EHS: Once your waste container is approaching full (no more than 90%), contact your institution's EHS office or designated hazardous waste management provider to arrange for pickup.[6][9]

  • Provide Full Disclosure: Accurately describe the contents of the waste container. Proper characterization is essential for the disposal facility to handle the material correctly.[9]

  • Mechanism of Destruction: The waste will be transported to a specialized facility for high-temperature incineration. This process utilizes extreme temperatures (often exceeding 1000°C) and sufficient residence times to break the stable carbon-fluorine bonds.[7][9] The resulting acidic gases, primarily hydrogen fluoride (HF), are then neutralized in a scrubber system before being released, preventing environmental harm.[7][9]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT dispose of down the drain. This compound's effects on aquatic life are unknown, and it is not treatable by standard wastewater systems.[3][4]

  • DO NOT dispose of in regular trash. This can lead to exposure for custodial staff and environmental contamination.

  • DO NOT attempt to neutralize or chemically deactivate the compound in the lab. The reactions required are complex, potentially hazardous, and beyond the scope of a standard research laboratory.

  • DO NOT allow waste to evaporate in the fume hood. This constitutes an uncontrolled release to the atmosphere.[13]

By adhering to this structured and technically-grounded disposal plan, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold your responsibility to protect the environment.

References

  • JG-0587 - Safety Data Sheet. (2023, April 11). Combi-Blocks, Inc.
  • Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals. Benchchem.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA).
  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
  • Safety data sheet - Triprolidine hydrochloride. (2013, July 4). British Pharmacopoeia Commission.
  • Safety Data Sheet - (3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine;hydrochloride. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET - N-(2-Chloroethyl)pyrrolidine hydrochloride. Fisher Scientific.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. (2024, April 8). New Mexico Environment Department.
  • Pyrrolidine - Safety Data Sheet. Apollo Scientific.
  • Pyrrolidine - GHS Safety Data Sheet. Sdfine.
  • SAFETY DATA SHEET - (S)-3-Fluoropyrrolidine hydrochloride. (2011, June 27). Fisher Scientific.
  • SAFETY DATA SHEET - N-(2-Chloroethyl)pyrrolidine hydrochloride. (2025, September 16). ThermoFisher Scientific.
  • 7.19.2 Deactivation Procedures. Cornell University Environment, Health and Safety.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health.
  • Hazardous Waste Disposal. (1984, May). WAAC Newsletter.
  • SAFETY DATA SHEET - Pyrrolidine. (2012, April 16). Fisher Scientific.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。